6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-3-iodo-2H-pyrazolo[4,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrIN3/c7-5-1-4-3(2-9-5)6(8)11-10-4/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXSIXKIMJVPFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC2=C(NN=C21)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrIN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine
This guide provides a comprehensive overview and a detailed synthetic pathway for the preparation of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. The pyrazolo[4,3-c]pyridine core is a significant scaffold in medicinal chemistry due to its structural resemblance to purine, making it a valuable framework for the design of kinase inhibitors and other therapeutic agents. This document outlines a robust and accessible synthetic route, grounded in established chemical principles and supported by authoritative literature.
Strategic Approach: Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule, 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine, suggests a direct and efficient synthetic route. The key disconnection is the carbon-iodine bond at the C3 position, leading back to the readily available precursor, 6-Bromo-1H-pyrazolo[4,3-c]pyridine. This strategy leverages the known reactivity of the pyrazole ring towards electrophilic substitution.
Caption: Retrosynthetic pathway for the target molecule.
Synthesis of the Core Scaffold: 1H-pyrazolo[4,3-c]pyridine
While the immediate precursor, 6-Bromo-1H-pyrazolo[4,3-c]pyridine, is commercially available, understanding the synthesis of the parent scaffold is crucial for broader applications.[1][2] The 1H-pyrazolo[4,3-c]pyridine core can be constructed through various methods, a common approach involves the condensation of a substituted pyrazole with a suitable three-carbon synthon, followed by cyclization. For instance, 3-amino-4-methylpyrazole can react with 2-chloropyridine in a nucleophilic aromatic substitution followed by intramolecular cyclization to yield the corresponding pyrazolo[4,3-c]pyridine derivative.[3]
Key Transformation: Regioselective C3-Iodination
The pivotal step in this synthesis is the regioselective iodination of 6-Bromo-1H-pyrazolo[4,3-c]pyridine at the C3 position. The pyrazole ring of the bicyclic system is generally more susceptible to electrophilic attack than the pyridine ring. Within the pyrazole moiety, the C3 position is electronically favored for electrophilic substitution. This is analogous to the observed C3-halogenation of other pyrazolopyridine isomers like pyrazolo[1,5-a]pyrimidines.[4][5]
Several effective iodinating agents can be employed for this transformation. N-Iodosuccinimide (NIS) is a mild and highly effective reagent for the iodination of electron-rich heterocycles. Alternatively, a combination of molecular iodine (I₂) and an oxidizing agent, such as potassium hydroxide, can be used to generate the electrophilic iodine species in situ.[6]
The proposed forward synthesis is depicted below:
Caption: Proposed synthetic route to the target molecule.
Detailed Experimental Protocol
This protocol describes the C3-iodination of 6-Bromo-1H-pyrazolo[4,3-c]pyridine using N-Iodosuccinimide.
Materials:
-
6-Bromo-1H-pyrazolo[4,3-c]pyridine (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for reaction, workup, and purification
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add 6-Bromo-1H-pyrazolo[4,3-c]pyridine (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the starting material completely.
-
Addition of Reagent: To the stirred solution, add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with saturated aqueous sodium thiosulfate solution to quench any unreacted iodine.
-
Aqueous Workup: Separate the organic layer and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine.
Characterization Data
The following table summarizes the expected analytical data for the final product.
| Property | Value |
| Molecular Formula | C₆H₃BrIN₃ |
| Molecular Weight | 323.92 g/mol |
| Appearance | Off-white to pale yellow solid |
| Purity | ≥95% (as determined by HPLC) |
| ¹H NMR | Consistent with the proposed structure |
| Mass Spectrometry | [M+H]⁺ peak corresponding to the product |
References
- Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances, 2024, 14(19), 13095-13099.
- Synthesis of 4-Methyl-1H-pyrazolo[4,3-c]pyridine: Applic
- CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
- Regioselective C(sp²)-H halogenation of pyrazolo[1,5- a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances, 2024, 14(19), 13095-13099.
- A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals. Benchchem.
- Technical Support Center: Regioselectivity in the Halogenation of Substituted Pyridines. Benchchem.
- Mechanism and regioselectivity in an open-and-shut case of pyridine halogen
- 3-iodo-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride. Smolecule.
- Key Applications of 4-Chloro-1H-pyrazolo[4,3-c]pyridine in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
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- 3-Iodo-1H-pyrazolo[3,4-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 2013, 69(11), o1678.
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An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid bicyclic core, comprised of fused pyrazole and pyridine rings, offers a versatile scaffold for the development of targeted therapeutics. The presence of both bromine and iodine atoms at distinct positions provides strategic handles for functionalization through various cross-coupling reactions, enabling the exploration of chemical space and the optimization of structure-activity relationships (SAR).
Understanding the physicochemical properties of this molecule is paramount for its effective application in drug development. These properties govern its solubility, permeability, metabolic stability, and interaction with biological targets, thereby influencing its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive overview of the core physicochemical properties of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine, detailing established experimental methodologies for their determination and offering insights based on the structural characteristics of the molecule.
Molecular Structure and Core Properties
The foundational attributes of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine are summarized below. These values are critical for all subsequent experimental and computational assessments.
| Property | Value | Source |
| Molecular Formula | C₆H₃BrIN₃ | |
| Molecular Weight | 323.92 g/mol | |
| CAS Number | 1357945-49-3 | |
| Appearance | Solid | |
| InChI Key | CVXSIXKIMJVPFN-UHFFFAOYSA-N |
Melting Point
The melting point is a crucial indicator of a compound's purity and lattice energy. For crystalline solids, a sharp melting range is indicative of high purity.
Estimated Melting Point: While an experimentally determined melting point for 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine is not publicly available, substituted pyrazolopyridines often exhibit melting points in the range of 150-250°C.[1][2][3] The presence of two heavy halogen atoms and the potential for intermolecular hydrogen bonding involving the pyrazole N-H group would suggest a relatively high melting point due to strong intermolecular forces and efficient crystal packing.
Experimental Protocol for Melting Point Determination (Capillary Method)
The capillary method is a standard and reliable technique for determining the melting point of a solid.[4][5]
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine is finely powdered.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a steady and slow rate (e.g., 1-2°C per minute) as it approaches the expected melting point.
-
Observation: The temperature at which the first liquid droplet appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.
Diagram of Melting Point Determination Workflow
Caption: Workflow for Melting Point Determination.
Solubility
Solubility is a critical parameter that influences a drug candidate's absorption and distribution. It is typically assessed in both aqueous and organic solvents.
Predicted Solubility:
-
Aqueous Solubility: Due to its largely hydrophobic aromatic structure and the presence of two halogens, 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine is expected to have low aqueous solubility. The pyrazole and pyridine nitrogen atoms can act as hydrogen bond acceptors, which may impart some minimal aqueous solubility.
-
Organic Solvent Solubility: The compound is anticipated to be soluble in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and moderately soluble in alcohols like methanol and ethanol. Halogenated heterocyclic compounds often exhibit good solubility in such solvents.[6][7]
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the gold standard for determining thermodynamic solubility.[8][9][10]
Methodology:
-
Sample Preparation: An excess amount of solid 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine is added to a known volume of the solvent (e.g., phosphate-buffered saline at pH 7.4 for physiological relevance) in a sealed vial.
-
Equilibration: The vial is agitated in a constant temperature water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Diagram of Shake-Flask Solubility Workflow
Caption: Shake-Flask Method for Solubility.
Acid Dissociation Constant (pKa)
The pKa value indicates the strength of an acid or base and is crucial for predicting the ionization state of a compound at a given pH. This, in turn, affects its solubility, permeability, and target binding.
Estimated pKa: The 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine molecule has two basic nitrogen atoms in the pyridine ring and an acidic proton on the pyrazole ring. The pyridine nitrogen is expected to have a pKa in the range of 2-5, typical for pyridine derivatives. The pyrazole N-H proton is weakly acidic, with an estimated pKa likely above 10. The electron-withdrawing effects of the bromine and iodine atoms would be expected to decrease the basicity of the pyridine nitrogen and increase the acidity of the pyrazole proton compared to the unsubstituted parent heterocycle.
Experimental Protocol for pKa Determination (Potentiometric Titration)
Potentiometric titration is a highly accurate method for determining pKa values.[11][12][13]
Methodology:
-
Solution Preparation: A precise amount of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine is dissolved in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low) of known ionic strength.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) in small, precise increments.
-
pH Measurement: The pH of the solution is measured with a calibrated pH electrode after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point.
Diagram of Potentiometric Titration for pKa
Caption: Potentiometric Titration for pKa.
Spectroscopic Properties
Spectroscopic data provides definitive structural confirmation and is essential for quality control.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and pyrazole rings. The chemical shifts of these protons will be influenced by the positions of the bromine and iodine atoms and the electronic nature of the heterocyclic system. Protons on the pyridine ring typically appear in the range of 7.0-9.0 ppm.[14] The pyrazole N-H proton will likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. The carbon atoms directly attached to the halogens (C-6 and C-3) will exhibit characteristic chemical shifts. The chemical shifts of pyrazole carbons are well-documented and can aid in the structural assignment.[15][16][17][18]
2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
-
Expected Data: In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 323, with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation may involve the loss of halogen atoms or cleavage of the heterocyclic rings.
Standard Procedures for Acquiring Spectroscopic Data
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[19][20][21]
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used for both one-dimensional and two-dimensional (e.g., COSY, HSQC) experiments to aid in signal assignment.[22][23]
Mass Spectrometry:
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: Ionize the sample using an appropriate technique, such as electrospray ionization (ESI) for LC-MS or electron ionization (EI) for GC-MS.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by the mass analyzer, and a mass spectrum is generated.
Conclusion
References
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Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.). Retrieved from [Link]
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Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024, December 9). Retrieved from [Link]
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APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (n.d.). Retrieved from [Link]
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Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (n.d.). Retrieved from [Link]
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Development of Methods for the Determination of pKa Values - PMC - NIH. (n.d.). Retrieved from [Link]
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Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (2024, April 23). Retrieved from [Link]
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Determination of aqueous solubility by heating and equilibration: A technical note - NIH. (n.d.). Retrieved from [Link]
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Melting point determination. (n.d.). Retrieved from [Link]
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Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract - SciSpace. (n.d.). Retrieved from [Link]
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Measuring the Melting Point - Westlab Canada. (2023, May 8). Retrieved from [Link]
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Melting point determination - SSERC. (n.d.). Retrieved from [Link]
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Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PMC - NIH. (n.d.). Retrieved from [Link]
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How To Prepare And Run An NMR Sample - Blogs - News - alwsci. (2025, July 24). Retrieved from [Link]
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(PDF) Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide - ResearchGate. (2025, December 6). Retrieved from [Link]
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1 H-NMR shifts for the pyridinic and pyrazolic protons of a silver... - ResearchGate. (n.d.). Retrieved from [Link]
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1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system - ResearchGate. (2025, August 6). Retrieved from [Link]
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Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. (n.d.). Retrieved from [Link]
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¹³C NMR chemical shifts for pyrazoles 13Pz–15Pz in DMSO-d6 at 50°C. - ResearchGate. (n.d.). Retrieved from [Link]
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An In-Depth Technical Guide to 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine: A Key Building Block in Modern Drug Discovery
CAS Number: 1357945-49-3
Introduction: The Strategic Importance of the Pyrazolo[4,3-c]pyridine Scaffold
The quest for novel therapeutic agents has led researchers to explore a vast chemical space, with heterocyclic compounds forming the bedrock of many successful drugs. Among these, the pyrazolo[4,3-c]pyridine core has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to effectively interact with the ATP-binding sites of numerous enzymes, particularly kinases, which are pivotal regulators of cellular processes. Aberrant kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders, making them a prime target for therapeutic intervention.
This guide focuses on a key derivative of this scaffold: 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine. The strategic placement of two distinct halogen atoms (bromine and iodine) on the pyrazolopyridine core makes this molecule a highly versatile and valuable building block for the synthesis of complex molecular architectures. The differential reactivity of the C-I and C-Br bonds allows for selective, sequential functionalization through various cross-coupling reactions, enabling the systematic exploration of the chemical space around the core scaffold. This capability is paramount in the iterative process of drug design and optimization, where structure-activity relationships (SAR) are meticulously established to enhance potency, selectivity, and pharmacokinetic properties.
Physicochemical and Safety Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.
| Property | Value | Source |
| CAS Number | 1357945-49-3 | [1] |
| Molecular Formula | C₆H₃BrIN₃ | [1] |
| Molecular Weight | 323.92 g/mol | [1] |
| Appearance | Solid (form) | [2][3] |
| InChI | 1S/C6H3BrIN3/c7-5-1-4-3(2-9-5)6(8)11-10-4/h1-2H,(H,10,11) | [2][3] |
| SMILES | Brc1cc2[nH]nc(I)c2cn1 | [2][3] |
Safety Information:
6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine is classified as acutely toxic if swallowed (Acute Tox. 4 Oral) and requires careful handling in a laboratory setting.[3]
-
GHS Pictogram: GHS07 (Exclamation Mark)[3]
-
Signal Word: Warning[3]
-
Hazard Statement: H302 (Harmful if swallowed)[3]
Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Synthetic Strategies and Methodologies
The synthesis of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine, while not extensively detailed in a single source, can be logically deduced from established synthetic routes for related pyrazolopyridine analogs. The general approach involves the construction of the pyrazolopyridine core followed by sequential halogenation.
A plausible synthetic pathway would commence with a suitable pyridine precursor, which is then cyclized to form the pyrazolo[4,3-c]pyridine scaffold. Subsequent selective halogenation at the 6- and 3-positions yields the target compound. The order of halogenation is crucial and is dictated by the directing effects of the heterocyclic system and the reaction conditions.
Conceptual Synthesis Workflow:
Caption: Conceptual workflow for the synthesis of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine.
Detailed Experimental Protocol (Hypothetical, based on related syntheses):
Step 1: Synthesis of 6-Bromo-1H-pyrazolo[4,3-c]pyridine
The synthesis would likely start from a commercially available or readily synthesized pyrazolo[4,3-c]pyridine. Bromination at the 6-position can be achieved using a suitable brominating agent.
-
To a solution of 1H-pyrazolo[4,3-c]pyridine in a suitable solvent (e.g., DMF or CH₂Cl₂), add N-bromosuccinimide (NBS) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to afford 6-Bromo-1H-pyrazolo[4,3-c]pyridine.
Step 2: Synthesis of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine
The subsequent iodination at the 3-position is a critical step.
-
Dissolve 6-Bromo-1H-pyrazolo[4,3-c]pyridine in a suitable solvent (e.g., DMF).
-
Add N-iodosuccinimide (NIS) to the solution and stir at room temperature or with gentle heating. The reaction progress should be monitored carefully.
-
Once the starting material is consumed, pour the reaction mixture into water and extract with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography to yield 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine.
Note: The above protocol is illustrative. Optimization of solvents, reagents, temperatures, and reaction times is essential for achieving high yields and purity.
Applications in Drug Discovery and Medicinal Chemistry
The true value of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine lies in its application as a versatile intermediate for the synthesis of biologically active molecules, particularly kinase inhibitors. The differential reactivity of the C-I and C-Br bonds under palladium-catalyzed cross-coupling conditions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) allows for the selective introduction of various substituents at the 3- and 6-positions.
Selective Functionalization Strategy:
Caption: Selective cross-coupling strategy for diversifying the 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine scaffold.
This step-wise functionalization is a powerful tool for generating libraries of compounds for high-throughput screening and for fine-tuning the properties of lead compounds. For instance, a Suzuki coupling can be performed selectively at the more reactive C-I bond to introduce an aryl or heteroaryl group. Subsequently, a second cross-coupling reaction, such as another Suzuki or a Buchwald-Hartwig amination, can be carried out at the C-Br bond to introduce a different moiety. This approach allows for the systematic exploration of the SAR at both positions, which is critical for optimizing kinase selectivity and overall drug-like properties.
While specific examples detailing the use of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine are often found within proprietary patent literature, the broader class of pyrazolopyridines has been extensively investigated as inhibitors of various kinases, including but not limited to:
-
Tyrosine Kinases: Implicated in various cancers.
-
Janus Kinases (JAKs): Involved in inflammatory and autoimmune diseases.
-
Spleen Tyrosine Kinase (Syk): A target for allergic and autoimmune disorders.
The ability to readily diversify the 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine scaffold makes it an invaluable asset in the development of next-generation kinase inhibitors with improved efficacy and safety profiles.
Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity and purity of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the molecular structure, confirming the positions of the bromine and iodine atoms and the overall integrity of the pyrazolopyridine core.
-
Mass Spectrometry (MS): Provides the accurate molecular weight of the compound, confirming its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound.
Conclusion
6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine is more than just a chemical compound; it is a strategic tool in the arsenal of medicinal chemists. Its unique di-halogenated structure provides a versatile platform for the synthesis of diverse and complex molecules, particularly in the pursuit of novel kinase inhibitors. The ability to perform selective, sequential functionalization allows for a systematic and efficient exploration of structure-activity relationships, accelerating the journey from a hit compound to a clinical candidate. As the demand for targeted therapies continues to grow, the importance of such well-designed and strategically functionalized building blocks will undoubtedly increase, solidifying the role of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine in the future of drug discovery.
References
- Sigma-Aldrich. Safety Data Sheet for 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine. (This is a general reference to the type of safety information provided by suppliers like Sigma-Aldrich for this compound).
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The Pyrazolo[4,3-c]pyridine Core: A Privileged Scaffold in Modern Drug Discovery
A Senior Application Scientist's In-depth Guide for Researchers and Drug Development Professionals
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged scaffolds" due to their inherent ability to bind to diverse biological targets with high affinity. The pyrazolo[4,3-c]pyridine core is a quintessential example of such a scaffold. Its structure, an elegant fusion of a pyrazole and a pyridine ring, serves as a bioisostere for purines, the fundamental building blocks of DNA and ATP. This mimicry allows pyrazolo[4,3-c]pyridine derivatives to effectively compete for the binding sites of enzymes that process purine-based substrates, most notably protein kinases.
The dysregulation of protein kinases is a hallmark of numerous human diseases, particularly cancer, making them a major focus of therapeutic intervention. The pyrazolo[4,3-c]pyridine scaffold has emerged as a cornerstone in the design of potent and selective kinase inhibitors, leading to a surge in research and the development of clinical candidates.[1] This guide provides a comprehensive overview of the biological activities of this core, focusing on its mechanistic underpinnings, key therapeutic applications, and the practical methodologies used to evaluate its derivatives.
Dominant Biological Activity: Anticancer Properties via Kinase Inhibition
The most extensively documented and impactful biological activity of the pyrazolo[4,3-c]pyridine core is its anticancer efficacy, which is predominantly achieved through the inhibition of key protein kinases involved in cell signaling pathways that control proliferation, survival, and metastasis.[1]
Mechanism of Action: ATP-Competitive Inhibition
Pyrazolo[4,3-c]pyridine derivatives primarily function as ATP-competitive inhibitors. They are designed to fit into the ATP-binding pocket of a target kinase. By occupying this site, they block the transfer of a phosphate group from ATP to downstream protein substrates, effectively halting the signaling cascade that the cancer cell relies on for its growth and survival.[1] The fused ring system provides a rigid structure that can be decorated with various substituents to achieve high affinity and selectivity for the target kinase.
Key Kinase Targets and Signaling Pathways
Research has identified several critical cancer-related kinases that are potently inhibited by pyrazolo[4,3-c]pyridine derivatives:
-
Cyclin-Dependent Kinases (CDKs): CDKs are master regulators of the cell cycle. Their aberrant activity allows for unchecked cell division, a fundamental characteristic of cancer. The Cyclin E/CDK2 complex, in particular, is crucial for the transition from the G1 (growth) phase to the S (DNA synthesis) phase of the cell cycle.[2][3] Overexpression of Cyclin E and hyperactivity of CDK2 are linked to poor prognosis in several cancers, including breast and lung cancer.[2][4][5] Pyrazolo[4,3-c]pyridine-based inhibitors can block CDK2 activity, leading to cell cycle arrest at the G1/S checkpoint and preventing cancer cell proliferation.[6]
View Diagram: Inhibition of the CDK2/Cyclin E Pathway
Caption: Inhibition of the CDK2/Cyclin E signaling pathway by a pyrazolo[4,3-c]pyridine derivative.
-
c-Met Signaling Pathway: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are crucial for tumor growth, invasion, and angiogenesis.[1] Pyrazolopyridine derivatives have been developed that show potent inhibition of c-Met, with some compounds demonstrating IC50 values in the nanomolar range.[7][8]
-
Tropomyosin Receptor Kinase (TRK) Pathway: This pathway is involved in cell proliferation and differentiation. Aberrant activation of TRK receptors can drive the growth of various cancers. The pyrazolopyridine scaffold has been successfully utilized to design TRK inhibitors.[1]
Quantitative Data: Potency of Pyrazolopyridine Derivatives
The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity. Lower IC50 values indicate higher potency. The table below summarizes the activity of representative pyrazolopyridine derivatives against key kinase targets.
| Compound Scaffold | Target Kinase | IC50 Value (µM) | Reference Cell Line(s) | Source |
| Pyrazolo[3,4-b]pyridine | CDK2/cyclin A2 | 0.24 | HCT-116, MCF-7, HepG2, A549 | [9] |
| Pyrazolo[3,4-b]pyridine | CDK2/cyclin A2 | 0.65 | HCT-116, MCF-7, HepG2, A549 | [9] |
| Pyrazolo[3,4-d]pyrimidine | CDK2/cyclin A2 | 0.057 | MCF-7, HCT-116, HepG-2 | [10][11] |
| Pyrazolo[3,4-d]pyrimidine | CDK2/cyclin A2 | 0.081 | MCF-7, HCT-116, HepG-2 | [10][11] |
| Pyrazolo[3,4-b]pyridine | c-Met | 0.00427 | HepG-2, MCF-7, HCT-116 | [7][8] |
| Pyrazolo[3,4-b]pyridine | c-Met | 0.00795 | HepG-2, MCF-7, HCT-116 | [7][8] |
Note: Data for closely related pyrazolopyridine isomers ([3,4-b] and [3,4-d]) are shown to illustrate the broad potential of the general scaffold as kinase inhibitors.
Expanding the Therapeutic Horizon: Other Biological Activities
While its role in oncology is preeminent, the pyrazolo[4,3-c]pyridine core exhibits a wide range of other pharmacological effects, highlighting its versatility.[9][12]
-
Antimicrobial and Antiviral Activity: Derivatives have shown promise against various microbes and viruses.[9][12]
-
Anti-inflammatory and Analgesic Effects: The scaffold has been investigated for its potential to reduce inflammation and pain.[9][12]
-
Carbonic Anhydrase Inhibition: Certain pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and evaluated as inhibitors of carbonic anhydrases, enzymes involved in various physiological processes.[5][13]
-
Central Nervous System (CNS) Activity: Some compounds have been explored as potential anxiolytic agents, acting on the nervous system.[9]
Experimental Protocols for Evaluation
Validating the biological activity of novel pyrazolo[4,3-c]pyridine derivatives requires robust and reproducible experimental workflows. As a Senior Application Scientist, I emphasize the inclusion of proper controls (vehicle, positive, negative) to ensure data integrity.
View Diagram: Drug Discovery and Evaluation Workflow
Caption: A typical workflow for the evaluation of novel pyrazolo[4,3-c]pyridine kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed to quantify the direct inhibitory effect of a compound on a purified kinase enzyme. The principle relies on measuring the amount of ATP remaining after the kinase reaction; less ATP means higher kinase activity.
-
Principle: The Promega ADP-Glo™ or Kinase-Glo® Plus assay is a common method. After the kinase reaction, a reagent is added to deplete the remaining ATP. A second reagent is then added to convert ADP to ATP, and a luciferase/luciferin reaction generates a luminescent signal that is proportional to the ADP produced, and thus proportional to the kinase activity.[9]
-
Methodology:
-
Reaction Setup: In a 384-well plate, add the kinase buffer, the purified target kinase (e.g., CDK2/Cyclin A2), the substrate (e.g., a specific peptide), and varying concentrations of the pyrazolo[4,3-c]pyridine test compound (typically a serial dilution).
-
Initiation: Start the reaction by adding a solution of ATP and MgCl2.[14] Include controls: "no kinase" wells (background) and "no inhibitor" wells (maximum activity).
-
Incubation: Incubate the plate at 30°C for 30-60 minutes to allow the enzymatic reaction to proceed.
-
Signal Generation: Stop the reaction and measure kinase activity by adding the ADP-Glo™ or similar detection reagents according to the manufacturer's protocol.[15]
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Convert luminescence signals to percent inhibition relative to the "no inhibitor" control. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of a compound on the viability and metabolic activity of cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method. Metabolically active, viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT salt into purple formazan crystals.[1][12] The amount of formazan produced is proportional to the number of living cells.
-
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Treat the cells with serial dilutions of the pyrazolo[4,3-c]pyridine compound for a specified period (e.g., 48 or 72 hours). Include vehicle-only (e.g., 0.1% DMSO) control wells.
-
MTT Addition: After incubation, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[1][16]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization agent (e.g., DMSO or an SDS/HCl solution) to dissolve the purple formazan crystals.[12][16]
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.[1]
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Conclusion and Future Perspectives
The pyrazolo[4,3-c]pyridine core has firmly established itself as a privileged scaffold in medicinal chemistry, particularly for the development of anticancer kinase inhibitors. Its structural resemblance to purines provides a powerful starting point for designing high-affinity ligands for ATP-binding sites. The extensive research into its derivatives has yielded compounds with nanomolar potency against critical cancer targets like CDKs and c-Met, with some advancing into clinical trials.
The future of research on this scaffold will likely focus on several key areas:
-
Improving Selectivity: Designing inhibitors that target specific kinases with minimal off-target effects to reduce side effects.
-
Overcoming Resistance: Developing next-generation compounds that are active against mutant kinases that confer resistance to existing therapies.
-
Expanding Applications: Further exploring the scaffold's potential in treating other diseases, including inflammatory disorders, neurodegenerative conditions, and infectious diseases.
The continued exploration of the pyrazolo[4,3-c]pyridine core's chemical space, guided by robust biological evaluation and structural biology, promises to deliver novel and effective therapeutics for a range of unmet medical needs.
References
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Abdel-Maksoud, M. S., et al. (2022). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 27(21), 7247. [Link]
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Mazzemurro, E., et al. (2022). Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability. Frontiers in Cell and Developmental Biology, 10, 836066. [Link]
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Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Akli, S., et al. (2010). Cdk2 is required for breast cancer mediated by the low molecular weight isoform of cyclin E. Oncogene, 29(18), 2629–2639. [Link]
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Gudim, M., et al. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 26(16), 4983. [Link]
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Gudim, M., et al. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. National Institutes of Health. [Link]
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Creative Diagnostics. (n.d.). CDK Signaling Pathway. [Link]
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Petroni, G., et al. (2023). Frontiers in Cell-Cycle-Targeting Therapies: Addressing the Heterogeneity of the Cancer Cell Cycle. International Journal of Molecular Sciences, 24(17), 13328. [Link]
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Hatcher, J. M., et al. (2018). Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19. ACS Medicinal Chemistry Letters, 9(11), 1128–1133. [Link]
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Ezzat, M. G., et al. (2023). Structures of some pyrazolo[3,4‐b]pyridine derivatives with CDK2 inhibitory activity. Journal of Heterocyclic Chemistry. [Link]
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El-Adl, K., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][9][12]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14755-14774. [Link]
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Nossier, E. S., et al. (2022). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Advances, 12(46), 30129-30147. [Link]
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Nossier, E. S., et al. (2022). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Publishing. [Link]
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Bouissane, L., et al. (2021). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 26(13), 3971. [Link]
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El-Adl, K., et al. (2022). Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ][1][9][12]triazolo[1,5- c ]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. ResearchGate. [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]
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Eweas, A. F., et al. (2022). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 27(22), 8031. [Link]
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Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
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El-Sayed, N., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][9][12]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. Semantic Scholar. [Link]
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Al-Ostoot, F. H., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(6), 1888. [Link]
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The Strategic Synthesis of Substituted Pyrazolo[4,3-c]pyridines: A Technical Guide for Medicinal Chemists
Introduction: The Pyrazolo[4,3-c]pyridine Scaffold - A Privileged Motif in Drug Discovery
The pyrazolo[4,3-c]pyridine core is a heterocyclic scaffold of profound interest in medicinal chemistry and drug development. Its structural resemblance to the purine nucleus renders it a compelling bioisostere, capable of interacting with a wide array of biological targets, particularly those that bind ATP. This has led to the discovery of potent kinase inhibitors, anti-cancer agents, and other therapeutics. The strategic synthesis of diversely substituted derivatives of this scaffold is therefore a critical endeavor, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
This guide provides an in-depth exploration of the primary synthetic strategies for accessing substituted pyrazolo[4,3-c]pyridines. We will delve into the mechanistic underpinnings of these transformations, offering field-proven insights into the causality behind experimental choices. The protocols described herein are designed to be self-validating systems, providing researchers with reliable and reproducible methods for the synthesis of this important class of molecules.
Core Synthetic Strategies: Building the Bicyclic Core
The construction of the pyrazolo[4,3-c]pyridine system can be broadly categorized into two main approaches: the annulation of a pyrazole ring onto a pre-existing pyridine derivative, or the formation of the pyridine ring from a suitably functionalized pyrazole precursor. The choice of strategy is often dictated by the desired substitution pattern and the commercial availability of starting materials.
Strategy 1: Pyridine Ring Formation from a Pyrazole Precursor
This is a widely employed strategy that leverages the rich chemistry of substituted pyrazoles. A particularly elegant and efficient method within this category is the one-pot multicomponent reaction involving a Sonogashira-type cross-coupling followed by an intramolecular cyclization.
This powerful multicomponent approach offers significant advantages in terms of synthetic efficiency and atom economy. It allows for the rapid construction of the pyrazolo[4,3-c]pyridine core from simple, readily available starting materials. A prime example is the reaction of a 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde with a terminal alkyne in the presence of a suitable amine.
Reaction Logic and Mechanistic Insights:
The causality behind this one-pot procedure lies in the sequential, orchestrated reactivity of the components. The Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling reaction, first serves to install the alkyne moiety at the 5-position of the pyrazole ring. The choice of a palladium catalyst, often in conjunction with a copper(I) co-catalyst, is crucial for activating the C-Cl bond for coupling with the terminal alkyne. The amine, typically a hindered base like tert-butylamine, not only acts as a base to deprotonate the alkyne but also serves as the nitrogen source for the subsequent pyridine ring formation.
The intramolecular cyclization proceeds via a nucleophilic attack of the amine onto the aldehyde, forming an imine intermediate. This is followed by a 6-endo-dig cyclization, where the imine nitrogen attacks the proximal carbon of the alkyne, a process that is often facilitated by the electronic properties of the system. The final aromatization to the pyridine ring then occurs. The use of microwave irradiation can significantly accelerate both the coupling and cyclization steps, leading to shorter reaction times and often improved yields.
Caption: Workflow for the one-pot Sonogashira coupling and cyclization.
Experimental Protocol: Synthesis of 6-Substituted 1-Phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines
-
Materials:
-
5-Chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde
-
Terminal alkyne (e.g., phenylacetylene)
-
tert-Butylamine
-
Pd(PPh₃)₂Cl₂
-
CuI
-
Anhydrous solvent (e.g., DMF or dioxane)
-
Microwave reactor vials
-
-
Procedure:
-
To a microwave reactor vial, add 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde (1.0 eq.), the terminal alkyne (1.2 eq.), Pd(PPh₃)₂Cl₂ (0.05 eq.), and CuI (0.1 eq.).
-
Add the anhydrous solvent and tert-butylamine (3.0 eq.).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a temperature and time optimized for the specific substrates (e.g., 120 °C for 30 minutes).
-
After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted pyrazolo[4,3-c]pyridine.
-
| Entry | Alkyne (R) | Product | Yield (%) |
| 1 | Phenyl | 6-Phenyl-1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridine | 71 |
| 2 | 4-Methoxyphenyl | 6-(4-Methoxyphenyl)-1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridine | 65 |
| 3 | Cyclohexyl | 6-Cyclohexyl-1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridine | 58 |
Yields are representative and may vary based on specific reaction conditions and substrates.
Strategy 2: Pyrazole Ring Annulation onto a Pyridine Precursor
This approach begins with a substituted pyridine and constructs the pyrazole ring upon it. A notable example of this strategy involves a sequence of SNAr and a modified Japp-Klingemann reaction.
This method is particularly useful for the synthesis of pyrazolo[4,3-b]pyridines (an isomer of the target scaffold), but the principles can be adapted. The synthesis starts with a readily available 2-chloro-3-nitropyridine.
Reaction Logic and Mechanistic Insights:
The synthetic design here relies on the electrophilic nature of the pyridine ring, enhanced by the presence of the nitro group. The first step is a nucleophilic aromatic substitution (SNAr) where the enolate of a β-ketoester (e.g., ethyl acetoacetate) displaces the chloride at the 2-position of the pyridine. The strongly electron-withdrawing nitro group at the 3-position activates the 2-position for this nucleophilic attack.
The subsequent Japp-Klingemann reaction involves the coupling of this pyridinyl ketoester with an aryldiazonium salt. This is followed by a base-mediated deacylation and intramolecular cyclization. A secondary amine, such as pyrrolidine, is often effective in promoting both the deacylation and the final ring-closing step. The cyclization proceeds via an intramolecular nucleophilic attack of a hydrazone anion onto the carbon bearing the nitro group, which acts as a good leaving group in this SNAr-type cyclization.
Caption: Workflow for the SNAr and Japp-Klingemann reaction sequence.
Experimental Protocol: One-Pot Synthesis of Ethyl 1-Aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylates
-
Materials:
-
Nitroaryl-substituted acetoacetic ester (formed in situ from 2-chloro-3-nitropyridine and ethyl acetoacetate)
-
Aryldiazonium tosylate
-
Pyridine
-
Pyrrolidine
-
Acetonitrile (MeCN)
-
-
Procedure:
-
To a solution of the nitroaryl-substituted acetoacetic ester (1.0 mmol) in MeCN (5 mL), add the appropriate aryldiazonium tosylate (1.1 mmol) followed by pyridine (1.0 mmol).
-
Stir the reaction mixture at room temperature for 5-60 minutes (monitor by TLC).
-
Add pyrrolidine (4.0 mmol) and stir the reaction mixture at 40 °C for another 15-90 minutes (monitor by TLC).
-
Cool the reaction mixture to room temperature, pour into 1N hydrochloric acid (50 mL), and extract with chloroform.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography on silica gel to yield the target pyrazolopyridine.
-
Vectorial Functionalization: Elaborating the Core
For applications in fragment-based drug discovery (FBDD), the ability to selectively functionalize different positions of the heterocyclic core is paramount. A 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold serves as an excellent starting point for such "vectorial functionalization," allowing for the introduction of diverse substituents at multiple positions.
Strategic Functionalization Sites:
-
N-1 and N-2: These positions can be selectively alkylated or protected, allowing for the modulation of solubility and metabolic stability, as well as providing points for further elaboration.
-
C-3: This position can be functionalized via tandem borylation and Suzuki-Miyaura cross-coupling reactions, enabling the introduction of a wide range of aryl and heteroaryl groups.
-
C-5: The halo-substituent at this position is a versatile handle for various transition-metal-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, to install amine-based functionalities.
-
C-7: Selective metalation at this position using a strong, non-nucleophilic base like TMPMgCl·LiCl, followed by trapping with an electrophile or transmetalation for Negishi cross-coupling, allows for the introduction of a variety of substituents.
Caption: Vectorial functionalization of the pyrazolo[3,4-c]pyridine core.
Conclusion and Future Outlook
The synthesis of substituted pyrazolo[4,3-c]pyridines is a dynamic area of research with significant implications for drug discovery. The methodologies outlined in this guide, from efficient multicomponent reactions to strategic vectorial functionalization, provide a robust toolkit for medicinal chemists. The choice of synthetic route should be guided by a thorough analysis of the target molecule's substitution pattern, the availability of starting materials, and the desired scale of the synthesis. As our understanding of the biological roles of this privileged scaffold continues to grow, the development of novel, even more efficient and selective synthetic methods will undoubtedly remain a key focus for the scientific community.
References
-
An efficient method for the synthesis of pyrazolo [4,3-b]pyridines has been developed on the basis of readily available 2-chloro-3-nitropyridines via a sequence of SNAr and modified Japp–Klingemann reactions. The method offers a number of advantages including utilization of stable arenediazonium tosylates, operational simplicity as well as combining the azo-coupling, deacylation and pyrazole ring annulation steps in a one-pot manner. (Source: Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles, [Link])
-
A straightforward synthesis of 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines and the corresponding 5-oxides is presented. Hence, microwave-assisted treatment of 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde with various terminal alkynes in the presence of tert-butylamine under Sonogashira-type cross-coupling conditions affords the former title compounds in a one-pot multicomponent procedure. (Source: Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach, [Link])
- Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers. More than 300000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date. This review will cover the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine, and the
An In-depth Technical Guide to the Reactivity of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine
Introduction: The Strategic Value of 6-Bromo-3-iodo-1H-pyrazolo[4,a]pyridine in Modern Drug Discovery
The pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, frequently appearing in molecules targeting a range of biological pathways. Its structural resemblance to purines allows for interactions with various enzymes and receptors, making it a cornerstone for the development of novel therapeutics. The dihalogenated derivative, 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine, represents a particularly valuable building block for drug discovery professionals. The differential reactivity of the iodine and bromine substituents offers a strategic advantage, enabling sequential and regioselective functionalization. This guide provides a comprehensive overview of the reactivity of this versatile scaffold, with a focus on palladium-catalyzed cross-coupling reactions that are central to modern synthetic chemistry. We will delve into the principles governing its selective reactivity and provide field-proven protocols for key transformations, empowering researchers to leverage this powerful synthetic intermediate in their drug development programs.
Molecular Structure and Physicochemical Properties
6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine is a solid with the empirical formula C₆H₃BrIN₃ and a molecular weight of 323.92 g/mol . The strategic placement of the two halogen atoms at the C3 and C6 positions is the cornerstone of its synthetic utility.
| Property | Value |
| Molecular Formula | C₆H₃BrIN₃ |
| Molecular Weight | 323.92 g/mol |
| Form | Solid |
| InChI Key | CVXSIXKIMJVPFN-UHFFFAOYSA-N |
| SMILES | Brc1cc2[nH]nc(I)c2cn1 |
Synthesis of the 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine Core
While a specific, detailed synthesis of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be extrapolated from established methodologies for related pyrazolopyridine systems. A common strategy involves the construction of the pyrazolo[4,3-c]pyridine core followed by selective halogenation.
A likely synthetic pathway commences with a suitable pyridine precursor, which is then elaborated to form the fused pyrazole ring. Subsequent regioselective halogenation at the C3 and C6 positions can be achieved through the use of appropriate halogenating agents. For instance, iodination can be accomplished using N-iodosuccinimide (NIS), while bromination can be carried out with N-bromosuccinimide (NBS). The precise order and reaction conditions would be critical to ensure the desired substitution pattern.
Caption: Preferential reactivity of the C3-Iodo position in Pd-catalyzed cross-coupling.
Palladium-Catalyzed Cross-Coupling Reactions: A Practical Guide
The ability to selectively introduce diverse functionalities at the C3 and C6 positions makes 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. Below are detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, adapted for this specific scaffold based on established methodologies for related dihalogenated heterocycles.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. By carefully controlling the reaction conditions, selective coupling at the C3-iodo position can be achieved with high efficiency.
Protocol for Selective Suzuki-Miyaura Coupling at the C3-Iodo Position:
-
Reaction Setup: To an oven-dried reaction vessel, add 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2 equiv.), and a suitable base such as Cs₂CO₃ (2.0 equiv.).
-
Catalyst and Ligand Addition: Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.), or a combination of a palladium source like Pd₂(dba)₃ (0.025 equiv.) and a phosphine ligand such as SPhos (0.1 equiv.).
-
Solvent Addition and Degassing: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Degas the reaction mixture by bubbling with argon or nitrogen for 10-15 minutes.
-
Reaction Execution: Heat the reaction mixture to a temperature between 80-100 °C and monitor the progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃/SPhos | SPhos is a bulky, electron-rich ligand that promotes efficient oxidative addition and reductive elimination. |
| Base | Cs₂CO₃ or K₂CO₃ | A moderately strong base is required to facilitate the transmetalation step. |
| Solvent | 1,4-Dioxane/Water | The aqueous mixture helps to dissolve the base and facilitates the reaction. |
| Temperature | 80-100 °C | Provides sufficient energy for the catalytic cycle to proceed efficiently without promoting reaction at the C6-bromo position. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, a critical transformation for the synthesis of many biologically active molecules. [1][2]The higher reactivity of the C-I bond allows for the selective introduction of an alkynyl group at the C3 position.
Protocol for Selective Sonogashira Coupling at the C3-Iodo Position:
-
Reaction Setup: In a Schlenk tube, dissolve 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine (1.0 equiv.) and the terminal alkyne (1.5 equiv.) in a suitable solvent such as THF or DMF.
-
Catalyst and Co-catalyst Addition: Add a palladium catalyst, typically Pd(PPh₃)₄ (0.05 equiv.), and a copper(I) co-catalyst, such as CuI (0.1 equiv.).
-
Base and Degassing: Add a suitable amine base, for example, triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 equiv.). Degas the mixture thoroughly with an inert gas.
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. The filtrate is then concentrated, and the residue is purified by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄ | A reliable and commonly used catalyst for Sonogashira couplings. |
| Copper Co-catalyst | CuI | Facilitates the formation of the copper acetylide intermediate, which is crucial for the catalytic cycle. |
| Base | Triethylamine (TEA) | Acts as both a base and a solvent, and helps to scavenge the HI formed during the reaction. |
| Solvent | THF or DMF | Aprotic polar solvents that are suitable for Sonogashira reactions. |
| Temperature | Room Temperature to 50 °C | Mild conditions are generally sufficient for the reaction at the more reactive iodo position. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a key linkage in a vast number of pharmaceutical compounds. [3][4][5][6]Selective amination at the C3 position can be achieved by leveraging the higher reactivity of the C-I bond.
Protocol for Selective Buchwald-Hartwig Amination at the C3-Iodo Position:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine (1.0 equiv.), the desired amine (1.2 equiv.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5 equiv.).
-
Catalyst and Ligand Addition: Add a palladium precatalyst, for instance, Pd₂(dba)₃ (0.02 equiv.), and a specialized biarylphosphine ligand like XPhos or RuPhos (0.05 equiv.).
-
Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or 1,4-dioxane.
-
Reaction Execution: Heat the sealed reaction vessel to 90-110 °C. Monitor the reaction's progress by LC-MS.
-
Work-up and Purification: Once the reaction is complete, cool the mixture, dilute with a suitable organic solvent, and wash with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | Pd₂(dba)₃ | A common and effective palladium source for Buchwald-Hartwig aminations. |
| Ligand | XPhos or RuPhos | Bulky, electron-rich biarylphosphine ligands that are highly effective for C-N bond formation. |
| Base | NaOtBu or Cs₂CO₃ | A strong base is necessary to deprotonate the amine and facilitate the catalytic cycle. |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, aprotic solvents are essential for the success of the reaction. |
| Temperature | 90-110 °C | Higher temperatures are often required for Buchwald-Hartwig aminations, but selectivity for the iodo position can still be maintained. |
Sequential Functionalization: A Gateway to Molecular Diversity
The true synthetic power of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine is realized through sequential cross-coupling reactions. After the initial selective functionalization at the C3 position, the less reactive C6-bromo position is available for a second, distinct cross-coupling reaction. This allows for the controlled and systematic introduction of two different substituents, providing a rapid route to a diverse library of compounds for structure-activity relationship (SAR) studies.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
The Strategic Utility of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for novel therapeutic agents is an intricate dance of creativity and precision, where the starting materials often dictate the boundaries of discovery. Within the vast arsenal of heterocyclic chemistry, the pyrazolo[4,3-c]pyridine scaffold has emerged as a privileged structure, underpinning a diverse range of biologically active molecules. This technical guide delves into the specific potential of a uniquely functionalized derivative, 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine, as a strategic building block in medicinal chemistry. We will explore the inherent chemical advantages conferred by its dihalogenated nature, the rationale behind its application in constructing libraries of potential drug candidates, and provide insights into the experimental pathways for its elaboration.
The Pyrazolo[4,3-c]pyridine Core: A Scaffold of Biological Significance
The fusion of a pyrazole and a pyridine ring gives rise to the pyrazolopyridine family of heterocycles. These structures are of significant interest to medicinal chemists due to their structural resemblance to purine bases, allowing them to interact with a wide array of biological targets.[1][2] The pyrazolo[4,3-c]pyridine isomer, in particular, has been identified in compounds exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor properties.[3] This inherent biological relevance makes it a fertile starting point for drug discovery programs. The diverse pharmacological profiles of pyrazolo[4,3-c]quinoline derivatives, which share a similar core structure, further underscore the potential of this heterocyclic system, with activities such as COX-2 inhibition and anti-angiogenic effects being reported.[4][5]
The Power of Orthogonal Functionalization: The 6-Bromo-3-iodo Substitution Pattern
The true potential of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine lies in its dihalogenated structure. The presence of two different halogen atoms at distinct positions on the heterocyclic core is a medicinal chemist's strategic advantage. Bromine and iodine possess differential reactivity in transition-metal-catalyzed cross-coupling reactions, enabling selective and sequential functionalization of the scaffold. This "vectorial functionalisation" allows for the systematic and controlled elaboration of the core structure to explore the chemical space around a biological target, a key process in hit-to-lead optimization.[6]
Generally, the carbon-iodine bond is more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-bromine bond. This allows for selective coupling at the 3-position while leaving the 6-bromo substituent intact for a subsequent, different coupling reaction. This orthogonal reactivity is the cornerstone of building molecular complexity and diversity from a single, versatile starting material.
Below is a conceptual workflow illustrating this principle:
Figure 1: Conceptual workflow for the sequential functionalization of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine.
Potential Therapeutic Applications and Target Classes
Given the broad biological activities of the pyrazolopyridine scaffold, derivatives of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine can be envisioned as candidates for a multitude of therapeutic areas. A particularly promising application is in the development of protein kinase inhibitors .[7] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. The pyrazolopyridine core can act as a hinge-binding motif in the ATP-binding pocket of many kinases.
The ability to introduce diverse substituents at the 3 and 6 positions allows for the fine-tuning of potency and selectivity for a specific kinase target. For example, a substituent at the 3-position could be designed to interact with the solvent-exposed region of the ATP-binding pocket, while a different group at the 6-position could target a deeper, more hydrophobic pocket. This is exemplified by the development of pyrazolo[3,4-b]pyridine derivatives as potent inhibitors of TRK and TBK1 kinases.[8][9]
The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by a kinase inhibitor derived from the title compound:
Figure 2: A representative signaling pathway targeted by a kinase inhibitor.
Experimental Protocols: A Guide to Elaboration
While specific experimental procedures for 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine are not extensively published, protocols for analogous halogenated heterocycles can be readily adapted. The following are representative, generalized procedures for key transformations.
Protocol 4.1: Selective Suzuki-Miyaura Coupling at the C3-Iodo Position
This protocol describes the selective coupling of a boronic acid at the more reactive C3-iodo position.
Materials:
-
6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-dioxane/water, DMF, toluene)
Procedure:
-
To a reaction vessel, add 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine, the boronic acid, and the base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent, followed by the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Protocol 4.2: Buchwald-Hartwig Amination at the C6-Bromo Position
This protocol outlines the introduction of an amine at the C6-bromo position of the 3-substituted intermediate.
Materials:
-
6-Bromo-3-substituted-1H-pyrazolo[4,3-c]pyridine (1.0 eq)
-
Amine (1.2 - 2.0 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Ligand (e.g., Xantphos, BINAP, 2-6 mol%)
-
Base (e.g., Cs₂CO₃, NaOtBu, 1.5 - 2.5 eq)
-
Solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the 6-bromo-3-substituted-1H-pyrazolo[4,3-c]pyridine, palladium catalyst, and ligand in a reaction vessel.
-
Add the base and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat to 90-120 °C, monitoring by TLC or LC-MS.
-
After completion, cool the reaction and filter through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the desired 3,6-disubstituted product.
Summary of Biological Activities of Related Pyrazolopyridine Scaffolds
The following table summarizes the diverse biological activities reported for various pyrazolopyridine isomers, highlighting the therapeutic potential of this compound class.
| Scaffold | Biological Activity | Target Class/Example | Reference(s) |
| Pyrazolo[4,3-c]pyridine | Antimicrobial, Antiviral, Antitumor | General | [3] |
| Pyrazolo[4,3-c]quinolone | Anti-inflammatory, Anti-angiogenic | COX-2 | [4][5] |
| Pyrazolo[3,4-b]pyridine | Kinase Inhibition | TRK, TBK1, CDK5, GSK-3 | [7][8][9] |
| Pyrazolo[3,4-d]pyrimidine | Kinase Inhibition | BRK/PTK6 | [10] |
| Pyrazolo[1,5-a]pyrimidine | Anticancer, Antiviral, Anti-inflammatory | General | [11] |
Conclusion
6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine represents a highly valuable and versatile building block for medicinal chemistry. Its dihalogenated nature allows for selective, sequential, and orthogonal functionalization, enabling the efficient construction of diverse molecular libraries. The inherent biological relevance of the pyrazolo[4,3-c]pyridine scaffold, particularly in the context of kinase inhibition, makes this compound a compelling starting point for the discovery of novel therapeutics. The strategic application of modern cross-coupling methodologies to this scaffold will undoubtedly continue to fuel the development of innovative drug candidates for a wide range of diseases.
References
- Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. (URL not available)
-
Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. ([Link])
-
Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. ([Link])
- Pyrazolopyridines. (URL not available)
-
Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. ([Link])
-
Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. ([Link])
-
Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. ([Link])
-
ChemInform Abstract: Recent Developments in the Chemistry of Pyrazolo[4,3-c]quinolines. ([Link])
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. ([Link])
-
Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. ([Link])
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. ([Link])
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. ([Link])
-
6-bromo-3-iodo-1h-pyrazolo[4,3-c]pyridine. ([Link])
-
4-Bromo-1H-pyrazolo[3,4-b]pyridine. ([Link])
-
Current status of pyrazole and its biological activities. ([Link])
-
Synthesis and biological screening of some pyridine e pyrrole derivatives of pyrazolo[3, 4-c]pyrazoles. ([Link])
-
6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine. ([Link])
- CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. ()
-
Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. ([Link])
-
6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine. ([Link])
-
6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine (1 x 250 mg). ([Link])
-
Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. ([Link])
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- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
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- 3. eurekaselect.com [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine as a Kinase Inhibitor Scaffold
Abstract
The 6-bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine core represents a strategically functionalized and privileged heterocyclic scaffold for the development of novel kinase inhibitors. Its unique substitution pattern, featuring two distinct halogen atoms at positions amenable to orthogonal chemical modifications, provides a versatile platform for library synthesis and systematic structure-activity relationship (SAR) exploration. This guide details the strategic importance of the pyrazolo[4,3-c]pyridine framework, provides a comprehensive synthetic route to the title compound, and outlines its application in generating targeted kinase inhibitor libraries. We further present validated experimental protocols for compound diversification and biochemical screening, establishing a clear workflow from scaffold synthesis to lead identification.
The Strategic Value of the Pyrazolo[4,3-c]pyridine Scaffold in Kinase Inhibitor Design
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including proliferation, differentiation, and apoptosis. Their dysregulation is a well-established driver of numerous diseases, most notably cancer, making them one of the most important target families in modern drug discovery.
The pyrazolo[4,3-c]pyridine scaffold is considered a "privileged" structure in medicinal chemistry. Its structural resemblance to the purine core of adenosine triphosphate (ATP) allows it to effectively function as an ATP-competitive inhibitor by binding to the highly conserved ATP-binding site of kinases.[1] This bioisosteric relationship provides a foundational level of affinity, which can then be fine-tuned through chemical modification to achieve high potency and selectivity for a specific kinase target.[2][3] The fused pyrazole and pyridine rings create a rigid, planar system that can engage in key hydrogen bonding interactions with the kinase hinge region, a critical anchoring point for many Type I and Type II kinase inhibitors.[1]
The subject of this guide, 6-bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine (Molecular Formula: C₆H₃BrIN₃, Molecular Weight: 323.92 g/mol ), is of particular interest.[4] The strategic placement of a bromine atom at the C6 position and an iodine atom at the C3 position offers medicinal chemists two distinct and chemically addressable "handles" for diversification. The differential reactivity of the C-I and C-Br bonds under various palladium-catalyzed cross-coupling conditions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) allows for the sequential and controlled introduction of a wide array of substituents. This capability is paramount for exploring the chemical space around the scaffold to optimize interactions with different regions of the kinase ATP-binding site, thereby driving potency and selectivity.
Synthesis and Characterization of the Core Scaffold
Proposed Synthetic Pathway
The following protocol is a representative, multi-step synthesis designed to be robust and scalable, leveraging common transformations in heterocyclic chemistry.
Diagram 1: Proposed Synthetic Pathway This diagram illustrates a potential synthetic route from a substituted pyridine to the final scaffold.
Caption: A plausible synthetic route to the target scaffold.
Step-by-Step Synthetic Protocol
Step 1: Synthesis of 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-amine
-
Rationale: This step involves the construction of the pyrazolo[4,3-c]pyridine core. Starting from a commercially available pyridine derivative, a hydrazine moiety is introduced and subsequently cyclized to form the fused pyrazole ring.
-
Procedure:
-
To a solution of 2,5-dibromopyridine-4-carbonitrile in a suitable solvent such as ethanol, add hydrazine hydrate.
-
Heat the mixture under reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield 6-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine.
-
Step 2: Synthesis of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine (Sandmeyer-type Reaction)
-
Rationale: This final step converts the 3-amino group into the 3-iodo group. This is a classic Sandmeyer-type diazotization followed by substitution with iodide.
-
Procedure:
-
Suspend 6-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine in an aqueous solution of a strong acid (e.g., H₂SO₄ or HCl) and cool to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
In a separate flask, dissolve potassium iodide (KI) in water. Add the cold diazonium salt solution portion-wise to the KI solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the final compound, 6-bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine.
-
Characterization and Quality Control
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be used to confirm the structure and purity of the final compound. The proton spectrum should show distinct signals in the aromatic region corresponding to the protons on the pyridine ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition (C₆H₃BrIN₃).
-
Purity Analysis: High-performance liquid chromatography (HPLC) should be performed to assess the purity of the final product, which should ideally be >95% for use in subsequent library synthesis and biological screening.
Application as a Versatile Kinase Inhibitor Scaffold
The primary utility of 6-bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine lies in its capacity for controlled, site-selective diversification to rapidly generate libraries of analogues for kinase screening. The differential reactivity of the carbon-iodine bond (more reactive) versus the carbon-bromine bond (less reactive) in palladium-catalyzed cross-coupling reactions is the key to this strategy.
Diagram 2: Orthogonal Diversification Strategy This diagram shows how the two halogen positions can be selectively functionalized.
Caption: Site-selective functionalization at C3 and C6 positions.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for derivatives of the 6-bromo-3-iodo scaffold is proprietary to individual discovery programs, general principles can be inferred from public-domain research on related pyrazolopyridine kinase inhibitors.[7]
-
Hinge-Binding: The N1-H of the pyrazole ring is crucial for forming a key hydrogen bond with the kinase hinge region. N-alkylation at this position often leads to a complete loss of activity.[7]
-
C3 Position: Substituents at the C3 position typically project towards the solvent-exposed region of the ATP pocket. This position is ideal for introducing groups that can enhance solubility or target unique sub-pockets to improve selectivity.
-
C6 Position: Substituents at the C6 position often occupy the "gatekeeper" pocket. Introducing aryl or heteroaryl groups via Suzuki coupling can significantly enhance potency by establishing van der Waals and π-stacking interactions.[1] The nature of the substituent at this position is often a primary determinant of the inhibitor's selectivity profile across the kinome.
Experimental Protocols for Library Synthesis and Profiling
General Protocol for Sequential Suzuki Cross-Coupling
This protocol describes a self-validating workflow for synthesizing a disubstituted library, first at the more reactive C3-Iodo position, followed by the C6-Bromo position.
-
Materials:
-
6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine
-
Arylboronic acid (R¹)
-
Arylboronic acid (R²)
-
Palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Bases (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)
-
Solvents (e.g., Dioxane, DMF, Toluene, Water)
-
-
Procedure (Step A: C3-Functionalization):
-
In a microwave vial, combine 6-bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine (1 eq.), arylboronic acid R¹ (1.2 eq.), Pd(PPh₃)₄ (0.05 eq.), and Na₂CO₃ (2 eq.).
-
Add a 3:1 mixture of dioxane and water.
-
Seal the vial and heat in a microwave reactor at 80-100 °C for 20-40 minutes.
-
Monitor reaction completion by LC-MS.
-
Upon completion, perform an aqueous workup and purify the intermediate, 6-bromo-3-(R¹)-1H-pyrazolo[4,3-c]pyridine, by column chromatography.
-
-
Procedure (Step B: C6-Functionalization):
-
In a new microwave vial, combine the purified intermediate from Step A (1 eq.), arylboronic acid R² (1.5 eq.), PdCl₂(dppf) (0.1 eq.), and K₂CO₃ (3 eq.).
-
Add a 4:1 mixture of DMF and water.
-
Seal the vial and heat in a microwave reactor at 120-140 °C for 30-60 minutes.
-
Monitor reaction completion by LC-MS.
-
Upon completion, perform an aqueous workup and purify the final product by preparative HPLC to yield the target compound.
-
Protocol for In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay Example)
This protocol provides a robust method for determining the IC₅₀ values of newly synthesized compounds against a target kinase.
-
Principle: The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. As kinase activity is inhibited, less ADP is formed, resulting in a lower luminescence signal.
-
Procedure:
-
Kinase Reaction: In a 384-well plate, add the test compound at various concentrations (e.g., 10-point serial dilution), the target kinase, the appropriate substrate, and ATP in kinase buffer. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the newly formed ADP to ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence signal on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Diagram 3: Drug Discovery Workflow This flowchart outlines the process from scaffold to lead candidate.
Caption: A typical workflow for kinase inhibitor discovery.
Data Presentation and Interpretation
All quantitative data, such as the inhibitory activity of synthesized compounds, should be summarized in a clear, tabular format for easy comparison.
Table 1: Example Data for a Hypothetical Compound Series
| Compound ID | R¹ (C3-Position) | R² (C6-Position) | Target Kinase IC₅₀ (nM) |
| Core | Iodo | Bromo | >10,000 |
| XYZ-001 | Phenyl | Bromo | 2,450 |
| XYZ-002 | Iodo | 4-Methoxyphenyl | 875 |
| XYZ-003 | Phenyl | 4-Methoxyphenyl | 25 |
| XYZ-004 | Pyridin-3-yl | 3,4-Difluorophenyl | 8 |
Conclusion and Future Perspectives
The 6-bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine scaffold is a highly valuable tool for modern kinase inhibitor discovery. Its pre-installed, orthogonally addressable halogen handles enable rapid and systematic exploration of chemical space around a privileged core. The synthetic and screening protocols outlined in this guide provide a validated framework for leveraging this scaffold to identify potent and selective kinase inhibitors. Future work will undoubtedly focus on expanding the repertoire of chemical transformations at the C3 and C6 positions and applying this scaffold to a wider range of kinase targets implicated in human disease.
References
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Beilstein Journals. Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Available at: [Link]
-
MDPI. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Available at: [Link]
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Bentham Science. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Available at: [Link]
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ACS Publications. Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Available at: [Link]
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PubMed Central. Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors. Available at: [Link]
-
PubMed Central. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][5][8]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Available at: [Link]
-
ResearchGate. Drugs containing pyrazolo[3,4-b]pyridine scaffold 163–165. Available at: [Link]
-
ResearchGate. Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity. Available at: [Link]
-
ResearchGate. Synthesis of pyrazolo[4,3‐c]pyridines by I2 catalysed intramolecular.... Available at: [Link]
-
RSC Publishing. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Available at: [Link]
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RSC Publishing. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Available at: [Link]
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Future Medicine. Pyrazole: an emerging privileged scaffold in drug discovery. Available at: [Link]
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PubMed Central. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Available at: [Link]
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IJFMR. Synthesis of Pyrazole Derivatives A Review. Available at: [Link]
- Google Patents. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
-
PubMed Central. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Available at: [Link]
-
National Institutes of Health. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. Available at: [Link]
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National Institutes of Health. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. Available at: [Link]
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MySkinRecipes. 4-Bromo-1H-pyrazolo[3,4-b]pyridine. Available at: [Link]
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- 4. 6-bromo-3-iodo-1h-pyrazolo[4,3-c]pyridine - CAS:1357945-49-3 - Sunway Pharm Ltd [3wpharm.com]
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- 7. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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Spectroscopic Analysis of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine: A Technical Guide
Foreword for the Research Community
Researchers and professionals in drug development are aware that the precise structural elucidation of novel heterocyclic compounds is a critical foundation for successful discovery programs. The pyrazolo[4,3-c]pyridine scaffold, in particular, is a privileged structure in medicinal chemistry, and its halogenated derivatives serve as versatile intermediates for the synthesis of a wide array of bioactive molecules. This guide is dedicated to the spectroscopic characterization of a key building block: 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine.
Molecular Structure and Properties
6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine is a halogenated heterocyclic compound with the molecular formula C₆H₃BrIN₃ and a molecular weight of 323.92 g/mol .[1] Its structure, featuring a fused pyrazole and pyridine ring system, is adorned with two different halogen atoms at positions 3 and 6, and a hydrogen atom at position 4. This arrangement of atoms and functional groups gives rise to a unique spectroscopic signature.
Caption: Molecular Structure of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Below is a predictive analysis of the ¹H and ¹³C NMR spectra for 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons in the molecule: the NH proton of the pyrazole ring, and the two aromatic protons on the pyridine ring.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Justification |
| 13.0 - 15.0 | Broad Singlet | NH (Pyrazole) | The NH proton of a pyrazole ring is typically deshielded and appears as a broad singlet due to quadrupole broadening and exchange with residual water in the solvent. |
| ~ 8.5 | Singlet | H-4 | The proton at position 4 is expected to be the most downfield of the aromatic protons due to the anisotropic effect of the adjacent nitrogen atom in the pyridine ring. |
| ~ 7.8 | Singlet | H-7 | The proton at position 7 will be influenced by the adjacent pyrazole ring and the bromine atom at position 6, leading to a downfield shift, but likely upfield relative to H-4. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to display six signals, one for each carbon atom in the heterocyclic core.
| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |
| ~ 150 | C-7a | A quaternary carbon at the fusion of the two rings, deshielded by the adjacent nitrogen atoms. |
| ~ 145 | C-3a | Another quaternary carbon at the ring fusion, also deshielded by neighboring nitrogens. |
| ~ 140 | C-4 | A methine carbon adjacent to the pyridine nitrogen, expected to be significantly downfield. |
| ~ 125 | C-6 | A quaternary carbon bearing a bromine atom. The electronegativity of bromine will cause a downfield shift. |
| ~ 115 | C-7 | A methine carbon in the pyridine ring. |
| ~ 80 | C-3 | A quaternary carbon bonded to an iodine atom. The "heavy atom effect" of iodine typically causes a significant upfield shift for the directly attached carbon. |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR data for 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine, the following protocol is recommended:
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for nitrogen-containing heterocycles as it can help in observing exchangeable protons like the NH proton.
-
¹H NMR Acquisition:
-
Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.
-
Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-16 ppm).
-
Integrate the signals to confirm the proton ratios.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.
-
Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups, which in this case would confirm the assignment of the methine carbons.
-
-
2D NMR Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks. For this molecule, it would confirm the through-bond connectivity between any coupled protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms, which would be invaluable for unambiguous assignment of the ¹H and ¹³C signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall connectivity of the molecule.
-
Caption: Workflow for NMR Spectroscopic Analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.
Expected Mass Spectrum
For 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine, the mass spectrum is expected to exhibit a distinct molecular ion peak cluster due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.
| m/z (Expected) | Assignment | Key Features |
| 323/325 | [M]⁺ | Molecular ion peak. The presence of a pair of peaks with a 2 Da difference and approximately equal intensity is a characteristic signature of a compound containing one bromine atom. |
| 196/198 | [M-I]⁺ | Fragment resulting from the loss of an iodine atom. This fragment will still contain the bromine atom and thus will also show the characteristic 1:1 isotopic pattern. |
| 244 | [M-Br]⁺ | Fragment resulting from the loss of a bromine atom. This fragment will contain the iodine atom. |
| 117 | [M-Br-I]⁺ | Fragment corresponding to the pyrazolo[4,3-c]pyridine core after the loss of both halogen atoms. |
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Ionization Method: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for this type of molecule. High-resolution mass spectrometry (HRMS) is highly recommended to confirm the elemental composition.
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a liquid chromatography system (LC-MS).
-
Data Acquisition: Acquire a full scan mass spectrum in positive ion mode to observe the molecular ion and its isotopic pattern.
-
Tandem MS (MS/MS): To gain further structural information, perform fragmentation of the molecular ion to observe the characteristic losses of the halogen atoms and other fragments.
Caption: Mass Spectrometry Analysis Workflow.
Conclusion and Future Outlook
This technical guide provides a comprehensive theoretical framework for the spectroscopic characterization of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine. The predicted ¹H and ¹³C NMR chemical shifts, along with the expected mass spectral fragmentation patterns, offer a robust starting point for researchers working with this important synthetic intermediate. The detailed experimental protocols outlined herein are designed to ensure the acquisition of high-quality, reproducible data.
It is our hope that this guide will encourage the dissemination of experimental spectroscopic data for this and other key chemical building blocks into the public domain. Such open access to well-characterized data is invaluable for accelerating research and fostering innovation in the fields of medicinal chemistry and drug discovery.
References
Sources
A Technical Guide to the Molecular Structure and Synthetic Utility of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine
Abstract: This document provides an in-depth technical analysis of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine, a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will dissect its core molecular structure, explore its physicochemical and spectroscopic properties through referential data analysis, and detail its strategic importance as a versatile building block. The guide elucidates the compound's reactivity, focusing on the orthogonal nature of its halogenated sites, which permits selective, vectorial functionalization. This versatility is crucial for the construction of diverse chemical libraries targeting a range of biological systems. Included are proposed synthetic schemes, reactivity workflows, and a representative experimental protocol, grounding theoretical knowledge in practical application for scientists at the bench.
Introduction: The Pyrazolo[4,3-c]pyridine Scaffold
The pyrazolo[4,3-c]pyridine core is a fused bicyclic heteroaromatic system that has garnered substantial attention in medicinal chemistry. As a structural isostere of purine, this scaffold is adept at interacting with a wide variety of cellular proteins that possess purine-binding pockets, such as kinases and metabolic enzymes.[1][2] This mimicry has led to the development of numerous derivatives with a broad spectrum of biological activities, including potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4][5]
The compound 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine represents a particularly valuable intermediate. It is pre-functionalized with two different halogen atoms at distinct positions, each offering a handle for subsequent chemical modification. The iodine at the C3 position and the bromine at the C6 position provide orthogonal reactivity, enabling chemists to perform sequential and selective cross-coupling reactions. This "vectorial functionalization" is a cornerstone of modern fragment-based drug discovery (FBDD), allowing for the systematic elaboration of a core fragment to optimize its binding affinity and pharmacokinetic properties.[2][6]
Molecular Structure and Physicochemical Properties
The unique arrangement of atoms and functional groups in 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine dictates its chemical behavior and synthetic potential.
2.1. Nomenclature and Key Identifiers
| Property | Value | Source |
| IUPAC Name | 6-bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine | N/A |
| CAS Number | 1357945-49-3 | [7] |
| Molecular Formula | C₆H₃BrIN₃ | [7][8] |
| Molecular Weight | 323.92 g/mol | [7] |
| InChI Key | CVXSIXKIMJVPFN-UHFFFAOYSA-N | [8] |
2.2. Structural and Spectroscopic Analysis
-
Core Structure: The molecule consists of a pyridine ring fused with a pyrazole ring. The pyrazole ring is subject to tautomerism, existing predominantly in the 1H- form. The overall structure is expected to be largely planar, a feature that facilitates π–π stacking interactions in biological systems.[10]
-
¹H NMR Spectroscopy (Predicted): The ¹H NMR spectrum in a solvent like DMSO-d₆ is expected to show two singlets in the aromatic region corresponding to the protons at the C4 and C7 positions. A broad singlet at a significantly downfield shift (>13 ppm) would be characteristic of the N-H proton of the pyrazole ring.
-
¹³C NMR Spectroscopy (Predicted): The ¹³C NMR spectrum would reveal six distinct aromatic carbon signals. The carbons directly attached to the halogens, C3 (iodo) and C6 (bromo), would be significantly influenced by their respective electronic effects.
-
Mass Spectrometry: The mass spectrum would show a characteristic molecular ion (M+) peak cluster reflecting the isotopic abundances of bromine (⁷⁹Br and ⁸¹Br) and iodine (¹²⁷I).
-
Crystallographic Insights (Referential): No crystal structure has been published for the title compound. However, analysis of the related structure, 3-Iodo-1H-pyrazolo[3,4-b]pyridine, reveals key expected features.[10] The fused rings are nearly perfectly planar. In the solid state, molecules are likely to form dimers via N—H···N hydrogen bonds between the pyrazole rings. Furthermore, C—I···N halogen bonds are a distinct possibility, acting as a supramolecular synthon to organize the crystal packing.[10][11]
Synthesis and Chemical Reactivity
The strategic value of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine lies in its synthetic accessibility and its capacity for controlled, stepwise modification.
3.1. Proposed Synthetic Pathway
A plausible synthesis can be envisioned starting from a suitably substituted pyridine precursor, followed by cyclization and sequential halogenation steps. The workflow below is based on established synthetic methodologies for related pyrazolopyridines.[2][5]
Caption: Proposed synthetic workflow for the target molecule.
3.2. Orthogonal Reactivity and Vectorial Functionalization
The presence of both an iodo and a bromo substituent is the molecule's most powerful feature. The carbon-iodine bond is weaker and more reactive than the carbon-bromine bond in transition metal-catalyzed cross-coupling reactions. This reactivity difference can be exploited to achieve selective functionalization.
-
Position C3 (Iodo): This site is highly susceptible to reactions like Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations under relatively mild conditions.[12][13][14] This allows for the introduction of aryl, heteroaryl, alkynyl, or amino groups at this position first.
-
Position C6 (Bromo): This site can undergo the same set of cross-coupling reactions, but typically requires more forcing conditions (e.g., higher temperatures, different catalyst/ligand systems). This allows for a second diversification step after the C3 position has been modified.[6][14]
-
Position N1 (NH): The pyrazole nitrogen can be readily alkylated, arylated, or acylated, providing a third vector for chemical modification.[2][6]
The diagram below illustrates the molecule's potential for multi-directional chemical elaboration.
Caption: Orthogonal reactivity of the core scaffold.
Applications in Drug Discovery and Chemical Biology
The pyrazolo[4,3-c]pyridine scaffold is a "privileged" structure in drug discovery. Its derivatives have been successfully developed as potent and selective inhibitors of various enzymes, particularly protein kinases.[5][15] Kinase pathways are often dysregulated in cancers and inflammatory diseases, making them prime therapeutic targets.
The ability of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine to be systematically and directionally elaborated makes it an ideal starting point for:
-
Structure-Activity Relationship (SAR) Studies: Rapidly generating analogs to probe the chemical space around a biological target.
-
Fragment-Based Drug Discovery (FBDD): Growing a low-affinity fragment into a high-potency lead compound.[2][6]
-
Combinatorial Chemistry: Creating large, diverse libraries of compounds for high-throughput screening.
A notable example is the development of 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivatives as potent inhibitors of Extracellular Signal-Regulated Kinase (ERK), a key component in the MAPK signaling pathway which is frequently overactive in many cancers.[15]
Representative Experimental Protocol: Selective Suzuki Coupling
This protocol describes a typical procedure for the selective functionalization at the C3-iodo position, demonstrating the practical application of its orthogonal reactivity.
Objective: To synthesize 6-Bromo-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]pyridine via a selective Suzuki cross-coupling reaction.
Methodology:
-
Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).
-
Solvent and Base Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Add a base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (3.0 eq.).
-
Reaction Execution: Heat the reaction mixture to a temperature of 80-90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Conclusion
6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its molecular structure, characterized by a biologically relevant purine-isosteric core and two orthogonally reactive halogen sites, provides a robust and flexible platform for the synthesis of novel, complex, and functionally diverse molecules. Understanding the nuances of its structure and reactivity empowers researchers to design and execute efficient synthetic campaigns, accelerating the journey from a chemical fragment to a potential therapeutic agent.
References
- Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. PubMed Central.
- Efficacy of Pyrazolo[4,3-c]pyridine Derivatives in Animal Models of Cancer: A Comparative Analysis. Benchchem.
- Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Bentham Science.
- Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. National Institutes of Health (NIH).
- Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. MDPI.
-
Spectroscopic and In Silico Studies on the Interaction of Substituted Pyrazolo[1,2-a]benzo[3][4][5][15]tetrazine-3-one Derivatives with c-Myc G4-DNA. MDPI. Available at:
- Structural Studies of 2-Methyl-7-substituted Pyrazolo[1,5-a]pyrimidines. ResearchGate.
- Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. National Institutes of Health (NIH).
- 6-BROMO-3-IODO-1H-PYRAZOLO[4,3-C]PYRIDINE spectra. ChemicalBook.
- Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Semantic Scholar.
- Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Royal Society of Chemistry.
- N-oxidation of Pyridine Derivatives - Supporting Information. Royal Society of Chemistry.
- 3-Iodo-1H-pyrazolo[3,4-b]pyridine. National Institutes of Health (NIH).
- 6-bromo-3-iodo-1h-pyrazolo[4,3-c]pyridine. Sunway Pharm Ltd.
- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.
- 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine. Sigma-Aldrich.
- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc.
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. University of Southampton ePrints.
- Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI.
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- 2. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 3. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Application Note: Mastering Regioselective Cross-Coupling of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine for Accelerated Drug Discovery
Audience: Researchers, scientists, and drug development professionals engaged in medicinal chemistry and novel scaffold development.
Abstract: The 1H-pyrazolo[4,3-c]pyridine core is a privileged scaffold in modern medicinal chemistry, appearing in a range of targeted therapeutics. Its utility is significantly enhanced by precise, site-specific functionalization. This guide provides an in-depth analysis and field-proven protocols for the regioselective cross-coupling of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine. We will explore the fundamental principles governing selectivity and detail robust methodologies for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, enabling the strategic elaboration of this versatile building block for the construction of compound libraries and hit-to-lead optimization.
The Strategic Value of Regiocontrolled Synthesis
In the landscape of drug discovery, the ability to systematically and predictably modify a core scaffold is paramount for developing potent and selective therapeutics.[1][2] The 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine is a purpose-built intermediate, designed for sequential, regioselective functionalization. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds under palladium catalysis is the cornerstone of this strategy.
The C-I bond, with its lower bond dissociation energy, undergoes oxidative addition to a Pd(0) catalyst much more readily than the more robust C-Br bond.[3][4] This inherent electronic difference allows for exquisite control, enabling selective coupling at the C-3 position while leaving the C-6 bromine available for a subsequent, distinct transformation. This "vectorial functionalization" is a powerful tool for efficiently exploring structure-activity relationships (SAR).[2][5]
| Property | Value |
| IUPAC Name | 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine |
| Molecular Formula | C₆H₃BrIN₃ |
| Molecular Weight | 323.92 g/mol |
| CAS Number | Not publicly available |
| Appearance | Solid |
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Protocol I: Selective C-3 Arylation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds, favored for its mild conditions and the commercial availability of a vast array of boronic acids and esters.[6][7][8] For the 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine substrate, this reaction proceeds with high selectivity at the C-3 iodo position.
Expertise & Causality: The choice of a Pd(0) catalyst, often generated in situ from a Pd(II) precatalyst, is critical. The ligand, typically a phosphine, stabilizes the palladium center and modulates its reactivity. A relatively mild base like sodium or potassium carbonate is sufficient to facilitate the transmetalation step of the boronic acid without promoting unwanted side reactions at the C-Br position. The use of a protic co-solvent like water accelerates transmetalation.
Detailed Step-by-Step Protocol: Suzuki-Miyaura Coupling
-
Reagent Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine (1.0 eq, e.g., 162 mg, 0.5 mmol), the desired arylboronic acid (1.2 eq, 0.6 mmol), and potassium carbonate (K₂CO₃, 3.0 eq, 207 mg, 1.5 mmol).
-
Catalyst & Ligand Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq, 11 mg, 0.015 mmol) to the flask.
-
Scientist's Note: Pd(dppf)Cl₂ is an excellent, air-stable precatalyst that is readily reduced to the active Pd(0) species under the reaction conditions. The dppf ligand is effective for a broad range of boronic acids.
-
-
Solvent Addition & Degassing: Add 1,4-dioxane (4 mL) and water (1 mL). Seal the flask and degas the mixture thoroughly by subjecting it to three cycles of vacuum followed by backfilling with an inert gas (Nitrogen or Argon).
-
Trustworthiness Check: Proper degassing is crucial to prevent oxidation of the active Pd(0) catalyst, which would lead to significantly lower yields. An effective degassing is indicated by vigorous bubbling of the solvent under vacuum.
-
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a gradient of hexane/ethyl acetate) to yield the pure 6-bromo-3-aryl-1H-pyrazolo[4,3-c]pyridine product.
| Arylboronic Acid Partner | Expected Product | Typical Yield Range |
| Phenylboronic acid | 6-Bromo-3-phenyl-1H-pyrazolo[4,3-c]pyridine | 85-95% |
| 4-Methoxyphenylboronic acid | 6-Bromo-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]pyridine | 80-92% |
| 3-Pyridylboronic acid | 6-Bromo-3-(pyridin-3-yl)-1H-pyrazolo[4,3-c]pyridine | 75-88% |
Protocol II: Selective C-3 Alkynylation via Sonogashira Coupling
The Sonogashira coupling is the premier method for installing alkyne moieties onto aryl halides, creating C(sp²)-C(sp) bonds.[9] This reaction is also highly regioselective for the C-3 iodo position of our substrate.
Expertise & Causality: The classic Sonogashira reaction employs a dual-catalyst system: a palladium catalyst to activate the aryl halide and a copper(I) co-catalyst (typically CuI) to form a copper acetylide intermediate, which accelerates the transmetalation step.[9][10] An amine base, such as triethylamine or diisopropylamine, is used both as a base and often as the solvent. Copper-free conditions have also been developed to avoid potential issues with copper-catalyzed alkyne homocoupling (Glaser coupling).
Detailed Step-by-Step Protocol: Sonogashira Coupling
-
Reagent Preparation: In a dry Schlenk tube under an inert atmosphere, dissolve 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine (1.0 eq, 162 mg, 0.5 mmol) and the terminal alkyne (1.5 eq, 0.75 mmol) in anhydrous N,N-Dimethylformamide (DMF, 5 mL).
-
Base Addition: Add triethylamine (Et₃N, 3.0 eq, 0.21 mL, 1.5 mmol).
-
Catalyst Addition: To the solution, add Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq, 7 mg, 0.01 mmol) and Copper(I) iodide (CuI, 0.04 eq, 4 mg, 0.02 mmol).
-
Scientist's Note: The CuI co-catalyst is crucial for high reaction rates at lower temperatures. Ensure it is of high purity, as oxidized copper salts can be detrimental.
-
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) until the starting material is consumed, as monitored by TLC or LC-MS (typically 1-3 hours).
-
Work-up: Pour the reaction mixture into a saturated aqueous solution of ammonium chloride (NH₄Cl, 20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford the 6-bromo-3-alkynyl-1H-pyrazolo[4,3-c]pyridine.
Sequential Functionalization: A Vectorial Approach
The true power of the 6-Bromo-3-iodo scaffold lies in its capacity for sequential derivatization. Once the C-3 position is functionalized, the remaining C-6 bromo group can be targeted in a second cross-coupling reaction, often under more forcing conditions. The Buchwald-Hartwig amination is an excellent choice for this second step, allowing for the introduction of diverse amine groups.[11][12]
Protocol III: C-6 Amination via Buchwald-Hartwig Coupling
This protocol assumes the starting material is a 6-bromo-3-aryl-1H-pyrazolo[4,3-c]pyridine synthesized via Protocol I.
Expertise & Causality: Coupling at the C-Br position requires a more active catalyst system. This is achieved by using sterically hindered, electron-rich phosphine ligands (e.g., XPhos, SPhos) which promote the difficult oxidative addition at the C-Br bond and facilitate the final reductive elimination step.[12] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is necessary to deprotonate the amine coupling partner.
Detailed Step-by-Step Protocol: Buchwald-Hartwig Amination
-
Reagent Preparation: To an oven-dried Schlenk tube, add the 6-bromo-3-aryl-1H-pyrazolo[4,3-c]pyridine (1.0 eq), the desired amine (1.2 eq), and sodium tert-butoxide (NaOtBu, 1.4 eq).
-
Catalyst & Ligand Addition: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq) and the ligand (e.g., XPhos, 0.08 eq).
-
Scientist's Note: Using a pre-formed catalyst like XPhos Pd G3 can simplify this step and improve reproducibility.
-
-
Solvent & Reaction: Add anhydrous toluene or dioxane. Seal the tube and heat to 100-110 °C. Monitor the reaction until completion (typically 6-18 hours).
-
Work-up & Purification: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate and purify by column chromatography to yield the final 3,6-disubstituted product.
Troubleshooting and Final Considerations
| Problem | Potential Cause | Suggested Solution |
| Low Yield / No Reaction | Inactive catalyst (oxidized Pd(0)) | Ensure all solvents are rigorously degassed and the reaction is run under a strict inert atmosphere. |
| Poor quality reagents | Use high-purity reagents. Boronic acids can degrade on storage; verify their integrity. | |
| Loss of Regioselectivity | Reaction conditions are too harsh | For C-3 coupling, avoid excessively high temperatures or overly active catalysts that might begin to react at the C-Br site. |
| Dehalogenation | Presence of water or protic impurities | Use anhydrous solvents and dry reagents, especially for the Buchwald-Hartwig step. |
| Homocoupling of Partners | (Sonogashira) Copper-catalyzed Glaser coupling | Reduce the amount of CuI or switch to a copper-free Sonogashira protocol. |
| (Suzuki) Boronic acid homocoupling | Ensure proper degassing; oxygen can promote this side reaction. |
References
- Vertex Search. (n.d.). Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block.
- Sigma-Aldrich. (n.d.). 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine.
- Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing.
- ResearchGate. (2016). (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions.
- Journal of the American Chemical Society. (n.d.). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing.
- National Institutes of Health. (n.d.). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes.
- PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).
- ResearchGate. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- National Institutes of Health. (n.d.). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions.
- YouTube. (n.d.). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
- ResearchGate. (n.d.). Cross-Coupling Reactions of Polyhalogenated Heterocycles.
- University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.
- National Institutes of Health. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
- eScholarship.org. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- National Institutes of Health. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles.
- BLDpharm. (n.d.). 6-Bromo-3-iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine.
- Wikipedia. (n.d.). Sonogashira coupling.
- National Institutes of Health. (n.d.). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation.
- MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism.
- MDPI. (n.d.). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies.
- The Royal Society of Chemistry. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands.
- ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
- ACS Omega. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
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- 4. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
Application Notes and Protocols for the N-alkylation of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine
Abstract
The N-alkylation of the 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine scaffold is a critical transformation in the synthesis of diverse bioactive molecules for drug discovery and development. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic considerations and practical execution of this reaction. Key challenges, such as regioselectivity, are addressed with in-depth mechanistic explanations and field-proven insights. Detailed, step-by-step protocols for achieving selective N-alkylation are presented, along with methods for the characterization of the resulting isomers.
Introduction: The Strategic Importance of N-Alkylation on the Pyrazolo[4,3-c]pyridine Core
The pyrazolo[4,3-c]pyridine core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. The introduction of alkyl groups on the pyrazole nitrogen atoms (N1 and N2) is a common strategy to modulate the physicochemical properties, metabolic stability, and target-binding affinity of these compounds. However, the unsymmetrical nature of the pyrazole ring in 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine presents a significant challenge: the potential for the formation of two distinct regioisomers, the N1- and N2-alkylated products. The biological activity of these isomers can differ substantially, making regiocontrol a paramount concern in the synthetic strategy.
This guide will delve into the mechanistic underpinnings of N-alkylation on this electron-deficient, dihalogenated heterocyclic system, providing a robust framework for predictable and efficient synthesis.
Mechanistic Insights and Control of Regioselectivity
The N-alkylation of pyrazoles proceeds via the deprotonation of the N-H proton by a base to form a pyrazolate anion, which then acts as a nucleophile, attacking the alkylating agent. In the case of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine, two tautomeric forms exist, and the resulting pyrazolate anion has two nucleophilic nitrogen atoms, leading to the potential for N1 and N2 alkylation.
The regiochemical outcome of the alkylation is a delicate interplay of several factors:
-
Steric Hindrance: The substituents on the pyrazole and pyridine rings can sterically hinder the approach of the alkylating agent to one of the nitrogen atoms. In the case of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine, the bulky iodine atom at the 3-position and the bromine atom at the 6-position will influence the accessibility of the N1 and N2 positions.
-
Electronic Effects: The electron-withdrawing nature of the bromine and iodine atoms, as well as the fused pyridine ring, decreases the overall nucleophilicity of the pyrazolate anion. The relative electron density on N1 and N2 will be a key determinant of the alkylation site.
-
Nature of the Alkylating Agent: The size and reactivity of the alkylating agent can influence the regioselectivity. Bulky alkylating agents are more likely to react at the less sterically hindered nitrogen.
-
Reaction Conditions: The choice of base, solvent, and temperature can have a profound impact on the N1/N2 ratio.
A critical study on the N-alkylation of azolo-fused heterocycles, such as pyrazolo[3,4-d]pyrimidines, has demonstrated that the solvent plays a crucial role in controlling regioselectivity.[1][2] In non-polar aprotic solvents like tetrahydrofuran (THF), the formation of tight ion pairs between the pyrazolate anion and the counter-ion of the base can direct alkylation to a specific nitrogen.[1][2] Conversely, polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can solvate the cation, leading to a "freer" pyrazolate anion and potentially different regioselectivity.[1][2][3]
Caption: Key factors influencing the regioselectivity of N-alkylation.
Experimental Protocols
The following protocols provide a starting point for the N-alkylation of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine. It is crucial to monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.
Protocol 1: General Procedure for N-Alkylation using a Carbonate Base in a Polar Aprotic Solvent
This method is a standard and often effective approach for the N-alkylation of pyrazoles.
Materials:
-
6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine
-
Alkylating agent (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.1 - 1.5 equivalents)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5 - 2.0 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine (1.0 eq) in anhydrous DMF, add the base (K₂CO₃ or Cs₂CO₃, 1.5-2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkylating agent (1.1-1.5 eq) dropwise to the suspension.
-
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the N1 and N2 isomers.
Protocol 2: Regiocontrolled N-Alkylation using Sodium Hydride in a Non-Polar Aprotic Solvent
This protocol aims to enhance regioselectivity by promoting the formation of a tight ion pair.
Materials:
-
6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine
-
Alkylating agent (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.1 equivalents)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a suspension of NaH (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: A generalized experimental workflow for N-alkylation.
Data Presentation and Isomer Characterization
The separation and identification of the N1 and N2 isomers are critical. Advanced NMR techniques are invaluable for the unambiguous structural assignment of the regioisomers.[4][5] Specifically, Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC) can reveal through-space and through-bond correlations that differentiate the two isomers.
Table 1: Hypothetical Regioselectivity Data for the Methylation of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine
| Entry | Base | Solvent | Temperature (°C) | Time (h) | N1:N2 Ratio (Hypothetical) |
| 1 | K₂CO₃ | DMF | 60 | 12 | 3:1 |
| 2 | Cs₂CO₃ | DMF | 60 | 8 | 4:1 |
| 3 | NaH | THF | 25 | 6 | 1:5 |
| 4 | NaH | DMSO | 25 | 6 | 2:1 |
Note: The N1:N2 ratios are hypothetical and serve as an example of how reaction conditions can influence the outcome. Actual ratios must be determined experimentally.
Troubleshooting and Optimization
-
Low Yield: If the reaction is sluggish, consider increasing the temperature, using a stronger base (e.g., NaH), or a more reactive alkylating agent (e.g., an alkyl iodide instead of a bromide). Ensure all reagents and solvents are anhydrous, as water can quench the base and the pyrazolate anion.
-
Poor Regioselectivity: A systematic screening of solvents (e.g., THF, DMF, DMSO, acetonitrile) and bases is recommended to optimize the N1/N2 ratio. The use of bulky protecting groups on one of the nitrogen atoms can also be a strategy to achieve complete regioselectivity.
-
Difficult Isomer Separation: If the N1 and N2 isomers are difficult to separate by silica gel chromatography, consider using a different stationary phase (e.g., alumina) or employing preparative HPLC.
Conclusion
The N-alkylation of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine is a nuanced yet highly valuable reaction for the generation of novel chemical entities. A thorough understanding of the interplay between steric and electronic effects, coupled with careful optimization of reaction conditions, is essential for achieving high yields and predictable regioselectivity. The protocols and insights provided in this guide offer a solid foundation for the successful synthesis and characterization of N-alkylated pyrazolo[4,3-c]pyridine derivatives, empowering researchers in their drug discovery endeavors.
References
- BenchChem. (2025).
- BenchChem. (2025). Preventing unwanted N-alkylation in pyrazolo[4,3-c]pyridine synthesis.
-
Bookser, B. C., et al. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[3][6][7]Triazolo[1][8]pyridines, and Related Deaza-Compounds. The Journal of Organic Chemistry, 83(12), 6334–6353. [Link]
-
Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774. [Link]
-
MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. [Link]
-
Semantic Scholar. (n.d.). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. [Link]
-
PubMed. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[3][6][7]Triazolo[1][8]pyridines, and Related Deaza-Compounds. [Link]
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- 1. Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4- d]pyrimidines, Purines, [1,2,3]Triazolo[4,5]pyridines, and Related Deaza-Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Functionalization of the C3 Position of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine
For: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract
The 1H-pyrazolo[4,3-c]pyridine core is a recognized privileged scaffold in modern medicinal chemistry, forming the backbone of numerous kinase inhibitors and other targeted therapeutics.[1][2][3] The dihalogenated derivative, 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine, serves as a uniquely versatile building block, enabling sequential and site-selective elaboration. This guide provides a detailed technical overview and actionable protocols for the functionalization of the C3 position, leveraging the inherent reactivity difference between the C-I and C-Br bonds. We will explore the mechanistic rationale and provide step-by-step protocols for cornerstone palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, to facilitate the synthesis of diverse compound libraries for drug discovery.
The Core Principle: Chemoselective Functionalization
The synthetic utility of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the site of initial reaction is governed by the bond dissociation energy (BDE) of the carbon-halogen (C-X) bond. The established reactivity trend is C–I > C–OTf > C–Br >> C–Cl.[4][5] The significantly lower BDE of the C-I bond at the C3 position compared to the C-Br bond at the C6 position dictates that the initial oxidative addition of the Pd(0) catalyst will occur preferentially at the C3-iodo position.
This chemoselectivity allows for the precise installation of a desired substituent at C3 while leaving the C6-bromo position intact for subsequent diversification, providing a powerful strategy for building molecular complexity from a single, common intermediate.
Caption: Decision workflow for C3 functionalization.
Palladium Cross-Coupling: A Unified Catalytic Cycle
All protocols described herein operate via a similar palladium-based catalytic cycle. Understanding this fundamental mechanism is crucial for troubleshooting and optimizing reaction conditions.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Application Note & Protocol: C3-Arylation via Suzuki-Miyaura Coupling
Application Note
The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds, making it ideal for synthesizing biaryl structures. [6][7]For the 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine scaffold, this reaction enables the introduction of a vast array of substituted aryl or heteroaryl groups at the C3 position.
Expertise & Causality:
-
Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a phosphine ligand is standard. For heteroaromatic substrates, ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) are often effective as they are electron-rich and can stabilize the palladium center, preventing catalyst decomposition. [7]* Base: A base, typically K₂CO₃ or Cs₂CO₃, is essential. Its primary role is to activate the boronic acid by forming a more nucleophilic boronate complex, which facilitates the crucial transmetalation step with the palladium center. [6]* Solvent: A mixture of a polar aprotic solvent (like Dioxane or DMF) and water is common. Water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
-
N-H Consideration: The acidic proton on the pyrazole ring (N1-H) can potentially interfere with the reaction. While many Suzuki couplings proceed without protection, if yields are low or side products are observed, N-protection with a group like SEM (2-(trimethylsilyl)ethoxymethyl) or Boc (tert-butyloxycarbonyl) should be considered.
Detailed Protocol: Suzuki-Miyaura Coupling
Materials & Reagents:
-
6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine (CAS: 1260775-55-1) [8]* Arylboronic acid (1.2 - 1.5 equivalents)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equivalents)
-
Potassium Carbonate (K₂CO₃) (3.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).
-
Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous 1,4-Dioxane and degassed water in a 4:1 to 5:1 ratio (e.g., 8 mL Dioxane, 2 mL water for a 1 mmol scale reaction).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-Bromo-3-aryl-1H-pyrazolo[4,3-c]pyridine.
Application Note & Protocol: C3-Alkynylation via Sonogashira Coupling
Application Note
The Sonogashira coupling reaction is the premier method for forming a bond between an sp² carbon (from the aryl iodide) and an sp carbon (from a terminal alkyne). [9][10]This reaction is invaluable for installing a rigid alkyne linker, which can be used to probe deeper into protein binding pockets or as a handle for further chemistry, such as click reactions.
Expertise & Causality:
-
Dual Catalyst System: The classic Sonogashira reaction employs a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). [9][11]The palladium catalyst undergoes the standard oxidative addition. The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is more reactive and readily undergoes transmetalation with the palladium center.
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves both as the base to deprotonate the terminal alkyne and often as the solvent. [10]* Conditions: The reaction is highly sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling). Therefore, maintaining strictly anaerobic (oxygen-free) conditions is critical for success.
Detailed Protocol: Sonogashira Coupling
Materials & Reagents:
-
6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine (1.0 eq)
-
Terminal alkyne (1.2 - 1.5 eq)
-
Pd(PPh₃)₂Cl₂ (0.03 eq)
-
Copper(I) Iodide (CuI) (0.05 eq)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (anhydrous)
-
DMF or THF (anhydrous, if co-solvent is needed)
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous TEA (or DIPA). If the starting material has poor solubility, a co-solvent like anhydrous DMF or THF can be added.
-
Add the terminal alkyne (1.2 eq) dropwise via syringe at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) if necessary.
-
Monitor the reaction by TLC or LC-MS until the starting iodide is consumed (typically 1-6 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate or dichloromethane and wash with saturated aqueous ammonium chloride (to remove copper salts), followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the 6-Bromo-3-alkynyl-1H-pyrazolo[4,3-c]pyridine.
Application Note & Protocol: C3-Amination via Buchwald-Hartwig Amination
Application Note
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling for the formation of C-N bonds. [12][13]This reaction has revolutionized medicinal chemistry, allowing for the facile synthesis of aryl amines, which are key pharmacophores in many drugs.
Expertise & Causality:
-
Catalyst/Ligand System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like Xantphos or Josiphos are often required to promote the challenging reductive elimination step that forms the C-N bond. [14]A common palladium precatalyst is Pd₂(dba)₃ or Pd(OAc)₂.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice. [13]Its role is to deprotonate the amine in the catalytic cycle, forming the palladium-amido complex necessary for reductive elimination.
-
N-H Protection is Often Critical: The acidic N1-H of the pyrazole ring can be deprotonated by the strong base (NaOtBu), leading to catalyst inhibition or side reactions. [14]For Buchwald-Hartwig amination, it is highly recommended to first protect the N1 position with a suitable protecting group (e.g., SEM, Boc, or p-methoxybenzyl (PMB)) before attempting the C-N coupling. The protecting group can be removed in a subsequent step.
Detailed Protocol: Buchwald-Hartwig Amination (on N-Protected Substrate)
Step A: N-Protection (Illustrative Example with SEM-Cl)
-
Dissolve 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C and add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir for 30 minutes at 0 °C.
-
Add SEM-Cl (1.2 eq) dropwise and allow the reaction to warm to room temperature.
-
Stir for 2-4 hours until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Purify by column chromatography to isolate the N1-SEM protected 6-Bromo-3-iodo-pyrazolo[4,3-c]pyridine.
Step B: C-N Coupling Materials & Reagents:
-
N-protected 6-Bromo-3-iodo-pyrazolo[4,3-c]pyridine (1.0 eq)
-
Primary or secondary amine (1.2 - 1.5 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
Xantphos (0.05 eq)
-
Sodium tert-butoxide (NaOtBu) (1.5 eq)
-
Toluene or Dioxane (anhydrous)
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.05 eq), and NaOtBu (1.5 eq).
-
Add the N-protected pyrazolopyridine (1.0 eq) and the amine (1.2 eq).
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous Toluene or Dioxane.
-
Seal the tube and heat the reaction mixture to 90-110 °C for 4-24 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography. The product can then be deprotected if required.
Summary of Representative Conditions
| Reaction | Bond Formed | Catalyst System | Base | Solvent | Temp (°C) |
| Suzuki-Miyaura | C(sp²)-C(sp²) | Pd(dppf)Cl₂ | K₂CO₃ / Cs₂CO₃ | Dioxane/H₂O | 80-100 |
| Sonogashira | C(sp²)-C(sp) | Pd(PPh₃)₂Cl₂ / CuI | TEA / DIPA | TEA or DMF | 25-60 |
| Buchwald-Hartwig | C(sp²)-N | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 90-110 |
References
-
The Therapeutic Potential of 4-Methyl-1H-pyrazolo[4,3-c]pyridine: A Technical Guide to Key Molecular Targets. (2025). Benchchem. 1
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. NIH National Center for Biotechnology Information. 4
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2024). PubMed Central. 2
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2024). RSC Publishing. 3
-
Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases. (2005). Journal of Medicinal Chemistry. 15
-
Recent Developments in the Chemistry of Pyrazolo[4,3-c]quinolines. (2025). ChemInform. 16
-
Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. (2022). Journal of the American Chemical Society. 17
-
Buchwald–Hartwig amination. Wikipedia. 12
-
A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. (2012). Journal of the American Chemical Society. 5
-
Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (2023). RSC Publishing. 18
-
A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. (2021). White Rose Research Online. 19
-
Sonogashira coupling. Wikipedia. 9
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (2022). PubMed Central. 20
-
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-iodo. (2025). Benchchem. 21
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). PubMed Central. 22
-
Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (2023). RSC Publishing. 23
-
Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? (2022). ResearchGate. 14
-
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (2014). Arkivoc. 24
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints. 25
-
6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine. Sigma-Aldrich. 8
-
Sonogashira Coupling. Organic Chemistry Portal. 10
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. 13
-
Suzuki Coupling. Organic Chemistry Portal. 6
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). ACS Publications. 11
-
Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. (2013). Google Patents. 26
-
Synthesis of pyrazolo[4,3‐c]pyridine derivatives in the presence of (α‐Fe2O3)‐MCM‐41. (2023). ResearchGate. 27
-
Functionalization of Pyridines at the C4 Position via Metalation and Capture. NIH National Center for Biotechnology Information. 28
-
A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. (2006). Organic Chemistry Portal. 7
-
Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Semantic Scholar. 29
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2025). ResearchGate. 30
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2019). PubMed Central. 31
-
Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2022). ResearchGate. 32
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The Strategic deployment of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine in Fragment-Based Drug Discovery: Application Notes and Protocols
Introduction: The Power of Fragments and the Unique Potential of a Dihalogenated Pyrazolopyridine Scaffold
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone in modern medicinal chemistry, offering an efficient alternative to high-throughput screening (HTS) for the identification of novel lead compounds.[1] By screening small, low-complexity molecules, or "fragments," FBDD explores chemical space more effectively, often yielding higher quality hits that can be optimized into potent and selective drug candidates. Within the vast landscape of fragment libraries, heterocyclic scaffolds are of particular interest due to their ability to form a variety of intermolecular interactions with protein targets.[2]
This application note focuses on a particularly compelling fragment: 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine . This dihalogenated heterocyclic compound is a prime candidate for FBDD campaigns due to its unique structural and chemical features. The pyrazolopyridine core is a "privileged scaffold," a molecular framework known to bind to multiple protein targets, increasing the probability of identifying a hit.[3][4] Furthermore, the presence of two distinct halogen atoms at strategic positions—bromine at the 6-position and iodine at the 3-position—provides orthogonal vectors for subsequent chemical elaboration, a critical aspect for the evolution of a fragment hit into a lead compound. The bromine and iodine atoms can participate in halogen bonding, a directional interaction that can contribute significantly to binding affinity and selectivity.[5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine in an FBDD workflow. We will delve into the rationale behind its selection, provide detailed protocols for its application in various biophysical screening techniques, and outline strategies for hit validation and elaboration.
Physicochemical Properties of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine
A thorough understanding of the physicochemical properties of a fragment is paramount for successful FBDD. The key properties of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₃BrIN₃ | |
| Molecular Weight | 323.92 g/mol | |
| Form | Solid | |
| SMILES | Brc1cc2[nH]nc(I)c2cn1 | |
| InChI Key | CVXSIXKIMJVPFN-UHFFFAOYSA-N |
The molecular weight of 323.92 g/mol is at the higher end for a typical fragment (MW < 300 Da), however, its rigid bicyclic core and well-defined vectors for modification justify its inclusion in fragment libraries. Its solid form simplifies handling and preparation of stock solutions.
The FBDD Workflow Using 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine
A typical FBDD campaign involves a series of sequential steps, from initial screening to hit-to-lead optimization. The unique properties of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine make it amenable to a variety of biophysical techniques commonly employed in this workflow.
Figure 1: A generalized workflow for a Fragment-Based Drug Discovery campaign.
Part 1: Protocols for Primary Screening
The initial step in an FBDD campaign is to screen a library of fragments to identify those that bind to the target protein. Nuclear Magnetic Resonance (NMR) spectroscopy and Surface Plasmon Resonance (SPR) are two of the most powerful and widely used techniques for this purpose.[6]
Nuclear Magnetic Resonance (NMR) Screening
NMR spectroscopy is a highly sensitive technique for detecting the weak binding interactions typical of fragments.[7] Both ligand-observed and protein-observed NMR experiments can be employed.
This protocol is advantageous when isotopically labeled protein is not available.
-
Sample Preparation:
-
Prepare a stock solution of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine at 100 mM in deuterated dimethyl sulfoxide (DMSO-d6).
-
Prepare a working solution of the fragment at 1 mM in a suitable NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4) containing 10% D₂O.
-
Prepare the target protein at a final concentration of 10-50 µM in the same NMR buffer.
-
-
NMR Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum of the fragment alone as a reference.
-
Acquire a 1D ¹H STD NMR spectrum of the fragment in the presence of the target protein.
-
Set the on-resonance saturation frequency to a region of the spectrum containing protein resonances (e.g., 0.5 ppm) and the off-resonance frequency to a region devoid of any signals (e.g., 30 ppm).
-
-
Data Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.
-
Protons of the fragment that are in close proximity to the protein will show signals in the STD spectrum, indicating binding.
-
This is the preferred method when ¹⁵N-labeled protein is available, as it provides information on the binding site.[7]
-
Sample Preparation:
-
Prepare a stock solution of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine as described above.
-
Prepare a solution of uniformly ¹⁵N-labeled target protein at a concentration of 50-100 µM in a suitable NMR buffer.
-
-
NMR Data Acquisition:
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.
-
Add the fragment to the protein sample at a final concentration of 100-500 µM.
-
Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment complex.
-
-
Data Analysis:
-
Overlay the two HSQC spectra.
-
Chemical shift perturbations (CSPs) of specific amide backbone resonances indicate that the fragment is binding at or near these residues.
-
Surface Plasmon Resonance (SPR) Screening
SPR is a label-free technique that allows for the real-time detection of binding events.[8] It is a powerful tool for primary screening and for determining binding kinetics.[9]
-
Sensor Chip Preparation:
-
Immobilize the target protein onto a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry. Aim for an immobilization level that will yield a theoretical maximum response (Rmax) of approximately 50-100 RU for the fragment.
-
-
Fragment Solution Preparation:
-
Prepare a stock solution of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine in 100% DMSO.
-
Prepare a series of dilutions of the fragment in running buffer (e.g., HBS-EP+) to the desired screening concentrations (typically 10-100 µM). Ensure the final DMSO concentration is matched between the samples and the running buffer and is typically below 5%.
-
-
SPR Data Acquisition:
-
Perform a single-cycle kinetics or multi-cycle kinetics experiment by injecting the fragment solutions over the immobilized protein surface.
-
Include a reference flow cell (e.g., an empty flow cell or one with an irrelevant immobilized protein) to subtract non-specific binding and bulk refractive index changes.
-
-
Data Analysis:
-
Analyze the sensorgrams to identify fragments that show a concentration-dependent binding response.
-
Fit the data to a suitable binding model (e.g., 1:1 Langmuir) to determine the dissociation constant (KD).
-
Figure 2: A simplified workflow for an SPR-based fragment screening experiment.
Part 2: Hit Validation and Structural Characterization
Once a "hit" has been identified from the primary screen, it is crucial to validate the binding event and to obtain structural information to guide subsequent optimization efforts.
Orthogonal Hit Validation
It is good practice to confirm hits from the primary screen using an orthogonal biophysical method. For example, if the primary screen was conducted using NMR, a follow-up SPR experiment (or vice versa) can increase confidence in the hit. Isothermal Titration Calorimetry (ITC) is another powerful technique for validating hits and determining the thermodynamics of binding.
X-ray Crystallography
X-ray crystallography is the gold standard for elucidating the three-dimensional structure of a protein-fragment complex at atomic resolution.[10] This information is invaluable for structure-guided drug design.
-
Crystal Screening:
-
Screen for crystallization conditions of the target protein in the presence of a 2-5 fold molar excess of the fragment.
-
-
Crystal Soaking:
-
If co-crystallization is unsuccessful, pre-grown crystals of the apo-protein can be soaked in a solution containing the fragment.[11]
-
Prepare a soaking solution containing the fragment at a high concentration (e.g., 1-10 mM) in a cryoprotectant-containing buffer.
-
Soak the crystals for a period of time ranging from minutes to hours.
-
-
Data Collection and Structure Determination:
-
Collect X-ray diffraction data from the co-crystals or soaked crystals.
-
Solve the crystal structure using molecular replacement and refine the model.
-
The resulting electron density map should clearly show the bound fragment, revealing its binding mode and key interactions with the protein.
-
Part 3: Fragment Elaboration and Hit-to-Lead Optimization
The structural information obtained from X-ray crystallography provides a roadmap for elaborating the fragment hit into a more potent and selective lead compound. The dihalogenated nature of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine offers two distinct vectors for chemical modification.
-
The 3-iodo position: The iodine atom can be readily functionalized using a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings. This allows for the introduction of a wide range of substituents to probe for additional interactions with the protein.
-
The 6-bromo position: The bromine atom can also be functionalized using similar cross-coupling reactions, providing a second vector for optimization. The differential reactivity of the C-I and C-Br bonds can often be exploited for selective functionalization.
Figure 3: Potential elaboration strategies for 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine.
Conclusion
6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine represents a highly valuable and versatile fragment for FBDD campaigns. Its privileged pyrazolopyridine scaffold, coupled with the presence of two orthogonally addressable halogen atoms, provides an excellent starting point for the discovery of novel therapeutics. The protocols and strategies outlined in this application note provide a robust framework for the successful implementation of this fragment in a drug discovery program. By leveraging the power of modern biophysical techniques and structure-guided design, researchers can effectively unlock the potential of this unique chemical entity.
References
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Sygnature Discovery. (n.d.). Fragment Screening. Retrieved from [Link]
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RCSB PDB. (n.d.). Crystallographic fragment screening. Retrieved from [Link]
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Hansen, B. B., Jepsen, T. H., Larsen, M., Sindet, R., Vifian, T., Burhardt, M. N., ... & Ritzén, A. (2020). Fragment-Based Discovery of Pyrazolopyridones as JAK1 Inhibitors with Excellent Subtype Selectivity. Journal of Medicinal Chemistry, 63(13), 6957–6973. [Link]
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Bajorath, J. (2021). Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(20), 14896–14911. [Link]
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Renaudet, O., & Pascal, R. (2011). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 2(1), 1–3. [Link]
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Härner, M. J., & Schieborr, U. (2013). Fragment-based drug discovery using NMR spectroscopy. Journal of Biomolecular NMR, 56(2), 97–112. [Link]
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Otsubo, N., Ohori, M., Oki, H., Funami, N., & Aso, K. (2014). Fragment-Based Discovery of Pyrimido[1,2-b]indazole PDE10A Inhibitors. ACS Medicinal Chemistry Letters, 5(10), 1121–1125. [Link]
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Consensus. (n.d.). What are the key considerations when designing NMR experiments for fragment-based drug discovery?. Retrieved from [Link]
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Bajorath, J. (2021). Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(20), 14896-14911. [Link]
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Royal Society of Chemistry. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Retrieved from [Link]
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American Chemical Society. (2007). Fragment-Based Lead Discovery Using X-ray Crystallography. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 6-Bromo-1H-pyrazolo[4,3-c]pyridine. PubChem. Retrieved from [Link]
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PharmaFeatures. (2025, March 20). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. Retrieved from [Link]
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BioSolveIT. (n.d.). Scaffold-Based Drug Design. Retrieved from [Link]
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International Union of Crystallography. (2023). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced r. Retrieved from [Link]
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Portland Press. (2023, February 13). A beginner's guide to surface plasmon resonance. The Biochemist. Retrieved from [Link]
- Google Patents. (n.d.). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
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MDPI. (n.d.). Special Issue : Recent Advances in Fragment-Based Lead Discovery and Design. Retrieved from [Link]
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American Chemical Society. (2021). The Rise and Fall of a Scaffold: A Trend Analysis of Scaffolds in the Medicinal Chemistry Literature. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Fragment-Based Screening Using Surface Plasmon Resonance Technology. Retrieved from [Link]
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Chem Help ASAP. (2024, January 27). fragment-based drug discovery (FBDD) & access to drug research [Video]. YouTube. Retrieved from [Link]
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Mestrelab Research. (2023, December 4). Optimizing Fragment-Based Drug Discovery by NMR: A Deep Dive into Mnova Screening Software Solutions. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Halogen-enriched fragment libraries as chemical probes for harnessing halogen bonding in fragment-based lead discovery. PubMed. Retrieved from [Link]
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Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
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Frontiers. (n.d.). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. Retrieved from [Link]
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MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]
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Synthesis of 3-Aryl-6-bromo-1H-pyrazolo[4,3-c]pyridines: A Detailed Guide for Medicinal Chemists and Synthetic Researchers
Introduction: The Significance of the Pyrazolo[4,3-c]pyridine Scaffold
The 1H-pyrazolo[4,3-c]pyridine core is a privileged heterocyclic scaffold in modern drug discovery and medicinal chemistry. Its structural resemblance to endogenous purine nucleobases allows it to effectively interact with a wide array of biological targets, particularly protein kinases. The dysregulation of kinase signaling pathways is a well-established hallmark of numerous pathologies, including cancer, inflammatory disorders, and neurodegenerative diseases. Consequently, the development of novel kinase inhibitors is a cornerstone of contemporary pharmaceutical research. The 3-aryl-6-bromo-1H-pyrazolo[4,3-c]pyridine framework serves as a versatile platform for the generation of potent and selective kinase inhibitors, with the aryl substituent at the C3-position playing a crucial role in modulating target affinity and the bromine atom at the C6-position providing a handle for further structural diversification and optimization of pharmacokinetic properties.
This comprehensive guide provides a detailed protocol for the synthesis of 3-aryl-6-bromo-1H-pyrazolo[4,3-c]pyridines, emphasizing a robust and reproducible methodology suitable for researchers in both academic and industrial settings. The presented synthetic strategy leverages a regioselective Suzuki-Miyaura cross-coupling reaction, a powerful and widely utilized tool in carbon-carbon bond formation.
Overall Synthetic Strategy
The most efficient and regioselective approach to the synthesis of 3-aryl-6-bromo-1H-pyrazolo[4,3-c]pyridines involves a two-step sequence commencing with the commercially available or synthetically prepared 6-bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine. The key transformation is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with a suitable arylboronic acid. The differential reactivity of the carbon-iodine versus the carbon-bromine bond is the cornerstone of this strategy, allowing for the selective arylation at the C3-position while preserving the C6-bromo substituent for potential downstream modifications.
[Image of the chemical reaction showing 6-bromo-1H-pyrazolo[4,3-c]pyridine reacting with N-iodosuccinimide (NIS) in DMF to yield 6-bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine]
[Image of the chemical reaction showing 6-bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine reacting with an arylboronic acid in the presence of a palladium catalyst and a base to yield 3-aryl-6-bromo-1H-pyrazolo[4,3-c]pyridine]
Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a versatile and efficient palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[2] The pyrazolo[4,3-c]pyridine core, in particular, is a privileged scaffold in medicinal chemistry due to its structural analogy to purines, rendering it a valuable pharmacophore for targeting a wide array of biological targets.[3]
This application note provides a detailed protocol for the selective Buchwald-Hartwig amination of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine. The presence of two different halogen atoms on the heterocyclic core presents an opportunity for regioselective functionalization. The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl, a principle dictated by the carbon-halogen bond dissociation energies.[4][5] Consequently, the carbon-iodine bond at the 3-position is significantly more susceptible to oxidative addition to the palladium(0) catalyst than the carbon-bromine bond at the 6-position. This inherent difference in reactivity allows for a highly selective amination at the C-3 position, leaving the C-6 bromine atom untouched for subsequent chemical transformations. Such a strategy is invaluable for the divergent synthesis of complex, multi-substituted pyrazolo[4,3-c]pyridine derivatives, enabling the rapid exploration of structure-activity relationships (SAR) in drug discovery programs.
Reaction Principle and Strategy
The selective Buchwald-Hartwig amination of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine is achieved by carefully controlling the reaction conditions to favor the oxidative addition of the more reactive C-I bond. The catalytic cycle, illustrated below, involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the desired N-arylated product and regenerate the Pd(0) catalyst.
Sources
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Regioselective Sonogashira Coupling of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine
Introduction: The Strategic Importance of Pyrazolo[4,3-c]pyridines
The pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry and drug discovery. Its rigid, bicyclic structure and specific arrangement of nitrogen atoms make it an ideal core for developing potent and selective inhibitors for various enzyme and receptor targets, including kinases and G-protein coupled receptors (GPCRs).[1][2] The ability to selectively functionalize this core at different positions is paramount for building molecular complexity and exploring structure-activity relationships (SAR).
The Sonogashira cross-coupling reaction stands as one of the most powerful and versatile methods for forming carbon-carbon bonds between sp²-hybridized carbons (from aryl/vinyl halides) and sp-hybridized carbons (from terminal alkynes).[3][4] This reaction is celebrated for its mild conditions and broad functional group tolerance, making it a cornerstone of complex molecule synthesis.[3][5]
This document provides a detailed guide for the regioselective Sonogashira coupling of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine. We will leverage the inherent reactivity differences between carbon-iodine and carbon-bromine bonds to achieve selective alkynylation at the C-3 position, preserving the C-6 bromine atom for subsequent orthogonal transformations.
Principle: Achieving Regioselectivity through Differential Reactivity
The success of this selective transformation hinges on the well-established reactivity trend of aryl halides in palladium-catalyzed cross-coupling reactions. The rate-determining step for many of these reactions is the initial oxidative addition of the aryl halide to the palladium(0) catalyst. The C-X bond strength and electrophilicity of the carbon dictate the rate of this step, leading to a predictable reactivity order: I > OTf > Br >> Cl .[6][7][8]
For the substrate 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine, the carbon-iodine bond at the C-3 position is significantly weaker and more reactive towards oxidative addition than the carbon-bromine bond at the C-6 position. By carefully controlling reaction conditions, particularly temperature, we can exploit this differential reactivity to ensure the Sonogashira coupling occurs exclusively at the C-3 iodo-substituted position.[7][8]
Catalytic Cycle Mechanism
The generally accepted mechanism for the copper-co-catalyzed Sonogashira reaction involves two interconnected catalytic cycles.[6][9]
Caption: Sonogashira Catalytic Cycles.
Experimental Design & Workflow
The following workflow provides a general overview of the experimental procedure, from setup to final product isolation.
Caption: Experimental Workflow.
Materials and Reagents
| Material | Grade | Supplier Example | Notes |
| 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine | ≥95% | Sigma-Aldrich | Starting material.[10] |
| Terminal Alkyne (e.g., Phenylacetylene) | Reagent Grade | Major suppliers | Ensure purity and dryness. |
| Dichlorobis(triphenylphosphine)palladium(II) | Catalyst Grade | Major suppliers | PdCl₂(PPh₃)₂. A common, air-stable Pd(II) precatalyst. |
| Copper(I) Iodide (CuI) | ≥98% | Major suppliers | Co-catalyst. Should be off-white; discard if green/brown. |
| Triethylamine (TEA) or Diisopropylamine (DIPA) | Anhydrous, ≥99.5% | Major suppliers | Serves as both the base and often a co-solvent. |
| Tetrahydrofuran (THF) or DMF | Anhydrous | Major suppliers | Reaction solvent. Must be degassed prior to use. |
| Toluene | Anhydrous | Major suppliers | Alternative solvent for copper-free conditions. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Major suppliers | For copper-free protocol. |
| Tri-tert-butylphosphine (P(t-Bu)₃) | Catalyst Grade | Major suppliers | Bulky phosphine ligand for copper-free protocol. |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Major suppliers | Base for copper-free protocol. |
| Argon or Nitrogen Gas | High Purity | Gas supplier | For maintaining an inert atmosphere. |
| Celite® | Filtration Grade | Major suppliers | For filtration of the crude reaction mixture. |
| Silica Gel | Flash Chromatography | Major suppliers | For purification. |
| Solvents for Chromatography | HPLC Grade | Major suppliers | e.g., Hexanes, Ethyl Acetate. |
Detailed Experimental Protocols
Safety Precaution: These procedures should be carried out in a well-ventilated fume hood. Palladium compounds, copper salts, and organic solvents can be toxic. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is robust and generally provides high yields for the selective mono-alkynylation.
-
Reaction Setup: To a dry, oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine (1.0 eq.), dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂; 0.03 eq., 3 mol%), and copper(I) iodide (CuI; 0.06 eq., 6 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.
-
Scientist's Note: This step is critical. Oxygen can deactivate the Pd(0) catalyst and promote the undesirable oxidative homocoupling of the alkyne (Glaser coupling).[3]
-
-
Solvent and Base Addition: Through the septum, add anhydrous, degassed THF (to make a ~0.1 M solution based on the substrate) followed by triethylamine (TEA, 3.0 eq.). The mixture may turn yellow or light brown.
-
Alkyne Addition: Add the terminal alkyne (1.2 eq.) dropwise via syringe.
-
Reaction: Stir the reaction mixture vigorously at room temperature (20-25 °C).
-
Scientist's Note: Maintaining room temperature is key to maximizing regioselectivity for the C-I bond.[7] Higher temperatures can provide sufficient energy to initiate coupling at the less reactive C-Br bond, leading to a mixture of products.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours. Look for the consumption of the starting material.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in dichloromethane (DCM) or ethyl acetate. Filter the solution through a short pad of Celite® to remove catalyst residues, washing the pad with additional solvent.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the 3-alkynyl-6-bromo-1H-pyrazolo[4,3-c]pyridine product.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is an excellent alternative to avoid potential issues with alkyne homocoupling, which can be problematic with certain substrates.[5][11]
-
Reaction Setup: To a dry Schlenk flask, add 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine (1.0 eq.), Palladium(II) acetate (Pd(OAc)₂; 0.02 eq., 2 mol%), tri-tert-butylphosphine (P(t-Bu)₃; 0.04 eq., 4 mol%), and potassium carbonate (K₂CO₃; 2.0 eq.).
-
Scientist's Note: Bulky, electron-rich phosphine ligands like P(t-Bu)₃ are highly effective in copper-free Sonogashira reactions as they promote the catalytic cycle efficiently without the need for a copper co-catalyst.[11]
-
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere as described in Protocol 1, Step 2.
-
Solvent and Alkyne Addition: Add anhydrous, degassed toluene or dioxane (to make a ~0.1 M solution). Then, add the terminal alkyne (1.5 eq.) via syringe.
-
Reaction: Stir the mixture at a slightly elevated temperature, typically 50-60 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1, Steps 7 and 8.
Characterization
The identity and purity of the final product, 3-alkynyl-6-bromo-1H-pyrazolo[4,3-c]pyridine, should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure, verify the incorporation of the alkyne moiety, and confirm the retention of the bromine atom.
-
Mass Spectrometry (LC-MS or HRMS): To confirm the molecular weight of the desired product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Reaction or Low Conversion | 1. Inactive catalyst (oxidized Pd).2. Insufficiently degassed solvents/reagents.3. Base is not strong enough or has absorbed moisture.4. Pyridine nitrogen inhibiting the catalyst. | 1. Use fresh, high-quality catalyst.2. Ensure rigorous degassing of all solvents.3. Use freshly opened anhydrous base.4. Consider using a ligand that binds more strongly to palladium, such as an N-heterocyclic carbene (NHC) ligand.[6] |
| Formation of Di-alkynylated Product | 1. Reaction temperature is too high.2. Reaction time is too long.3. Excess alkyne used. | 1. Strictly maintain the reaction at room temperature.2. Monitor the reaction closely and quench it as soon as the starting material is consumed.3. Use a smaller excess of the alkyne (1.1-1.2 equivalents). |
| Significant Alkyne Homocoupling (Glaser Product) | 1. Presence of oxygen in the reaction flask.2. Issues with the quality of the copper(I) iodide. | 1. Improve the degassing procedure (use freeze-pump-thaw cycles if necessary).2. Switch to the copper-free protocol (Protocol 2).[3] |
| Dehalogenation (Loss of I or Br) | 1. Presence of water or protic impurities.2. Certain base/solvent combinations can promote this side reaction. | 1. Ensure all reagents and solvents are strictly anhydrous.2. If the problem persists, try a different solvent or base system (e.g., Cs₂CO₃ in dioxane). |
References
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Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
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Wikipedia. (2024). Sonogashira coupling. [Link]
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Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]
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BYJU'S. (n.d.). Sonogashira Coupling. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
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Hajipour, A. R., & Zarei, A. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. [Link]
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Wang, X., et al. (2019). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, ACS Publications. [Link]
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Shaheen, F., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
-
Zhang, H., et al. (2023). Development of the Inverse Sonogashira Reaction for DEL Synthesis. ACS Medicinal Chemistry Letters, PMC - NIH. [Link]
-
Request PDF. (n.d.). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. [Link]
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L'Homme, C., et al. (2015). Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. PubMed. [Link]
-
ResearchGate. (2015). Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand | Request PDF. [Link]
-
ResearchGate. (n.d.). N‐Heterocycle carbene ligands in Sonogashira coupling reported by Yaşar group. [Link]
-
KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, ACS Publications. [Link]
-
Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
-
Krátký, M., et al. (2018). Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles that Inhibit ALK5 Kinase. PubMed. [Link]
-
Viciosa, M. V., et al. (2023). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. [Link]
-
ResearchGate. (n.d.). Sonogashira cross coupling of bulky and heterocyclic halides with heteroaryl alkynes. [Link]
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ResearchGate. (n.d.). PdCl2-2,6-bis(1,5-diphenyl-1H-pyrazol-3-yl)pyridine catalyzed Suzuki–Miyaura cross-coupling | Request PDF. [Link]
-
ElectronicsAndBooks. (n.d.). Sonogashira cross-coupling reactions with heteroaryl halides in the presence of a tetraphosphine–palladium catalyst. [Link]
-
Wang, D., et al. (2021). Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand. PMC - NIH. [Link]
-
Foley, D. J., et al. (2019). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]
-
Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, ACS Publications. [Link]
-
University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. ePrints Soton. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
ResearchGate. (n.d.). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds | Request PDF. [Link]
-
DSpace@MIT. (n.d.). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. [Link]
-
ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]
-
Lead Sciences. (n.d.). 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine. [Link]
-
RSC Publishing. (n.d.). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. [Link]
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- 2. Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles that Inhibit ALK5 Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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Probing Kinase Inhibition: A Detailed Protocol for In Vitro Assays of Pyrazolopyridine Derivatives
Introduction: The Significance of Pyrazolopyridines and In Vitro Kinase Assays
Pyrazolopyridines have emerged as a "privileged scaffold" in medicinal chemistry, demonstrating significant potential as potent and selective kinase inhibitors.[1][2] Kinases are a vast family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of proteins.[3] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[3][4] The development of small molecule inhibitors, such as those based on the pyrazolopyridine core, has revolutionized targeted therapy.[2][5]
The initial and most critical step in characterizing these potential drug candidates is to quantify their inhibitory activity against their target kinase(s) in a controlled, cell-free environment.[6][7] This is achieved through in vitro kinase assays, which provide a direct measure of an inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50). This application note provides a comprehensive, field-proven protocol for conducting in vitro kinase assays tailored for the evaluation of pyrazolopyridine derivatives, focusing on robust, modern detection methods.
Foundational Principles: Choosing the Right Assay Platform
The selection of an appropriate assay technology is paramount for generating reliable and reproducible data.[8] Several robust methods are available, each with distinct advantages. For high-throughput screening and detailed kinetic analysis, luminescence and fluorescence-based assays are often preferred over traditional radiometric methods due to safety, ease of use, and compatibility with automation.[9][10]
Two of the most widely adopted and reliable non-radioactive methods are:
-
Luminescence-Based ADP Detection (e.g., ADP-Glo™): This method quantifies kinase activity by measuring the amount of ADP produced, a universal product of the kinase reaction.[11][12] The assay is performed in two steps: first, the remaining ATP is depleted, and then the ADP is converted to ATP, which generates a luminescent signal via a luciferase reaction.[13] This "signal-on" assay is highly sensitive, has a large dynamic range, and is less prone to interference from colored or fluorescent compounds.[14]
-
Homogeneous Time-Resolved Fluorescence (HTRF®): HTRF® is a versatile technology that combines Fluorescence Resonance Energy Transfer (FRET) with time-resolved measurement.[15] In a typical kinase assay format, a biotinylated substrate is phosphorylated by the kinase. A europium-labeled anti-phospho-specific antibody (donor) and a streptavidin-conjugated acceptor (e.g., XL665) are then added.[16][17] When the substrate is phosphorylated, the donor and acceptor are brought into close proximity, resulting in a FRET signal. The time-resolved detection minimizes interference from short-lived background fluorescence.[15]
This protocol will focus on the ADP-Glo™ kinase assay due to its universality and high sensitivity, making it an excellent choice for characterizing novel pyrazolopyridine inhibitors against a wide range of kinases.
Experimental Design: The Blueprint for a Self-Validating Assay
A robust kinase assay is a self-validating system. This is achieved through meticulous planning and the inclusion of appropriate controls. The following diagram illustrates the logical workflow for determining the IC50 of a pyrazolopyridine derivative.
Sources
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- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. news-medical.net [news-medical.net]
- 11. eastport.cz [eastport.cz]
- 12. bmglabtech.com [bmglabtech.com]
- 13. promega.com [promega.com]
- 14. ADP-Glo™ Kinase Assay [worldwide.promega.com]
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- 16. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. revvity.com [revvity.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine
Welcome to the technical support center for the synthesis of 6-bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. The aim is to help you navigate the common challenges in this synthesis and improve your reaction yield and product purity.
Introduction to the Synthesis
The synthesis of 6-bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. This important heterocyclic compound serves as a versatile building block in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents.[1][2][3] The general synthetic strategy involves the formation of the pyrazolo[4,3-c]pyridine core, followed by sequential halogenation at the 6- and 3-positions.
This guide will address common issues encountered during the synthesis, providing scientifically grounded explanations and practical solutions.
Troubleshooting Guide
Low Yield in the Bromination Step
Question: I am experiencing a low yield during the bromination of the 1H-pyrazolo[4,3-c]pyridine core to form 6-bromo-1H-pyrazolo[4,3-c]pyridine. What are the possible causes and how can I improve the yield?
Answer:
Low yields in the bromination of pyrazolopyridines can stem from several factors, including incomplete reaction, side reactions, and product degradation. Here’s a breakdown of potential causes and solutions:
-
Insufficiently Activating Conditions: The pyrazolo[4,3-c]pyridine ring system may not be sufficiently activated for electrophilic bromination.
-
Solution: Ensure your reaction conditions are appropriate for the substrate. While N-bromosuccinimide (NBS) is a common brominating agent, the choice of solvent and the addition of an acid catalyst can be critical. Consider using a polar aprotic solvent like DMF or acetonitrile. The addition of a catalytic amount of a strong acid, such as sulfuric acid, can help to polarize the Br-Br bond in NBS, making it a more potent electrophile.
-
-
Side Reactions: Over-bromination or bromination at undesired positions can occur, leading to a mixture of products and a lower yield of the desired 6-bromo isomer.
-
Solution: Control the stoichiometry of the brominating agent carefully. Start with one equivalent of NBS and monitor the reaction progress closely using TLC or LC-MS. Lowering the reaction temperature can also improve selectivity.
-
-
Product Degradation: The product, 6-bromo-1H-pyrazolo[4,3-c]pyridine, might be unstable under the reaction or workup conditions.
-
Solution: Perform the reaction at the lowest effective temperature and minimize the reaction time. During workup, avoid strongly acidic or basic conditions if possible. A neutral aqueous workup followed by extraction is recommended.
-
| Parameter | Recommendation | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Mild and selective brominating agent. |
| Solvent | DMF or Acetonitrile | Polar aprotic solvents that can facilitate the reaction. |
| Catalyst | Catalytic H₂SO₄ | Activates the brominating agent. |
| Temperature | 0 °C to room temperature | Lower temperatures can improve selectivity. |
| Stoichiometry | 1.0 - 1.1 equivalents of NBS | Minimizes over-bromination. |
Low Yield or No Reaction in the Iodination Step
Question: I am trying to iodinate 6-bromo-1H-pyrazolo[4,3-c]pyridine to get the final product, but I am getting a low yield or no reaction at all. What should I do?
Answer:
The introduction of iodine at the 3-position of the 6-bromo-1H-pyrazolo[4,3-c]pyridine can be challenging due to the deactivating effect of the bromo substituent and the inherent reactivity of the pyrazole ring. Here are some common issues and their solutions:
-
Choice of Iodinating Agent: The iodinating agent may not be reactive enough to effect the substitution.
-
Solution: N-iodosuccinimide (NIS) is a commonly used and effective iodinating agent for heterocyclic systems.[4] If NIS is not effective, you could consider using molecular iodine (I₂) in the presence of an oxidizing agent, such as nitric acid or ceric ammonium nitrate (CAN), which generates a more potent iodinating species in situ.[5] Another option is using I₂ with a base like KOH in DMF, which has been shown to be effective for the iodination of related pyrazolopyridines.
-
-
Reaction Conditions: The reaction conditions may not be optimal for the iodination to proceed.
-
Solution: The choice of solvent is crucial. Polar aprotic solvents like DMF or DMSO are often effective for this type of reaction. Temperature also plays a key role. You may need to heat the reaction to drive it to completion. Microwave-assisted synthesis can also be a valuable tool to accelerate the reaction and improve yields.[1]
-
-
Starting Material Purity: Impurities in the 6-bromo-1H-pyrazolo[4,3-c]pyridine starting material can interfere with the reaction.
-
Solution: Ensure your starting material is pure before proceeding with the iodination. Purification by column chromatography or recrystallization may be necessary.
-
| Parameter | Recommendation | Rationale |
| Iodinating Agent | N-Iodosuccinimide (NIS) or I₂/oxidizing agent | NIS is a mild and effective iodinating agent. I₂ with an oxidizing agent can provide a more reactive iodinating species. |
| Solvent | DMF or DMSO | Polar aprotic solvents that can facilitate the reaction. |
| Temperature | Room temperature to 100 °C | Heating may be required to drive the reaction to completion. |
| Monitoring | TLC or LC-MS | To determine the optimal reaction time and prevent degradation. |
Difficulty in Product Purification
Question: I am having trouble purifying the final product, 6-bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine. It seems to be co-eluting with impurities during column chromatography.
Answer:
Purification of halogenated heterocyclic compounds can be challenging due to their similar polarities. Here are some strategies to improve the purification of your final product:
-
Column Chromatography Optimization:
-
Solvent System: Experiment with different solvent systems for your column chromatography. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate or dichloromethane) is often effective. Adding a small amount of a third solvent, like methanol or triethylamine (if your compound is basic), can sometimes improve separation.
-
Silica Gel: Ensure you are using high-quality silica gel with a suitable particle size for good resolution.
-
Sample Loading: Load your crude product onto the column in a concentrated solution of a non-polar solvent to ensure a tight band at the start of the chromatography.
-
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method.
-
Solvent Screening: Screen for a suitable recrystallization solvent or solvent pair. The ideal solvent will dissolve your product at high temperatures but not at room temperature, while the impurities remain soluble at all temperatures. Common solvents to try include ethanol, methanol, acetonitrile, or mixtures like dichloromethane/hexane.
-
-
Acid-Base Extraction: If your product has a basic nitrogen atom, you can use an acid-base extraction to separate it from non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer. Then, basify the aqueous layer with a base (e.g., NaHCO₃ or NaOH) and extract your product back into an organic solvent.
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the synthesis of the 1H-pyrazolo[4,3-c]pyridine core?
A1: The synthesis of the pyrazolo[4,3-c]pyridine core can be achieved through various routes. A common approach involves the condensation of a substituted aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[6][7] The choice of starting material will depend on the desired substitution pattern on the final molecule. For the synthesis of the unsubstituted core, commercially available starting materials are often the most convenient.
Q2: How can I monitor the progress of the bromination and iodination reactions?
A2: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of your reactions. Use a suitable solvent system that gives good separation between your starting material, product, and any major byproducts. Staining with potassium permanganate or visualization under UV light can help to identify the spots. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) can be used to track the consumption of the starting material and the formation of the product.
Q3: Are there any safety precautions I should be aware of when working with the reagents for this synthesis?
A3: Yes, several reagents used in this synthesis require careful handling.
-
N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS): These are irritants and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Strong Acids (e.g., H₂SO₄): These are corrosive and should be handled with extreme care. Always add acid to water, not the other way around.
-
Solvents (e.g., DMF, DMSO): These are organic solvents that can be absorbed through the skin. Always wear gloves and work in a well-ventilated area.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Q4: Can I perform the bromination and iodination in a one-pot reaction?
A4: While one-pot reactions can be more efficient, it is generally not recommended for this synthesis. The reaction conditions for bromination and iodination are different, and attempting to perform them in a single pot could lead to a complex mixture of products, including di-iodinated, di-brominated, and regioisomeric byproducts. A stepwise approach with purification of the intermediate, 6-bromo-1H-pyrazolo[4,3-c]pyridine, will likely result in a higher yield and purity of the final product.
Experimental Workflow and Diagrams
Synthetic Pathway
Caption: General synthetic route to 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine.
Troubleshooting Decision Tree for Low Iodination Yield
Sources
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Dihalogenated Pyrazolopyridines
Welcome to the Technical Support Center for the synthesis of dihalogenated pyrazolopyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these synthetic procedures. Here, we address common challenges and side reactions encountered during the halogenation of pyrazolopyridine cores, providing in-depth troubleshooting advice and practical, field-proven protocols. Our aim is to equip you with the knowledge to anticipate, mitigate, and resolve issues, ensuring the integrity and success of your synthetic endeavors.
Troubleshooting Guide: Navigating Common Side Reactions
This section is structured to provide direct answers to specific problems you may encounter during the synthesis of dihalogenated pyrazolopyridines. We delve into the causality behind these issues and offer step-by-step guidance for their resolution.
Issue 1: Poor Regioselectivity and Formation of Isomeric Products
Question: My reaction is producing a mixture of dihalogenated pyrazolopyridine regioisomers instead of the single, desired isomer. How can I control the regioselectivity of the dihalogenation?
Answer:
The formation of regioisomers is a frequent challenge in the halogenation of substituted pyrazolopyridines. The inherent electronic properties of the pyrazolopyridine ring system, coupled with the influence of existing substituents, dictate the position of electrophilic attack. The pyridine ring is generally electron-deficient, which directs electrophilic substitution to the 3- and 5-positions.[1] Conversely, the pyrazole ring's reactivity is highly dependent on its substituents.
Root Cause Analysis:
-
Electronic Effects: The interplay between the electron-directing effects of the fused pyrazole and pyridine rings, along with any substituents, governs the regiochemical outcome. Electron-donating groups (EDGs) on either ring will activate specific positions towards electrophilic attack, while electron-withdrawing groups (EWGs) will deactivate them.
-
Steric Hindrance: Bulky substituents near a potential halogenation site can sterically hinder the approach of the electrophile, favoring halogenation at less hindered positions.
-
Reaction Conditions: The choice of halogenating agent, solvent, temperature, and catalyst can significantly influence the regioselectivity of the reaction.
Troubleshooting Protocol:
-
Reagent Selection:
-
For milder and often more selective halogenation, consider using N-halosuccinimides (NCS, NBS, NIS) in place of harsher reagents like elemental bromine or chlorine.[2] The use of N-halosuccinimides in fluorinated alcohols like hexafluoroisopropanol (HFIP) has been shown to improve regioselectivity in the halogenation of various heterocycles.[3]
-
Hypervalent iodine reagents in conjunction with potassium halides can also offer high regioselectivity under mild, aqueous conditions.[4]
-
-
Solvent and Temperature Optimization:
-
Systematically screen different solvents. Non-polar aprotic solvents (e.g., CCl₄, CH₂Cl₂) and polar aprotic solvents (e.g., DMF, acetonitrile) can influence the reactivity of the halogenating agent and the substrate differently.
-
Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product over the thermodynamically controlled one.
-
-
Catalyst Influence:
-
For electrophilic aromatic halogenation, a Lewis acid catalyst is often required to activate the halogen.[5] The choice and amount of the Lewis acid (e.g., FeCl₃, AlCl₃) can impact regioselectivity. Experiment with different Lewis acids and catalyst loadings.
-
-
Protecting Group Strategy:
-
If a particular position is highly activated and leading to unwanted isomers, consider temporarily installing a protecting group at that site to direct halogenation to the desired positions.
-
Issue 2: Over-halogenation Leading to Tri- or Polyhalogenated Byproducts
Question: I am trying to synthesize a dihalogenated pyrazolopyridine, but I am observing the formation of significant amounts of tri- and even tetra-halogenated products. How can I prevent this over-halogenation?
Answer:
Over-halogenation occurs when the dihalogenated product is more reactive towards further electrophilic substitution than the starting monohalogenated intermediate. This is a common issue, as the introduction of the first two halogen atoms can sometimes further activate the ring for subsequent halogenation, depending on their positions.
Root Cause Analysis:
-
Stoichiometry: The most common cause is an excess of the halogenating agent.
-
Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can provide the necessary energy for the less favorable tri- or poly-halogenation to occur.
-
Reagent Reactivity: Highly reactive halogenating agents or catalyst systems can be less selective and promote multiple halogenations.
Troubleshooting Protocol:
-
Precise Stoichiometric Control:
-
Carefully control the stoichiometry of the halogenating agent. Use precisely two equivalents for dihalogenation. It is often beneficial to add the halogenating agent portion-wise or via syringe pump over an extended period to maintain a low concentration in the reaction mixture.
-
A study on the halogenation of pyrazolo[1,5-a]pyrimidines demonstrated that varying the ratio of the substrate to N-iodosuccinimide (NIS) allowed for selective mono- or di-iodination.[6][7]
-
-
Reaction Monitoring:
-
Closely monitor the reaction progress using techniques like TLC, LC-MS, or GC-MS. Quench the reaction as soon as the desired dihalogenated product is maximized and before significant amounts of over-halogenated products are formed.
-
-
Milder Reaction Conditions:
-
Reduce the reaction temperature.
-
Choose a less reactive halogenating agent. For example, if using Br₂ with a strong Lewis acid, consider switching to NBS with a milder activation method.
-
Issue 3: Unwanted N-Oxide Formation
Question: During my halogenation reaction, I've identified a significant byproduct that appears to be the N-oxide of my pyrazolopyridine. What causes this and how can I avoid it?
Answer:
The formation of N-oxides as a side product during halogenation is often unexpected but can occur under certain conditions, particularly when using oxidizing halogenating agents or in the presence of trace oxidants. The nitrogen atoms in the pyridine ring are susceptible to oxidation.[8]
Root Cause Analysis:
-
Oxidizing Reagents/Impurities: Some halogenating agents, or impurities within them, can have oxidizing properties. Peroxides, which can form in certain solvents (e.g., THF, dioxane) upon storage, can also act as oxidants.
-
Reaction with Halogenating Agent: The mechanism can involve the pyridine nitrogen acting as a nucleophile, attacking the electrophilic halogen. Subsequent reaction with water or other oxygen sources in the reaction mixture can lead to the N-oxide.
Troubleshooting Protocol:
-
Use High-Purity Reagents and Solvents:
-
Ensure that the halogenating agent is of high purity and free from oxidizing impurities.
-
Use freshly distilled or peroxide-free solvents.
-
-
Control of Reaction Atmosphere:
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
-
Choice of Halogenating Agent:
-
If N-oxide formation is persistent, consider switching to a non-oxidizing halogenation system. For example, using a phosphine-based reagent for selective halogenation of pyridines can avoid N-oxide formation.[7]
-
-
Deoxygenation Post-Reaction:
-
If N-oxide formation is minor but problematic for purification, it is possible to deoxygenate the N-oxide back to the parent pyridine after the halogenation step using reagents like PCl₃ or PPh₃.[8]
-
Issue 4: Ring-Opening and Degradation of the Pyrazolopyridine Core
Question: My reaction mixture is turning dark, and I am isolating very little of my desired product, with evidence of decomposition. What could be causing the degradation of my pyrazolopyridine?
Answer:
The pyrazolopyridine scaffold can be susceptible to degradation under harsh reaction conditions, particularly ring-opening reactions. This has been observed when treating pyrazolopyridines with electrophilic halogenating agents under certain conditions, leading to cleavage of the N-N bond in the pyrazole ring.[1][2]
Root Cause Analysis:
-
Harsh Reagents: Strong Lewis acids, high concentrations of reactive halogenating agents (like NCS or NBS), and elevated temperatures can promote ring-opening or other degradation pathways.[2]
-
Solvent Effects: Certain solvents can facilitate decomposition. For example, the use of hexafluoroisopropanol (HFIP) as a solvent was found to promote a desired ring-opening halogenation in one study, which would be an unwanted side reaction if ring integrity is desired.[2]
-
Radical Pathways: In some cases, radical side reactions can lead to the formation of imide byproducts and other degradation products.[2]
Troubleshooting Protocol:
-
Milder Reaction Conditions:
-
Lower the reaction temperature.
-
Reduce the concentration of the halogenating agent and any catalysts.
-
Use a less reactive halogenating system.
-
-
Solvent Selection:
-
Avoid solvents that are known to promote ring-opening for your specific pyrazolopyridine system. Screen common aprotic solvents like dichloromethane, chloroform, or acetonitrile.
-
-
Addition of Radical Scavengers:
-
If radical-mediated decomposition is suspected, the addition of a radical scavenger such as butylated hydroxytoluene (BHT) can help to suppress these side reactions.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose halogenating agent for preparing dihalogenated pyrazolopyridines?
There is no single "best" agent, as the optimal choice depends on the specific pyrazolopyridine substrate and the desired regioselectivity. However, N-halosuccinimides (NCS, NBS, NIS) are often a good starting point due to their milder nature compared to elemental halogens. They often provide better control and higher yields of the desired products.[2]
Q2: How can I purify my dihalogenated pyrazolopyridine from mono- and tri-halogenated impurities?
Column chromatography is the most common method for separating halogenated isomers and products with different degrees of halogenation.[9]
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is commonly employed. The optimal solvent system will need to be determined empirically, often guided by thin-layer chromatography (TLC) analysis.
-
For challenging separations of closely related isomers, High-Performance Liquid Chromatography (HPLC), including reversed-phase (C18) or specialized columns like pentafluorophenyl (PFP) phases, can provide the necessary resolution.[5][10]
Q3: Can I use the same conditions for chlorination, bromination, and iodination?
Generally, no. The reactivity of the halogens decreases down the group (F > Cl > Br > I). Therefore, iodination often requires more forcing conditions or a specific activation method (e.g., using an oxidizing agent) compared to chlorination or bromination.[4] It is essential to optimize the reaction conditions for each specific halogen.
Q4: My dihalogenation reaction is very slow. How can I increase the reaction rate without promoting side reactions?
-
Catalyst: Ensure you are using an appropriate catalyst (e.g., a Lewis acid for electrophilic aromatic substitution) and that it is active.
-
Temperature: Gradually increase the reaction temperature while carefully monitoring for the formation of byproducts.
-
Reagent Activation: Consider using a more reactive halogenating system. For example, if using NBS alone is too slow, the addition of a catalytic amount of a Lewis acid or a Brønsted acid might accelerate the reaction.
Visualization of Key Processes
Reaction Pathway and Potential Side Reactions
Caption: Synthetic pathway and common side reactions.
Troubleshooting Workflow for Poor Regioselectivity
Caption: Decision tree for improving regioselectivity.
References
-
Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances. [Link]
-
Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Chemistry – A European Journal. [Link]
-
Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. American Chemical Society. [Link]
-
(PDF) Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. ResearchGate. [Link]
-
Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry. [Link]
-
Ring‐opening dihalogenation of pyrazolopyridines. The yields were determined by ¹H NMR using CH2Br2 as an internal standard. ResearchGate. [Link]
-
Selective Halogenation of Pyridines Using Designed Phosphine Reagents. ChemRxiv. [Link]
-
Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. PubMed. [Link]
-
Selective halogenation of pyridines and diazines via unconventional intermediates. Colorado State University Libraries. [Link]
-
Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. PubMed Central. [Link]
-
18.3 Aromatic Halogenation. Chemistry LibreTexts. [Link]
-
Highly Regioselective Halogenation of Pyridine N -Oxide: Practical Access to 2-Halo-Substituted Pyridines | Request PDF. ResearchGate. [Link]
-
Electrophilic halogenation. L.S.College, Muzaffarpur. [Link]
-
Halogenation of Pyrazolo[1,5-a]Pyrimidines with NXS | Request PDF. ResearchGate. [Link]
-
Halogenation of Pyrazolo[1,5-a]Pyrimidines with NXS. Taylor & Francis Online. [Link]
-
(PDF) Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ResearchGate. [Link]
-
Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
Technical Support Center: Optimizing Palladium Catalysts for Suzuki Coupling of Bromo-Iodo Heterocycles
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the Suzuki-Miyaura cross-coupling of bromo-iodo substituted heterocyclic compounds. As Senior Application Scientists, we aim to deliver not just protocols, but a deeper understanding of the reaction mechanisms to empower you in optimizing your synthetic strategies.
I. Troubleshooting Guide: Common Issues & Strategic Solutions
This section is designed to help you diagnose and resolve common problems that can arise during the Suzuki coupling of bromo-iodo heterocycles, leading to low yields, side product formation, or reaction failure.
Issue 1: Low or No Conversion of Starting Material
A lack of product formation is a frequent challenge. A systematic approach to troubleshooting is crucial for identifying the root cause.
Potential Cause & Recommended Solutions
-
Inefficient Catalyst System: The choice of palladium source and ligand is paramount for successful coupling.
-
Actionable Advice: For selective coupling at the more reactive C-I bond, begin with a Pd(0) source like Pd(PPh₃)₄ or a Pd(II) precatalyst such as Pd(OAc)₂ or PdCl₂(PPh₃)₂ combined with additional phosphine ligands.[1] If conversion remains low, consider screening bulky, electron-rich phosphine ligands like XPhos or SPhos, which can enhance catalytic activity.[2][3] For certain substrates, such as unprotected ortho-bromoanilines, specialized catalysts like CataCXium® A Pd G3 may be uniquely effective.[3][4]
-
-
Suboptimal Base Selection: The base is critical for the transmetalation step, and its effectiveness is often substrate and solvent-dependent.[5][6]
-
Actionable Advice: A screening of bases is recommended. While aqueous potassium carbonate (K₂CO₃) is a common first choice, stronger, non-nucleophilic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be more effective for challenging substrates.[2][3][5] Ensure the base is finely powdered and anhydrous, especially when using anhydrous solvents.[1]
-
-
Inappropriate Solvent System: The solvent influences reagent solubility, catalyst stability, and the overall reaction rate.[7]
-
Actionable Advice: Polar aprotic solvents such as dioxane, THF, or DMF, often in a mixture with water, are commonly used to dissolve both the organic substrates and the inorganic base.[7][8] For substrates prone to protodeboronation, anhydrous conditions with a solvent like toluene may be beneficial.[2] If solubility is a major issue, consider more polar solvents like DMF or 2-MeTHF.[2][4]
-
-
Insufficient Reaction Temperature: Many Suzuki couplings require elevated temperatures to proceed at a reasonable rate.
Issue 2: Formation of Significant Side Products
The presence of undesired byproducts can complicate purification and reduce the yield of the target molecule.
Potential Cause & Recommended Solutions
-
Homocoupling of the Boronic Acid: This side reaction, forming a biaryl from two boronic acid molecules, is often promoted by the presence of oxygen.[10][11]
-
Actionable Advice: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.[1][9] Starting with a Pd(0) source can also minimize this side reaction, as Pd(II) species can promote homocoupling during their in-situ reduction.[8]
-
-
Dehalogenation of the Heterocyclic Halide: The replacement of a halogen with a hydrogen atom is a common side reaction that consumes the starting material.[8][12]
-
Actionable Advice: This issue can be complex and substrate-dependent. For some heterocycles, like certain pyrroles, N-protection can suppress dehalogenation.[13][14] In other cases, modifying the catalyst system by changing the ligand can control this side reaction.[13] Lowering the reaction temperature and using a less reactive base may also be beneficial.
-
-
Di-coupling Product Formation: In cases of bromo-iodo heterocycles, reaction at both halogen sites can occur.
-
Actionable Advice: To favor selective coupling at the more reactive C-I bond, carefully control the reaction time and temperature.[15] Using a slight excess of the boronic acid (1.1-1.2 equivalents) is standard, but a large excess should be avoided. Reducing the catalyst loading may also improve selectivity.[15]
-
II. Frequently Asked Questions (FAQs)
This section addresses broader conceptual questions to enhance your understanding of the Suzuki-Miyaura coupling reaction.
Q1: How do I choose the initial conditions for a Suzuki coupling of a novel bromo-iodo heterocycle?
A1: A good starting point is to use a common catalyst system like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand such as SPhos or XPhos.[2][3] For the base, aqueous K₂CO₃ is a reliable choice.[2] A solvent mixture of dioxane and water (e.g., 4:1) at a temperature of 80-100°C is a standard starting condition.[7]
Q2: What is the role of water in many Suzuki coupling reactions?
A2: Water is often a crucial component of the solvent system, particularly when using inorganic bases like carbonates or phosphates.[8] It helps to dissolve the base, facilitating the activation of the boronic acid for the transmetalation step.[5][7]
Q3: My reaction appears to stall after partial conversion. What could be the cause?
A3: Catalyst deactivation is a common reason for incomplete reactions. This can be caused by the presence of oxygen, high temperatures, or inhibitory effects from the substrates or products themselves, especially with nitrogen-containing heterocycles.[1][16] Another possibility is the degradation of the boronic acid (protodeboronation), particularly if it is unstable.[17]
Q4: How does the reactivity of the C-Br bond compare to the C-I bond in Suzuki couplings?
A4: Generally, the C-I bond is more reactive and undergoes oxidative addition to the palladium catalyst more readily than the C-Br bond.[18] This difference in reactivity can often be exploited to achieve selective coupling at the iodo-position by carefully controlling the reaction conditions.[19]
Q5: Are there any visual cues during the reaction that can indicate success or failure?
A5: While not always definitive, a color change from the initial reddish-yellow of the catalyst solution to a black suspension can be normal for many palladium catalysts.[20] However, an early and rapid precipitation of black solid (palladium black) can indicate catalyst decomposition and may lead to a poor outcome. Conversely, a reaction that remains clear and colored throughout may also indicate a lack of catalytic turnover. It's important to note that visual cues are not always reliable indicators of reaction success.[20]
III. Experimental Protocols & Data
Table 1: General Starting Conditions for Screening
| Parameter | Condition 1 (Aqueous) | Condition 2 (Anhydrous) |
| Palladium Source | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1 mol%) |
| Ligand | SPhos (4 mol%) | XPhos (2 mol%) |
| Base | K₂CO₃ (2.5 equiv) | K₃PO₄ (2.5 equiv) |
| Solvent | Dioxane/H₂O (4:1) | Toluene |
| Temperature | 90 °C | 100 °C |
| Concentration | 0.1 M | 0.1 M |
Protocol 1: General Procedure for Selective Suzuki Coupling at the Iodo-Position
This protocol provides a general starting point for the selective coupling of a bromo-iodo heterocycle with an arylboronic acid.
Reagent Preparation:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the bromo-iodo heterocycle (1.0 mmol), the arylboronic acid (1.1 mmol), and the base (e.g., K₂CO₃, 2.5 mmol).
-
Add the palladium precatalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of dioxane and water).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (or when no further conversion is observed), cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
IV. Visualizing Key Processes
The Suzuki-Miyaura Catalytic Cycle
Caption: A systematic workflow for troubleshooting low conversion in Suzuki couplings.
V. References
-
Reddit discussion on choosing reaction conditions for Suzuki coupling. (2024). r/Chempros. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Vantourout, J. C., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1735–1739. [Link]
-
Handy, S. T., et al. (2003). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Tetrahedron Letters, 44(3), 427–430. [Link]
-
Reddit discussion on diagnosing issues with a failed Suzuki coupling. (2021). r/Chempros. [Link]
-
Krasňan, V., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 329–343. [Link]
-
Zhang, L., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 904943. [Link]
-
Thomas, A. A., et al. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development, 23(8), 1651–1657. [Link]
-
ResearchGate discussion on improving low yield in Suzuki coupling. (2017). [Link]
-
Bio, M. M., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(39), 28246–28250. [Link]
-
Cernak, T., et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 50(34), 7948–7952. [Link]
-
ResearchGate discussion on reasons for low yields in Suzuki reactions. (2018). [Link]
-
Mdluli, V., et al. (2021). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. Catalysts, 11(11), 1339. [Link]
-
ResearchGate discussion on solving problems with Suzuki coupling. (2014). [Link]
-
Gründemann, E., et al. (2004). Palladium-Catalyzed Suzuki–Miyaura Reaction Using Saturated N-Heterocarbene Ligands. Organometallics, 23(19), 4478–4483. [Link]
-
Munday, R. H., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6435–6452. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Flores, D. D. (2015). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Munday, R. H., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6435–6452. [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition, 49(34), 5975–5979. [Link]
-
Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
-
Reddit discussion on Suzuki coupling reaction byproducts (homocoupling). (2025). r/chemhelp. [Link]
-
Handy, S. T., et al. (2003). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Tetrahedron Letters, 44(3), 427-430. [Link]
-
Smith, R. C., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2325–2332. [Link]
-
Al-Amin, M., et al. (2010). Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure. The Journal of Organic Chemistry, 75(1), 209–212. [Link]
-
Miller, J. A. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 8(3), 407–410. [Link]
-
Singh, A., et al. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 28(2), 241–266. [Link]
-
Wang, Y., et al. (2026). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Organic Letters. [Link]
-
Kirchhoff, J. H., et al. (2003). Suzuki Cross-Couplings of Unactivated Secondary Alkyl Bromides and Iodides. Angewandte Chemie International Edition, 42(12), 1378–1381. [Link]
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Angewandte Chemie International Edition, 47(27), 5075–5078. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 20. reddit.com [reddit.com]
Technical Support Center: Purification of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the purification of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine. This guide is designed to provide in-depth, experience-driven advice to troubleshoot common and complex issues encountered during the purification of this important heterocyclic compound. As Senior Application Scientists, we understand that robust purification is critical for the success of downstream applications, and this resource is structured to address your challenges in a direct, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude reaction mixture is a dark, oily residue. What is the best initial work-up strategy before attempting column chromatography?
A1: A dark, oily crude product often indicates the presence of polymeric impurities and residual acidic or basic reagents. A preliminary acid-base extraction is a highly effective first step to remove a significant portion of these impurities.[1][2][3][4] The pyrazolo[4,3-c]pyridine core is basic due to the pyridine nitrogen. Therefore, you can selectively extract it into an acidic aqueous layer, leaving non-basic impurities in the organic phase.
Expert Insight: The choice of acid is crucial. A dilute solution of hydrochloric acid (e.g., 1M HCl) is generally sufficient to protonate the pyridine nitrogen, forming a water-soluble salt.[5] Avoid using strong oxidizing acids that could potentially react with your product.
Recommended Acid-Base Extraction Protocol:
-
Dissolve the crude oily residue in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1M HCl (aq) and shake vigorously. Allow the layers to separate.
-
Collect the aqueous layer, which now contains your protonated product.
-
Repeat the extraction of the organic layer with 1M HCl (aq) to ensure complete recovery.
-
Combine the aqueous layers and wash with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer by slowly adding a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, until the pH is > 8. This will deprotonate your product, causing it to precipitate or partition back into an organic solvent.
-
Extract the now basic aqueous solution multiple times with DCM or ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
This procedure should yield a significantly cleaner, solid, or less oily product that is more amenable to further purification by chromatography or recrystallization.
Q2: I'm observing multiple spots on my TLC plate after the initial workup. How can I identify the major impurities and select an appropriate purification method?
A2: Identifying the nature of your impurities is key to selecting the most effective purification strategy. Common impurities in the synthesis of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine can include unreacted starting materials, partially halogenated intermediates (e.g., 6-bromo-1H-pyrazolo[4,3-c]pyridine), and regioisomers.
Troubleshooting Workflow for Impurity Identification and Purification Method Selection:
Sources
Technical Support Center: Preventing Catalyst Poisoning in Cross-Coupling of Nitrogen Heterocycles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to a persistent challenge in modern synthetic chemistry: the cross-coupling of nitrogen-containing heterocycles. These motifs are ubiquitous in pharmaceuticals, yet their propensity to poison palladium and other transition metal catalysts often leads to frustratingly low yields and stalled reactions.
This resource moves beyond simple protocols. Here, we delve into the mechanistic underpinnings of catalyst poisoning and provide field-proven troubleshooting strategies to help you navigate this complex chemical space with confidence.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions and fundamental concepts related to catalyst poisoning by N-heterocycles.
Q1: What is the primary cause of catalyst poisoning when using nitrogen heterocycles?
The principal cause is the coordination of the nitrogen atom's lone pair of electrons to the active metal center (e.g., palladium) of the catalyst.[1] This strong binding interaction occupies the coordination sites necessary for the catalytic cycle (oxidative addition, transmetalation, reductive elimination) to proceed, effectively sequestering the catalyst into a stable, inactive state. The basicity of the nitrogen atom directly influences the strength of this inhibition, with more basic heterocycles like pyridines and imidazoles often being more potent poisons than less basic ones like indoles.[2]
Q2: My reaction with a 2-halopyridine failed, but the 3-halopyridine worked perfectly. Why?
This is a classic and critical observation. The position of the nitrogen atom relative to the coupling site is paramount. With α-halo-N-heterocycles (like 2-chloropyridine), the nitrogen is positioned to form a highly stable, five-membered chelate with the metal center after oxidative addition. This bicyclic complex is often catalytically inactive and can stall the reaction completely.[3][4] In contrast, 3- and 4-halopyridines do not form these stable chelates, allowing the catalytic cycle to proceed more readily.[4]
Q3: How do bulky phosphine ligands help prevent catalyst poisoning?
Bulky phosphine ligands, such as the Buchwald biarylphosphines (e.g., SPhos, XPhos) or sterically hindered alkylphosphines (e.g., P(t-Bu)₃), are a cornerstone of modern cross-coupling for a reason.[5] Their large steric profile serves two main purposes:
-
Promoting Reductive Elimination: The steric clash between bulky groups on the ligand forces the coupling partners on the metal center closer together, accelerating the desired C-C or C-N bond-forming reductive elimination step.[6] This rapid turnover minimizes the time the catalyst spends in intermediate states where it is vulnerable to poisoning.
-
Discouraging Heterocycle Coordination: The sheer size of the ligand can sterically block or disfavor the coordination of the N-heterocycle substrate or product to the metal center.[7][8]
It is a delicate balance, however. Excessively bulky ligands can sometimes slow down the initial oxidative addition step or promote undesired side reactions like protodeboronation.[9]
Q4: What is "product inhibition" and how does it relate to N-heterocycles?
Product inhibition occurs when the coupled product of the reaction is itself a potent catalyst poison. This is a common scenario with N-heterocycles. The reaction may start well, but as the concentration of the N-heterocyclic product builds up, it begins to coordinate to the catalyst, slowing down and eventually stopping the reaction.[2] This is often observed as a reaction that stalls at intermediate conversion (e.g., 40-60%).
Part 2: In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving specific experimental failures.
Scenario 1: Low to No Conversion (<10%)
Your reaction shows minimal or no formation of the desired product, and starting materials are largely unconsumed.
DIAGNOSIS: SEVERE CATALYST POISONING OR INACTIVITY
This outcome points to a fundamental incompatibility between the catalyst system and the heterocyclic substrate from the very beginning of the reaction.
Caption: Troubleshooting workflow for low/no conversion reactions.
Solution A: Re-evaluate Your Ligand
Simple, sterically unhindered ligands like triphenylphosphine (PPh₃) are often ineffective for coupling N-heterocycles because they do not provide sufficient steric protection for the metal center.[10]
Actionable Protocol: Switch to a state-of-the-art ligand designed for challenging couplings. The choice of ligand can dramatically alter the outcome.
| Ligand Class | Example(s) | Key Feature(s) | When to Use |
| Biarylphosphines | SPhos, XPhos, RuPhos | Sterically demanding and electron-rich.[11] Promotes fast reductive elimination. | General "first-pass" choice for Suzuki and Buchwald-Hartwig aminations.[12] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form very stable bonds to the metal, resisting dissociation.[13] | Excellent for electron-deficient heterocycles and when phosphine-based ligands fail.[14][15] |
| Specialized Ligands | cataCXium® A, BIAN-NHC | Designed for specific challenging substrates. | When common Buchwald or NHC ligands are suboptimal.[14] |
Solution B: Employ a Lewis Acid Additive
A Lewis acid can transiently coordinate to the lone pair of the N-heterocycle. This "masks" the nitrogen, preventing it from binding to and poisoning the palladium catalyst.[1][16] This strategy is particularly effective for highly basic heterocycles.
Experimental Protocol: Lewis Acid-Mediated Coupling
-
Setup: To a dry, argon-flushed reaction vessel, add the N-heterocyclic halide (1.0 equiv), the boronic acid/ester (1.2-1.5 equiv), and the Lewis acid.
-
Lewis Acid Selection:
-
Mild: ZnF₂ (2.0 equiv), B(OMe)₃ (2.0 equiv)
-
Stronger: Sc(OTf)₃ (1.1 equiv), MgCl₂ (2.0 equiv)
-
-
Solvent: Add anhydrous solvent (e.g., Toluene, Dioxane, or CPME).
-
Degassing: Sparge the mixture with argon for 15-20 minutes.
-
Catalyst Addition: In a separate vial or in a glovebox, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (2.2-4.4 mol%). Add this mixture to the reaction vessel.
-
Base Addition: Add the base (e.g., K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv). Note: The order of addition can be critical. Adding the base last can sometimes be beneficial.
-
Reaction: Heat the reaction to the desired temperature (typically 80-110 °C) and monitor by LC-MS or TLC.
Scenario 2: Reaction Stalls at Intermediate Conversion (30-70%)
The reaction proceeds initially but stops before the limiting reagent is consumed.
DIAGNOSIS: PRODUCT INHIBITION OR CATALYST DEGRADATION
This behavior strongly suggests that as the product is formed, it poisons the catalyst more effectively than the starting material. Alternatively, the catalyst may be slowly degrading over the course of the reaction.
Caption: Troubleshooting workflow for stalled reactions.
Solution A: Increase Catalyst Loading
While not the most elegant solution, sometimes simply providing a higher initial concentration of active catalyst can be enough to push the reaction to completion before the majority of it is sequestered by the product. Try increasing the catalyst loading from 1-2 mol% to 3-5 mol%.
Solution B: Use a Sacrificial Scavenger
A scavenger is an additive that preferentially binds to the poisoning species, protecting the active catalyst. For N-heterocycles, certain metal salts can act as effective scavengers.
Protocol Focus: Copper(I) as a Scavenger
Copper(I) salts are known to have a high affinity for nitrogen ligands. Adding a stoichiometric amount of a Cu(I) salt can sequester the product as it forms.
-
Follow the standard reaction setup.
-
Along with the other reagents, add Copper(I) iodide (CuI) or Copper(I) thiophene-2-carboxylate (CuTC) (1.0 - 1.2 equivalents).
-
Proceed with the reaction as normal. The copper salt will form a complex with the heterocyclic product, leaving the palladium catalyst free to continue turning over.
Important Note: This strategy is not universally applicable and may interfere with certain catalytic cycles. It should be tested on a small scale first.
Solution C: Switch to a More Robust Catalyst System
If product inhibition is severe, the Pd-phosphine bond may not be strong enough to resist displacement by the product. N-Heterocyclic Carbene (NHC) ligands form exceptionally strong bonds to palladium. A switch to a Pd-NHC catalyst system can often overcome strong product inhibition where phosphine systems fail.[13][17]
Part 3: Final Checklist & Best Practices
-
Inert Atmosphere is Non-Negotiable: Oxygen can rapidly oxidize the active Pd(0) species to inactive Pd(II) oxides.[18] Always use rigorous inert gas techniques (Schlenk line or glovebox).
-
Solvent Quality Matters: Use fresh, anhydrous, degassed solvents. Peroxides in aged ethers (like THF or dioxane) and moisture can deactivate the catalyst.[19]
-
Purity of Reagents: Impurities in your starting materials (e.g., leftover halides, sulfides) can be potent catalyst poisons.[20][21] Purify starting materials if their quality is suspect.
-
Observe the Reaction: A healthy cross-coupling reaction is typically a homogeneous solution. The formation of a black precipitate ("palladium black") is a clear visual indicator of catalyst decomposition and aggregation.[7]
By systematically diagnosing the mode of failure and applying these targeted strategies, you can significantly improve the success rate of your cross-coupling reactions with challenging nitrogen heterocycles.
References
-
Casado, A. L., & Espinet, P. (1998). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 120(35), 8978–8985. [Link]
-
Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Angewandte Chemie International Edition, 54(4), 1245-1248. [Link]
-
Becica, J., & Dobereiner, G. E. (2019). The roles of Lewis acidic additives in organotransition metal catalysis. Organic & Biomolecular Chemistry, 17(6), 1358-1370. [Link]
-
Kaur, N., & Kishore, D. (2024). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]
-
Kitano, Y., & Arisawa, M. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin, 73, 327–335. [Link]
-
Foo, K. K., et al. (2024). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]
-
Schnürch, M., et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Chemistry – A European Journal, 17(7), 2128-2141. [Link]
-
Casado, A. L., & Espinet, P. (2003). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System. Journal of the American Chemical Society, 125(31), 9414-9423. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Class of Large-but-Flexible Pd-BIAN-NHC Catalysts for the Buchwald-Hartwig Amination of Coordinating Heterocycles. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Foo, K. K., et al. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. [Link]
-
Cooper, A. K., et al. (2021). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Chemical Science, 12(23), 8082-8088. [Link]
-
Gorgani, N. N., et al. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts, 12(1), 108. [Link]
-
Liu, S., et al. (2021). An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers. Frontiers in Chemistry, 9, 726435. [Link]
-
Cooper, A. K., et al. (2021). Inhibition of (dppf)nickel-catalysed Suzuki-Miyaura cross-coupling reactions by α-halo-N-heterocycles. Chemical Science, 12(23), 8082-8088. [Link]
-
Li, X. (2023). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition, 62(9), e202216863. [Link]
-
Zhang, Y., et al. (2021). Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. Nature Communications, 12, 5018. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2017). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Proctor, D. J., et al. (2018). Heterocyclic Allylsulfones as Latent Heteroaryl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society, 140(46), 15835–15840. [Link]
-
Process Pro. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. Process Pro. [Link]
-
Gessner Group. (n.d.). Phosphine ligands and catalysis. University of Würzburg. [Link]
-
Magano, J., & Dunetz, J. R. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Chemical Reviews, 112(4), 2177–2250. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. Angewandte Chemie International Edition, 49(40), 7257-7260. [Link]
-
Zhang, Y., et al. (2021). Lewis acid-mediated Suzuki–Miyaura Cross-Coupling Reaction. ChemRxiv. [Link]
-
Szöllősi, G., & Bartók, M. (2019). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. Catalysts, 9(1), 85. [Link]
-
Wikipedia. (n.d.). Catalyst poisoning. Wikipedia. [Link]
Sources
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
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- 8. Frontiers | An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers [frontiersin.org]
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- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
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- 14. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The roles of Lewis acidic additives in organotransition metal catalysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02856G [pubs.rsc.org]
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- 19. researchgate.net [researchgate.net]
- 20. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 21. Catalyst poisoning - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Regioselectivity in the Functionalization of Substituted Pyridines
From the desk of a Senior Application Scientist
Welcome to the technical support center for pyridine functionalization. As researchers, scientists, and drug development professionals, we frequently encounter the pyridine scaffold, a cornerstone of modern pharmaceuticals and materials science.[1][2][3] However, its unique electronic properties often present significant challenges in controlling the site of chemical modification. The inherent electron-poor nature of the ring and the potent coordinating ability of the nitrogen atom make regioselectivity a non-trivial pursuit.[1][2]
This guide is designed to move beyond simple protocols. It provides a framework for understanding the underlying principles that govern pyridine reactivity and offers structured troubleshooting advice for the common regioselectivity issues encountered in the lab.
Part 1: Frequently Asked Questions - The "Why" Behind Pyridine Reactivity
This section addresses the fundamental electronic principles that dictate the regiochemical outcomes of reactions on the pyridine ring.
Question: Why is my electrophilic aromatic substitution (EAS) on pyridine so much slower than on benzene?
Answer: The pyridine ring is significantly less reactive towards electrophiles than benzene for two primary reasons:
-
Inductive Effect: The nitrogen atom is more electronegative than carbon, which results in it pulling electron density away from the ring carbons. This inductive deactivation makes the ring less nucleophilic and therefore less reactive towards electrophiles.[4]
-
N-Protonation/Lewis Acid Coordination: Most EAS reactions (e.g., nitration, Friedel-Crafts) require strong acids or Lewis acids as catalysts. The basic lone pair on the pyridine nitrogen readily coordinates to these acids, placing a formal positive charge on the nitrogen. This dramatically increases the electron-withdrawing effect, further deactivating the ring to electrophilic attack.[5]
Question: I managed to get an EAS reaction to work, but it selectively functionalized the C3 position. Why not C2 or C4?
Answer: Electrophilic substitution on pyridine and its N-protonated form occurs at the C3 (meta) position because this pathway avoids placing the destabilizing positive charge of the reaction intermediate (the σ-complex) directly on the electronegative nitrogen atom. When an electrophile attacks at C2 or C4, one of the resulting resonance structures places the positive charge on the nitrogen, which is highly energetically unfavorable.[4] The intermediate from C3 attack keeps the positive charge distributed across the carbon atoms, making it the least unstable and therefore the kinetically favored pathway.[4]
Question: In contrast, my nucleophilic aromatic substitution (SNAr) reaction is only giving C2 and C4 products. What governs this selectivity?
Answer: This is the flip side of electrophilic substitution. In SNAr, a nucleophile attacks the electron-deficient ring. The reaction proceeds through a negatively charged intermediate (a Meisenheimer complex).[6] When attack occurs at the C2 or C4 positions, the resulting negative charge can be delocalized onto the electronegative nitrogen atom in one of the resonance structures.[7][8] This provides significant stabilization. Attack at the C3 position does not allow for this stabilization, as the negative charge remains confined to the carbon atoms. Therefore, the transition states leading to C2 and C4 substitution are lower in energy, making these positions the most reactive towards nucleophiles.[7]
Question: When should I consider using a pyridine N-oxide for my reaction?
Answer: Pyridine N-oxides are a powerful tool for reversing the ring's normal reactivity pattern for electrophilic substitution. The N-oxide oxygen atom can donate electron density back into the ring through resonance, activating it towards EAS. Furthermore, this donation is most pronounced at the C2 and C4 positions. While the N-oxide is still deactivating overall compared to benzene, it directs electrophiles to the C4 position (and to a lesser extent, C2), a feat not achievable with standard pyridine under EAS conditions.[5] After the reaction, the N-oxide can be readily deoxygenated (e.g., with PCl₃ or PPh₃) to yield the substituted pyridine.[5]
Part 2: Troubleshooting Guides for Common Experimental Issues
Guide 1: Electrophilic Aromatic Substitution (EAS)
Issue: My nitration/sulfonation/halogenation reaction on a substituted pyridine is giving extremely low yields or no product.
| Probable Cause | Recommended Solution & Scientific Rationale |
| Ring Deactivation | The combination of the pyridine nitrogen and any electron-withdrawing substituents (EWG) makes the ring too electron-poor to react, even under harsh conditions. |
| N-Oxide Formation: Convert the starting pyridine to its N-oxide. This activates the ring, particularly at the C4 position, and often allows the reaction to proceed under milder conditions.[5] | |
| Catalyst Sequestration | The basic nitrogen atom is coordinating with the Lewis acid or protonating in the strong acid medium, effectively neutralizing the catalyst and further deactivating the ring. |
| Increase Catalyst Loading: Use a stoichiometric amount or even an excess of the Lewis acid catalyst to ensure enough is available to promote the reaction after coordination to the nitrogen.[9] | |
| Use a Pre-activated Pyridine: If possible, start with a pyridine bearing one or more strong electron-donating groups (EDGs) like -NH₂ or -OR, which can counteract the deactivating effect of the ring nitrogen. |
Guide 2: Transition-Metal-Catalyzed C-H Functionalization
Issue: I am attempting a C-H arylation, but I'm getting a mixture of C2 and C3/C4 products with poor regioselectivity.
| Probable Cause | Recommended Solution & Scientific Rationale |
| Intrinsic C2 Directing Effect | The nitrogen lone pair acts as a native directing group, coordinating to the transition metal catalyst (e.g., Pd, Rh, Ru) and delivering it to the proximal C2-H bond.[10] This is the default, lowest energy pathway. |
| Steric Hindrance: Introduce bulky substituents at the C2 and C6 positions. This can sterically block the catalyst from accessing the C2-H bonds, encouraging it to react at the less hindered C3 or C4 positions.[10] | |
| Ligand Modification: Use bulky or specifically designed ligands on the metal catalyst. The ligand architecture can create a steric environment that disfavors C2 coordination and promotes functionalization at more remote positions.[11] | |
| Lack of a Stronger Director | The intrinsic directing effect of the ring nitrogen is dominating over other factors. |
| Install a Removable Directing Group: Attach a stronger directing group to the pyridine ring that forces the catalyst to a specific distal position. For example, a picolinamide group can direct functionalization to the C5 position. The directing group can be removed in a subsequent step. | |
| Use a Transient Directing Group/Template: Employ a catalytic template that temporarily binds to the nitrogen and positions the metal catalyst at a remote C-H bond (e.g., C3 or C5) for functionalization.[11] |
Part 3: Key Experimental Protocols
Protocol 1: C4-Selective Sulfonylation via Pyridine Activation
This protocol addresses the challenge of functionalizing the C4 position, which is typically unreactive towards both electrophiles and nucleophiles in unsubstituted pyridine. It relies on activating the pyridine with triflic anhydride to generate a highly reactive N-triflyloxypyridinium intermediate that directs the incoming nucleophile (a sulfinate salt) to the C4 position.[12]
Materials:
-
Substituted Pyridine (1.0 equiv)
-
Trifluoromethanesulfonic (Triflic) Anhydride (1.5 equiv)
-
Sodium Sulfinate Salt (e.g., Sodium p-toluenesulfinate) (1.5 equiv)
-
Base (e.g., Triethylamine or DBU) (2.0 equiv)
-
Anhydrous Solvent (e.g., Dichloromethane, Acetonitrile)
Step-by-Step Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted pyridine (1.0 equiv) and the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add triflic anhydride (1.5 equiv) dropwise via syringe. A color change is often observed. Stir the reaction mixture at 0 °C for 15-20 minutes to ensure complete formation of the pyridinium intermediate.[12]
-
In a single portion, add the sodium sulfinate salt (1.5 equiv) followed by the slow addition of the base (2.0 equiv).
-
Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the C4-sulfonylated pyridine.[12]
Protocol 2: Palladium-Catalyzed C2-Selective Arylation of Pyridine N-Oxide
This protocol leverages the directing ability of the N-oxide group to achieve selective C-H functionalization at the C2 position. The N-oxide oxygen acts as an effective directing group for the palladium catalyst.[11]
Materials:
-
Pyridine N-Oxide (1.0 equiv)
-
Aryl Tosylate or Halide (1.2 equiv)
-
Pd(OAc)₂ (5 mol%)
-
Ligand (e.g., X-Phos) (10 mol%)
-
Base (e.g., CsF or K₂CO₃) (2.0 equiv)
-
Solvent (e.g., Toluene/t-BuOH mixture or Dioxane)
Step-by-Step Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.05 equiv), the ligand (0.10 equiv), and the base (2.0 equiv).
-
Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.
-
Add the pyridine N-oxide (1.0 equiv) and the aryl tosylate/halide (1.2 equiv).
-
Add the degassed solvent via syringe.
-
Seal the tube and place it in a preheated oil bath at the desired temperature (typically 100-140 °C).
-
Stir the reaction for the required time (monitor by TLC or LC-MS, typically 12-24 hours).
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the 2-arylpyridine N-oxide.
-
If desired, the N-oxide can be deoxygenated using a suitable reducing agent (e.g., PPh₃, PCl₃) to yield the final 2-arylpyridine.
Part 4: Visual Guides & Data
Decision Workflow for Regioselective Pyridine Functionalization
Caption: A decision tree for selecting a regioselective pyridine functionalization strategy.
Table 1: Influence of Substituents on Electrophilic Aromatic Substitution (EAS)
| Substituent Type | Position of Substituent | Predicted Major Product Position | Rationale |
| Electron Donating (EDG) | C2 (-CH₃, -OR) | C5 | The EDG activates the ring and reinforces the inherent C3/C5 directing nature. C5 is generally favored over C3. |
| Electron Donating (EDG) | C3 (-CH₃, -OR) | C5 | The EDG activates C2, C4, and C6. The pyridine nitrogen directs to C5. The outcome is often a mixture, but C5 is a major product. |
| Electron Donating (EDG) | C4 (-CH₃, -OR) | C3 / C5 | The EDG activates the C3/C5 positions, which are already the most favorable for EAS on the pyridine ring. |
| Electron Withdrawing (EWG) | C2 (-CF₃, -Cl) | C5 | The EWG deactivates the ring, but the inherent preference for attack meta to the nitrogen (at C3 or C5) remains. C5 is generally favored. |
| Electron Withdrawing (EWG) | C3 (-CF₃, -Cl) | C5 | Both the EWG and the ring nitrogen direct incoming electrophiles to the C5 position, leading to high regioselectivity. |
References
-
Daugulis, O., et al. (2015). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. National Institutes of Health. [Link]
-
Maity, S., et al. (2023). C–H functionalization of pyridines. Organic & Biomolecular Chemistry. [Link]
-
Knochel, P., et al. (2020). Functionalization of Pyridines at the C4 Position via Metalation and Capture. National Institutes of Health. [Link]
-
Studer, A., et al. (2023). Recent Developments in Transition-Metal-Free Functionalization and Derivatization Reactions of Pyridines. ResearchGate. [Link]
-
Campeau, L-C., et al. (2015). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. National Institutes of Health. [Link]
-
Maity, P., et al. (2023). C-H Functionalization of Pyridines. ResearchGate. [Link]
-
Knochel, P., et al. (2021). Regioselective Difunctionalization of Pyridines via 3,4-Pyridynes. ResearchGate. [Link]
-
Beilstein Journal of Organic Chemistry. (2022). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. National Institutes of Health. [Link]
-
The Organic Chemistry Tutor. (2020). Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube. [Link]
-
Pearson. (2024). EAS Reactions of Pyridine Explained. Pearson+. [Link]
-
CheRxiv. (2024). Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. Cambridge Open Engage. [Link]
-
Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]
-
Wikipedia. (2023). Electrophilic aromatic substitution. [Link]
-
The Organic Chemistry Tutor. (2020). Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube. [Link]
-
Taylor, R. (2014). Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health. [Link]
Sources
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- 4. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. youtube.com [youtube.com]
- 9. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Conversion in Suzuki Reactions of Pyrazolopyridines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyrazolopyridine scaffolds. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with low conversion rates and yields in their reactions. As Senior Application Scientists, we have compiled this resource based on a synthesis of peer-reviewed literature and extensive field experience to help you diagnose and resolve common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm seeing very low conversion in my Suzuki reaction with a bromopyrazolopyridine. What are the most likely causes?
Low conversion in Suzuki reactions with N-heterocyclic substrates like pyrazolopyridines is a common challenge. The primary culprits often revolve around the electronic nature of the substrate and its potential to interfere with the catalytic cycle.
Core Insight: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This is a primary mechanistic hurdle to overcome with this class of substrates.
Troubleshooting Steps:
-
Catalyst & Ligand Selection: Your choice of palladium catalyst and ligand is the most critical parameter. Standard catalysts like Pd(PPh₃)₄ may not be effective.
-
Expert Recommendation: For electron-rich N-heterocycles, bulky, electron-rich phosphine ligands are often required to promote the reductive elimination step and stabilize the catalytic species. Consider ligands such as SPhos, XPhos, or RuPhos. These ligands create a sterically hindered environment around the palladium center, which can disfavor the binding of the pyrazolopyridine nitrogen.
-
Precatalyst Choice: Using air-stable precatalysts, such as those from the Buchwald or Fu groups (e.g., G3 or G4 precatalysts), can ensure a consistent and active form of the catalyst is present at the start of the reaction.
-
-
Base Selection: The choice and strength of the base are crucial. An inappropriate base can lead to a host of side reactions.
-
Causality: The base's primary role is to activate the boronic acid by forming a more nucleophilic boronate species. However, strong bases can also promote the decomposition of boronic acids or the degradation of sensitive substrates.
-
Recommendations:
-
For simple arylboronic acids, a moderately strong inorganic base like K₂CO₃ or Cs₂CO₃ is often a good starting point.
-
If you observe significant protodeboronation (replacement of the boron group with a hydrogen), a milder base like K₃PO₄ or an organic base such as triethylamine (TEA) might be beneficial.
-
-
-
Solvent System: The polarity and protic nature of the solvent can significantly influence the reaction rate and selectivity.
-
Common Systems: A mixture of an organic solvent and water is typically used to dissolve both the organic-soluble and water-soluble components of the reaction. Common choices include:
-
Dioxane/Water
-
Toluene/Water
-
THF/Water
-
-
Aprotic Polar Solvents: In some cases, anhydrous polar aprotic solvents like DMF or DMAc can be effective, particularly when using phosphate bases.
-
Troubleshooting Summary Table:
| Problem | Potential Cause | Recommended Solution |
| Low to No Conversion | Catalyst Inhibition/Deactivation | Switch to a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos). Use a modern precatalyst. |
| Significant Protodeboronation | Base is too strong or reaction time is too long. | Use a milder base (e.g., K₃PO₄). Optimize reaction time. |
| Boronic Acid Homocoupling | Oxygen contamination leading to oxidative homocoupling. | Ensure thorough deoxygenation of the reaction mixture and maintain a positive inert gas pressure. |
| Inconsistent Results | Reagent Quality | Use high-purity, anhydrous solvents. Use fresh, high-quality boronic acid and palladium catalyst. |
Q2: I'm observing significant amounts of a homocoupled boronic acid byproduct. How can I minimize this?
The formation of a biaryl byproduct derived from the homocoupling of your boronic acid is a common side reaction, often driven by the presence of oxygen.
Mechanistic Insight: The palladium(0) catalyst can promote the oxidative homocoupling of boronic acids in the presence of an oxidant, most commonly residual oxygen in the reaction mixture.
Workflow for Minimizing Homocoupling:
Caption: Rigorous deoxygenation workflow to minimize homocoupling.
Detailed Protocol for Deoxygenation:
-
Solid Reagents: Add your pyrazolopyridine halide, boronic acid, base, and catalyst/ligand to the reaction flask.
-
Inert Atmosphere: Seal the flask with a rubber septum. Insert a needle connected to a vacuum/inert gas manifold.
-
Purge Cycle: Gently evacuate the flask until the solids begin to "dance," then backfill with high-purity argon or nitrogen. Repeat this cycle three times.
-
Solvent Degassing:
-
Sparging: Bubble a stream of argon or nitrogen through your solvent for at least 30 minutes prior to use.
-
Freeze-Pump-Thaw: For the most rigorous deoxygenation, freeze the solvent with liquid nitrogen, apply a vacuum, and then thaw. Repeat this cycle three times. This method is highly effective but more time-consuming.
-
-
Reaction Setup: Transfer the degassed solvent to your reaction flask via a cannula or syringe. Maintain a positive pressure of inert gas throughout the reaction (e.g., by using a balloon).
Q3: My reaction works well with a simple phenylboronic acid, but when I use a more complex, electron-deficient boronic acid, the yield drops dramatically. Why?
The electronic properties of the boronic acid play a significant role in the transmetalation step of the Suzuki catalytic cycle.
Catalytic Cycle and Rate-Limiting Step:
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Explanation:
-
Transmetalation: This step involves the transfer of the organic group (R²) from the boron atom to the palladium center. For this to occur efficiently, the boronic acid must first be activated by the base to form a more nucleophilic boronate species.
-
Electronic Effects: Electron-deficient boronic acids are less nucleophilic and therefore transmetalate more slowly. This can make the transmetalation step (k₂) the rate-limiting step of the entire catalytic cycle.
-
Troubleshooting Strategies:
-
Stronger Base: Using a stronger base, such as Cs₂CO₃ or even an organic base like DBU in some cases, can help to generate a higher concentration of the active boronate species.
-
Higher Temperature: Increasing the reaction temperature will increase the rate of all steps in the catalytic cycle, including the sluggish transmetalation.
-
Different Solvent: Switching to a more polar solvent like DMF or using a phase-transfer catalyst (e.g., TBAB) can sometimes accelerate the transmetalation step.
-
Boronic Ester Alternative: Consider using a more reactive boron species, such as a MIDA boronate ester or a trifluoroborate salt (R-BF₃K). These reagents can exhibit different reactivity profiles and may be more effective for challenging couplings.
-
General Protocol for a Screening Reaction
This protocol provides a robust starting point for optimizing your Suzuki reaction with a pyrazolopyridine substrate.
Materials:
-
Bromopyrazolopyridine (1.0 equiv)
-
Boronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., SPhos-G3, 1-5 mol%)
-
SPhos ligand (if not using a precatalyst, 1.1-1.2 equiv relative to Pd)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., Dioxane/Water, 4:1 v/v)
-
Anhydrous, deoxygenated solvent
Procedure:
-
To a dry reaction vial or flask, add the bromopyrazolopyridine, boronic acid, base, and palladium precatalyst.
-
Seal the vessel with a septum cap.
-
Evacuate and backfill the vessel with argon or nitrogen three times.
-
Add the deoxygenated solvent mixture via syringe.
-
Place the reaction in a preheated oil bath or heating block at the desired temperature (e.g., 80-110 °C).
-
Stir the reaction for the desired amount of time (e.g., 2-24 hours), monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
-
Title: A Simple, Efficient, and General Method for the Suzuki-Miyaura Cross-Coupling of Pyridine- and Pyrimidine-Boronic Acids and Esters Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Organotrifluoroborates: A New Class of Reagents for Suzuki-Miyaura Cross-Coupling Reactions Source: Accounts of Chemical Research URL: [Link]
Technical Support Center: Byproduct Identification in 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine Reactions
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine. This resource provides in-depth, experience-driven answers to common questions regarding the identification of reaction byproducts using mass spectrometry. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles to empower you to troubleshoot effectively.
Section 1: Foundational Knowledge - Understanding the Substrate and Method
This section addresses the fundamental properties of your starting material and the primary analytical technique for byproduct identification.
Q1: What are the key structural features of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine that influence byproduct formation?
A: The reactivity of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine is dominated by the two halogen substituents on the pyrazolopyridine core. Understanding their differential reactivity is crucial for predicting potential side reactions.
-
The C-I Bond at Position 3: The carbon-iodine bond is significantly weaker and more polarizable than the carbon-bromine bond. Consequently, the iodine at the C-3 position is the more reactive site for oxidative addition in palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[1][2] Reactions intended to be selective for this position are common.
-
The C-Br Bond at Position 6: The carbon-bromine bond is stronger and less reactive. While substitution at this position is achievable, it typically requires more forcing conditions (e.g., higher temperatures, stronger bases, or more electron-rich ligands) than the C-3 iodo position.[1][2]
-
The Pyrazolopyridine Core: This heterocyclic system is electron-deficient, which generally accelerates the rate of oxidative addition, a key step in many cross-coupling catalytic cycles.[1] However, the nitrogen atoms can also act as ligands for the metal catalyst, sometimes leading to catalyst inhibition or unforeseen side reactions.
This reactivity difference is the primary source of mono-substituted byproducts when a di-substituted product is desired, or di-substitution when only mono-substitution is intended. Furthermore, both sites are susceptible to a common side reaction: hydrodehalogenation , where the halogen is replaced by a hydrogen atom.[1]
Q2: How does mass spectrometry (MS) serve as a primary tool for identifying these byproducts?
A: Mass spectrometry is a powerful analytical technique for this purpose due to its ability to provide two critical pieces of information: the exact mass of a molecule and its isotopic signature.[3][4]
-
Exact Mass Measurement: High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with enough precision (typically to four decimal places) to allow for the calculation of its elemental formula. This is invaluable for distinguishing between byproducts with very similar nominal masses.
-
Isotopic Pattern Analysis: This is the most critical aspect for your specific scaffold. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.[5] Iodine, however, is monoisotopic (¹²⁷I).[6] This leads to a distinct "fingerprint" for any molecule containing bromine.
-
A molecule with one bromine atom will exhibit a characteristic pair of peaks in the mass spectrum, M and M+2, of roughly equal intensity.[5]
-
The starting material, containing one bromine and one iodine, will therefore show this 1:1 M/M+2 pattern.
-
If a reaction byproduct involves the loss of bromine , this M+2 peak will disappear.
-
If a byproduct involves the loss of iodine , the 1:1 M/M+2 pattern will remain, but the overall mass will shift down by ~127 amu.
-
By analyzing the mass and isotopic pattern of an unexpected peak, you can deduce its elemental composition and propose a likely structure.
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
This section provides detailed guidance for identifying byproducts in three common reaction classes, focusing on the unique challenges presented by the di-halogenated pyrazolopyridine scaffold.
Scenario A: Suzuki-Miyaura Coupling
Q: I am performing a Suzuki coupling on 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine to substitute the iodo group, but my LC-MS shows a complex mixture. How can I identify the major peaks?
A: In a typical Suzuki reaction, you are coupling an organoboron reagent with your aryl halide.[2][7][8][9] Given the differential reactivity, selective coupling at the C-3 iodo position is expected under mild conditions. However, several byproducts can arise.
Below is a systematic guide to the potential species you might observe in your mass spectrum.
Table 1: Potential Byproducts in Suzuki Coupling of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine
| Compound Name | Description | Monoisotopic Mass (M) of [M+H]⁺ | Key Isotopic Signature |
| Starting Material | 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine | 323.8641 | M/M+2 ratio of ~1:1 |
| Desired Product | 6-Bromo-3-aryl-1H-pyrazolo[4,3-c]pyridine | Varies (197.9716 + Ar) | M/M+2 ratio of ~1:1 |
| Di-substituted Product | 3,6-Diaryl-1H-pyrazolo[4,3-c]pyridine | Varies (119.0607 + 2xAr) | No M+2 peak |
| Hydrodeiodination | 6-Bromo-1H-pyrazolo[4,3-c]pyridine | 197.9716 | M/M+2 ratio of ~1:1 |
| Hydrodebromination | 3-Iodo-1H-pyrazolo[4,3-c]pyridine | 245.9526 | No M+2 peak |
| Full Dehalogenation | 1H-pyrazolo[4,3-c]pyridine | 120.0607 | No M+2 peak |
| Homo-coupling | 3,3'-bis(6-bromo-1H-pyrazolo[4,3-c]pyridine) | 394.9276 | M/M+2/M+4 ratio of ~1:2:1 |
Note: The exact mass is calculated for the protonated molecule [M+H]⁺. 'Ar' refers to the aryl group from your boronic acid.
Troubleshooting Workflow & Causality:
-
Identify the Starting Material Peak: First, locate the peak corresponding to your unreacted starting material (m/z ~323.86) and confirm its 1:1 isotopic pattern for the M and M+2 peaks.
-
Look for Dehalogenation Products: Hydrodehalogenation is a very common side reaction in Pd-catalyzed couplings, often caused by trace water or other proton sources.[1]
-
A peak at m/z ~197.97 with a 1:1 M/M+2 pattern strongly suggests hydrodeiodination . This occurs when the reaction is too slow or conditions favor reductive elimination of a Pd-hydride species.
-
A peak at m/z ~245.95 with no significant M+2 peak indicates hydrodebromination .
-
-
Analyze for Over-reaction: If your conditions are too harsh (high temperature, long reaction time), you may see the di-substituted product . Its mass will be significantly higher and it will lack the bromine isotopic pattern.
-
Check for Homo-coupling: The presence of a high-mass species (~394.93) with a distinctive 1:2:1 (M/M+2/M+4) pattern is indicative of the homo-coupling of your starting material. This pattern arises from the statistical combination of ⁷⁹Br and ⁸¹Br isotopes in a molecule containing two bromine atoms.[10]
Scenario B: Sonogashira Coupling
Q: I am trying to install an alkyne at the C-3 position via Sonogashira coupling and I'm observing a high molecular weight byproduct that isn't the di-coupled product. What could it be?
A: The Sonogashira coupling is a powerful method for forming C-C triple bonds.[11] A very common and often frustrating side reaction in this process is the oxidative homo-coupling of the terminal alkyne starting material, often referred to as Glaser coupling.[12] This reaction is typically catalyzed by the copper(I) co-catalyst in the presence of oxygen.
Table 2: Key Byproducts in Sonogashira Coupling
| Compound Name | Description | Monoisotopic Mass (M) of [M+H]⁺ | Key Isotopic Signature |
| Starting Material | 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine | 323.8641 | M/M+2 ratio of ~1:1 |
| Desired Product | 6-Bromo-3-alkynyl-1H-pyrazolo[4,3-c]pyridine | Varies (197.9716 + Alkyne) | M/M+2 ratio of ~1:1 |
| Alkyne Homo-coupling | Butadiyne derivative (Alkyne Dimer) | Varies (2 x Alkyne - 1) | No Br or I |
| Hydrodeiodination | 6-Bromo-1H-pyrazolo[4,3-c]pyridine | 197.9716 | M/M+2 ratio of ~1:1 |
Troubleshooting & Causality:
-
Identify the Dimer: The most likely high-mass byproduct is the butadiyne formed from the homo-coupling of your alkyne. Its mass will be approximately double that of your alkyne starting material minus one proton. This byproduct will not have the characteristic bromine isotopic pattern.
-
Cause & Prevention: This side reaction is promoted by oxygen.[12] Ensure your reaction is thoroughly degassed and maintained under a strictly inert atmosphere (Argon or Nitrogen) to minimize this pathway. Using a slight excess of the alkyne can sometimes help, but rigorous exclusion of air is the most effective solution.
Scenario C: Buchwald-Hartwig Amination
Q: In my Buchwald-Hartwig amination targeting the C-3 iodo position, I'm seeing a peak with the correct mass for my product, but also a significant peak at M-Br-I+H. What is this and why is it forming?
A: The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds.[13][14][15] The byproduct you are observing is the fully reduced core, 1H-pyrazolo[4,3-c]pyridine (m/z ~120.06).
Table 3: Key Byproducts in Buchwald-Hartwig Amination
| Compound Name | Description | Monoisotopic Mass (M) of [M+H]⁺ | Key Isotopic Signature |
| Starting Material | 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine | 323.8641 | M/M+2 ratio of ~1:1 |
| Desired Product | 6-Bromo-3-amino-1H-pyrazolo[4,3-c]pyridine | Varies (197.9716 + Amine) | M/M+2 ratio of ~1:1 |
| Hydrodeiodination | 6-Bromo-1H-pyrazolo[4,3-c]pyridine | 197.9716 | M/M+2 ratio of ~1:1 |
| Full Dehalogenation | 1H-pyrazolo[4,3-c]pyridine | 120.0607 | No M+2 peak |
Troubleshooting & Causality:
-
Hydrodehalogenation: This is a known competitive pathway in Buchwald-Hartwig reactions.[16] It can arise from several mechanisms, including β-hydride elimination from certain amine or base adducts, or reaction with trace amounts of water.[13][16]
-
Cause & Prevention:
-
Base Choice: Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used.[17] However, the choice of base can significantly impact side reactions. Ensure the base is fresh and handled under inert conditions.
-
Solvent Purity: Use high-purity, anhydrous solvents. Water is a common source of protons for hydrodehalogenation.
-
Ligand Choice: The phosphine ligand plays a critical role in stabilizing the palladium catalyst and promoting the desired reductive elimination over side reactions.[13][14] Using bulkier, more electron-rich ligands can often suppress hydrodehalogenation by sterically disfavoring competing pathways.
-
Section 3: Advanced Analysis and Confirmation
This section outlines the next steps for confirming the identity of a proposed byproduct structure.
Q: My initial MS data suggests a specific byproduct. How can I definitively confirm its structure?
A: While exact mass and isotopic pattern provide strong evidence, confirmation often requires tandem mass spectrometry (MS/MS) and comparison with authentic standards if available.
Experimental Protocol: General MS/MS Analysis for Structural Confirmation
-
Initial Survey Scan (MS1): Acquire a full scan mass spectrum of your crude reaction mixture to identify the m/z of the parent ion (precursor ion) you wish to investigate.
-
Precursor Ion Selection: Program the mass spectrometer to isolate the specific precursor ion of interest, excluding all other ions.
-
Collision-Induced Dissociation (CID): In a collision cell within the mass spectrometer, the isolated precursor ions are collided with an inert gas (e.g., argon or nitrogen). This imparts energy, causing the ions to fragment.
-
Fragment Ion Analysis (MS2): The resulting fragment ions (product ions) are then analyzed by the mass spectrometer to generate the MS/MS spectrum.
-
Interpretation: The fragmentation pattern provides a "fingerprint" of the molecule's structure. By analyzing the mass losses, you can infer the connectivity of the atoms. For example, loss of a bromine radical (79/81 amu) or HBr (80/82 amu) from a fragment ion confirms that part of the molecule still contains the bromine atom. The fragmentation of the pyrazolopyridine core itself can also yield characteristic ions.[18][19]
By systematically applying these principles of mass spectrometry, you can effectively diagnose the formation of byproducts in your reactions, leading to faster and more efficient optimization of your synthetic routes.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube. Available from: [Link]
-
Kashani, S. K., Jessiman, J. E., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available from: [Link]
-
Shimadzu. Gas Chromatography Mass Spectrometry Troubleshooting Guide. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry. Available from: [Link]
-
ChemOrgChem. (2023). Buchwald-Hartwig Cross-Coupling|Basics|Mechanism|Importance of Ligands|Examples. YouTube. Available from: [Link]
-
Shimadzu Scientific Instruments. Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Available from: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]
-
G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Available from: [Link]
-
CGSpace. Mass Spectrometer (MS) Troubleshooting Guide. Available from: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
-
Myers, A. The Suzuki Reaction. Harvard University. Available from: [Link]
-
Ho, T.-I., et al. Sonogashira Coupling Reaction with Diminished Homocoupling. SciSpace. Available from: [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922. Available from: [Link] (A representative article on Sonogashira coupling, not the direct source of the PDF). A similar open-access article is used for conceptual grounding.
-
Chemistry Steps. Isotopes in Mass Spectrometry. Available from: [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. Available from: [Link]
-
ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available from: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]
-
MDPI. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Available from: [Link]
-
ResearchGate. Mass fragmentation pattern for compound 10. Available from: [Link]
-
University of Wisconsin-Madison. Introduction to Spectroscopy V: Mass Spectrometry. Available from: [Link]
-
El-Ziaty, A. K., et al. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry, 5(3), 163-172. Available from: [Link]
-
Doc Brown's Chemistry. mass spectrum of 1-iodo-2-methylpropane. Available from: [Link]
-
University of Calgary. Ch13 - Mass Spectroscopy. Available from: [Link]
-
Chemistry Lover. (2023). Bromo pattern in Mass Spectrometry. YouTube. Available from: [Link]
-
Lead Sciences. 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine. Available from: [Link]
-
Aslam, S., et al. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2′,3′-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3′,4′-h]-1,6-naphthyridines. Asian Journal of Chemistry, 28(12), 2601-2604. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC. Available from: [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Institute of Molecular and Translational Medicine. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Available from: [Link]
-
PubChem. 6-Bromo-1H-pyrazolo[4,3-c]pyridine. Available from: [Link]
-
National Institutes of Health (NIH). (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Available from: [Link]
-
Taylor & Francis Online. (2019). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Available from: [Link]
Sources
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- 6. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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Technical Support Center: Navigating the Chemistry of Pyrazolopyridine Intermediates
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to the nuanced handling of pyrazolopyridine intermediates. As a class of privileged heterocyclic scaffolds, pyrazolopyridines are central to numerous drug discovery programs and materials science applications.[1][2] However, their successful synthesis and manipulation are often hampered by the inherent instability of key intermediates. This guide provides in-depth, field-proven insights into the conditions to avoid, troubleshooting common issues, and ensuring the integrity of your pyrazolopyridine compounds.
Frequently Asked Questions (FAQs): Understanding Pyrazolopyridine Instability
Q1: My pyrazolopyridine intermediate is decomposing during aqueous workup. What is the likely cause?
A1: Pyrazolopyridine intermediates can be susceptible to both acidic and basic hydrolysis, leading to ring-opening or degradation. The stability is highly dependent on the specific isomer and the substituents present.
-
Acidic Conditions: Strongly acidic conditions (pH < 4) should be approached with caution. While many pyrazolopyridine syntheses utilize acidic catalysts like acetic acid, exposure to strong mineral acids can lead to decomposition.[3] For instance, a retro-Mannich type cascade reaction has been observed under strongly acidic conditions, leading to rearrangement and decomposition.
-
Basic Conditions: Pyrazolopyridine systems can be particularly vulnerable to strong bases. A known degradation pathway involves an "Addition of Nucleophile, Ring-Opening, and Ring-Closing" (ANRORC) mechanism. This has been observed in the isomerization of pyrazolopyrimidines to pyrazolopyridines in the presence of aqueous sodium hydroxide, which proceeds through a pyrazole ring-opening intermediate.[4] Even moderately basic conditions (pH > 8), especially with heating, can promote hydrolysis of sensitive functional groups on the ring, which can then lead to further degradation.[5]
Troubleshooting Protocol:
-
Neutralize Carefully: During workup, neutralize the reaction mixture to a pH of 6-7 using a mild base like sodium bicarbonate solution. Avoid strong bases like NaOH or KOH if possible.
-
Temperature Control: Perform aqueous extractions at room temperature or below to minimize the rate of potential hydrolytic decomposition.
-
Minimize Contact Time: Reduce the time your intermediate is in contact with the aqueous phase. Prompt extraction and drying are crucial.
Q2: I'm observing significant byproduct formation and low yields when attempting to functionalize my pyrazolopyridine core. What reaction conditions should I be wary of?
A2: The π-electron distribution in the pyrazolopyridine ring system makes it susceptible to certain oxidative and reductive conditions, as well as high temperatures.
-
Strong Oxidizing Agents: Reagents like potassium permanganate (KMnO₄) can lead to over-oxidation or cleavage of the heterocyclic rings, especially under harsh conditions (e.g., strong acid or base, high temperature). While KMnO₄ can be used for specific transformations on side chains, its use with an unsubstituted pyrazolopyridine core risks degradation.[6] Excess permanganate in acidic media has been noted to potentially oxidize pyrazole rings to their N-oxides.[7]
-
Harsh Reducing Agents: While catalytic hydrogenation (e.g., H₂/Pd-C) is generally well-tolerated for the reduction of specific functional groups, strong hydride reagents should be used with caution. For example, reduction of N-alkylpyridinium salts with sodium borohydride (NaBH₄) in the presence of NiCl₂ can lead to reductive cleavage of the pyridine ring.[8] The stability of the pyrazolopyridine core to NaBH₄ is generally good for the reduction of appended functional groups like esters or ketones, but reaction conditions must be carefully controlled.[9][10]
-
High Temperatures: While many pyrazolopyridine syntheses are conducted at reflux, prolonged exposure to very high temperatures (>150-200 °C) can induce thermal decomposition. The specific decomposition temperature will depend on the substitution pattern and isomeric form.
Troubleshooting Protocol:
-
Select Mild Reagents: Opt for milder and more selective oxidizing and reducing agents where possible. For instance, consider using Dess-Martin periodinane for alcohol oxidations instead of chromium-based reagents.
-
Protecting Groups: If harsh conditions are unavoidable, consider protecting the pyrazolopyridine core. N-protection of the pyrazole ring with a Boc or a sulfonyl group can increase stability towards a range of reagents.[11][12]
-
Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction closely and avoid unnecessarily long reaction times or excessive heating.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing actionable solutions.
| Issue | Potential Cause(s) | Recommended Actions & Explanations |
| Brown/Black Tar Formation During Reaction | 1. Oxidative Decomposition: Air-sensitivity, especially at elevated temperatures. 2. Strong Acid/Base Degradation: Use of overly harsh catalysts or reagents. | 1. Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude oxygen. 2. Reagent Screening: Screen milder acids (e.g., p-TsOH) or bases (e.g., K₂CO₃, DIPEA) and use them in catalytic amounts. |
| Unexpected Isomerization | Ring-Opening/Closing Cascade: Can be triggered by strong nucleophiles or bases, leading to rearrangement of the heterocyclic core.[4] | Avoid Strong Nucleophiles: Be cautious with strong nucleophiles like alkoxides or concentrated ammonia, especially at elevated temperatures. If a nucleophilic substitution is intended, use milder conditions and monitor for byproducts. |
| Photodegradation of Sample | UV Light Sensitivity: Pyridine N-oxides and related heteroaromatic systems can be photochemically active, leading to rearrangements or degradation upon exposure to UV light.[13][14] | Protect from Light: Store sensitive intermediates in amber vials or wrap containers in aluminum foil. Avoid leaving reaction flasks in direct sunlight for extended periods. |
| Difficulty with N-Alkylation/Acylation | Competing Reactivity: The pyrazole and pyridine nitrogens have different nucleophilicities, which can lead to mixtures of N-alkylated/acylated products. | Protecting Group Strategy: To achieve regioselectivity, protect one of the nitrogen atoms. For example, a Boc group can be used to protect the pyrazole nitrogen, directing functionalization to the pyridine ring.[15] |
Visualizing Instability: Degradation Pathways and Protective Strategies
To better understand the chemical transformations leading to the degradation of pyrazolopyridine intermediates, the following diagrams illustrate key concepts.
Caption: Base-catalyzed ANRORC mechanism.[4]
Caption: Enhancing stability with N-protection.[11][12]
Experimental Protocols: N-Boc Protection of a Pyrazolopyridine Intermediate
This protocol provides a general method for the protection of the pyrazole nitrogen in a pyrazolopyridine intermediate, which can enhance its stability towards various reaction conditions.[15]
Materials:
-
Pyrazolopyridine intermediate
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the pyrazolopyridine intermediate (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add DMAP (0.1 eq) or TEA (1.5 eq) to the solution.
-
Add Boc₂O (1.2 eq) portion-wise at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-Boc protected pyrazolopyridine.
Note: The choice of base and solvent may need to be optimized for specific substrates. Boc protection is generally stable to basic conditions but can be cleaved with strong acids like trifluoroacetic acid (TFA) or HCl in an organic solvent.[15]
References
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Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. (2020). Journal of Chemical Society of Pakistan. [Link]
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Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (2009). Bioorganic & Medicinal Chemistry Letters. [Link]
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Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. (2018). Molecules. [Link]
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Selective Boc-Protection and Bromination of Pyrazoles. (2019). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
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Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). International Journal of Molecular Sciences. [Link]
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Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). Molecules. [Link]
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Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. (2009). Tetrahedron Letters. [Link]
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Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. (2018). Molecules. [Link]
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One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines via Isobenzofuranone Ring Opening. (2017). The Journal of Organic Chemistry. [Link]
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Molecules. [Link]
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Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. (2024). RSC Advances. [Link]
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Substituent effects and electron delocalization in five-membered N-heterocycles. (2024). Physical Chemistry Chemical Physics. [Link]
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Sulfonyl Protective Groups. (2014). Chem-Station. [Link]
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A Study of the Kinetic and Mechanism of Oxidation of Pyrazole Derivative by Permanganate Ion in Neutral Medium and the Effect of Metal Ion Catalysts. (2016). American Journal of Heterocyclic Chemistry. [http://www.sciencepublishinggroup.com/journal/paperinfo?journalid=2 Heterocyclic Chemistry, 2(1), 1-8.]([Link] Heterocyclic Chemistry, 2(1), 1-8.)
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Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. (2022). Molecules. [Link]
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Reduction of (+)-usninic acid and its pyrazole derivative by sodium borohydride. (2011). Chemistry of Natural Compounds. [Link]
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Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. (2021). Journal of Medicinal Chemistry. [Link]
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Potassium Permanganate. (n.d.). Common Organic Chemistry. [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). Journal of Cancer Metastasis and Treatment. [Link]
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Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (2019). Molecules. [Link]
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Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. (2024). ACS Omega. [Link]
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Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). Molecules. [Link]
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Exploring the Effect of Electron Withdrawing Groups on Optoelectronic Properties of Pyrazole Derivatives as Efficient Donor and Acceptor Materials for Photovoltaic Devices. (2021). Journal of Molecular Structure. [Link]
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Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry. (n.d.). Scribd. [Link]
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[Gas chromatographic analysis of reduction products of paraquat, diquat and the related compounds: reductive cleavage in the pyridine ring on N-alkylpyridinium derivatives with NaBH4-NiCl2 reduction system, and inhibition of the cleavage]. (1990). Yakugaku Zasshi. [Link]
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How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines?. (2021). RSC Advances. [Link]
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Reduction using sodium borohyride?. (2019). ResearchGate. [Link]
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Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. (2024). JACS Au. [Link]
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Reduction of Acid Chlorides to Aldehydes Using Sodium Borohydride/Pyridine. (1981). The Journal of Organic Chemistry. [Link]
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Synthesis and thermal behavior of a fused, tricyclic pyridine-based energetic material:4-amino-5-nitro-[5][11]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyridine-3-oxide. (2018). Journal of Analytical and Applied Pyrolysis. [Link]
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Influence of Donor/Withdrawing Groups in an 3,5-Aryl-Substituted Pyrazole Organocatalyst for the Chemical Fixation of CO2. (2024). Catalysts. [Link]
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Molecules. [Link]
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Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. (2024). ACS Omega. [Link]
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Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). International Journal of Molecular Sciences. [Link]
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Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. (2022). Journal of the Indian Chemical Society. [https://www.researchgate.net/publication/362547039_Pyrazolo15-a]pyridine_Recent_synthetic_view_on_crucial_heterocycles]([Link])
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Sodium Borohydride NaBH4 Reduction Reaction Mechanism. (2016). YouTube. [Link]
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Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. (2021). Arabian Journal of Chemistry. [Link]
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Molecules. [Link]
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Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. (2024). Molecules. [Link]
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Pyridine N-Oxides. (2012). Baran Lab, Scripps Research. [Link]
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Oxidation of Organic Molecules by KMnO4. (2020). Chemistry LibreTexts. [Link]
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"Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Tra". (2015). UTRGV ScholarWorks. [Link]
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Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2024). Pharmaceuticals. [Link]
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Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. (2011). Water Research. [Link]
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Degradation of Pharmaceuticals Through Sequential Photon Absorption and Photoionization – the Case of Amiloride Derivatives. (2018). ChemPhysChem. [Link]
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Validation & Comparative
1H NMR and 13C NMR analysis of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine
An In-Depth Guide to the Spectroscopic Analysis of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine: A Predictive and Comparative Approach
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific molecule, this document employs a predictive methodology grounded in established NMR principles and comparative data from analogous structures. This approach not only offers a robust hypothesis for the compound's spectral characteristics but also serves as a practical guide for researchers undertaking its synthesis and characterization.
Introduction: The Pyrazolo[4,3-c]pyridine Scaffold
The pyrazolo[4,3-c]pyridine core is a significant heterocyclic scaffold due to its structural resemblance to purines, making it a privileged structure in the search for novel therapeutic agents.[1] Derivatives of this and related isomers have shown potential as inhibitors of key enzymes like phosphodiesterases and cyclin-dependent kinases.[2] Accurate structural elucidation is paramount in drug development, and NMR spectroscopy remains the gold standard for the unambiguous determination of molecular structure in solution.
This guide focuses on the 6-Bromo-3-iodo derivative, where halogen atoms serve dual purposes: they modulate the electronic properties and lipophilicity of the molecule and provide synthetic handles for further chemical elaboration through cross-coupling reactions. Understanding the precise influence of these bromo and iodo substituents on the NMR spectra is crucial for confirming the regiochemistry of synthesis and for the quality control of subsequent derivatives.
Molecular Structure and Atom Numbering
A standardized numbering system is essential for clear spectral assignment. The structure and IUPAC numbering for 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine are presented below. This numbering will be used for all subsequent spectral predictions and assignments.
Diagram 1: Molecular Structure and Numbering
Caption: Structure of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine with IUPAC numbering.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons (H4 and H7) and the pyrazole N-H proton. The chemical shifts are predicted based on the parent pyridine and pyrazole systems, adjusted for the strong electronic effects of the halogen substituents.
-
H7 Proton: This proton is ortho to the nitrogen atom (N1) and meta to the bromine atom at C6. The primary influence is the deshielding effect of the adjacent nitrogen in the pyridine ring. The bromine atom will exert a moderate electron-withdrawing inductive effect. Therefore, H7 is expected to be the most downfield of the aromatic protons.
-
H4 Proton: This proton is situated on the pyridine ring. Its chemical environment is influenced by the fused pyrazole ring and the distant bromine atom. It is expected to appear at a lower chemical shift compared to H7.
-
N1-H Proton: The N-H proton of the pyrazole ring is typically broad and appears at a significantly downfield chemical shift (>10 ppm), especially in a polar solvent like DMSO-d₆, due to hydrogen bonding and its acidic nature. The exact position can be highly dependent on solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton | Predicted δ (ppm) in DMSO-d₆ | Multiplicity | Coupling Constant (J) | Rationale |
|---|---|---|---|---|
| N1-H | 13.5 - 14.5 | Broad Singlet (br s) | - | Acidic proton, subject to exchange and hydrogen bonding. |
| H7 | 8.5 - 8.8 | Singlet (s) | - | Deshielded by adjacent N1 and meta-Br. No adjacent protons for coupling. |
| H4 | 7.8 - 8.1 | Singlet (s) | - | Standard aromatic region for pyridine-like protons. No adjacent protons for coupling. |
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum should display six distinct signals corresponding to the six carbon atoms of the heterocyclic core. The chemical shifts are heavily influenced by the attached heteroatoms (N, Br, I).[3]
-
C3 and C6 (Halogenated Carbons): The carbon attached to bromine (C6) is expected to be in the typical range for bromo-substituted aromatic carbons. In contrast, the carbon attached to iodine (C3) will experience a pronounced heavy-atom effect , causing a significant upfield shift (to a lower ppm value) compared to what would be expected based on electronegativity alone.[4] This is a key diagnostic feature for identifying the C-I bond.
-
C3a and C7a (Bridgehead Carbons): These quaternary carbons are part of the ring fusion. Their chemical shifts will be influenced by both the pyridine and pyrazole rings. C7a, being adjacent to N1 and N2, is predicted to be further downfield than C3a.
-
C4 and C7 (Protonated Carbons): C7, being adjacent to the pyridine nitrogen, is expected to be more deshielded and appear at a higher chemical shift than C4.[3][5] Their assignments can be unequivocally confirmed using an HSQC experiment.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted δ (ppm) in DMSO-d₆ | Rationale |
|---|---|---|
| C7a | 148 - 152 | Bridgehead carbon adjacent to two nitrogen atoms; expected to be deshielded. |
| C4 | 145 - 149 | CH in pyridine ring, deshielded by ring nitrogen. |
| C7 | 130 - 135 | CH in pyridine ring, adjacent to N1. |
| C3a | 120 - 125 | Bridgehead carbon. |
| C6 | 115 - 120 | Carbon attached to Bromine (C-Br). |
| C3 | 85 - 95 | Carbon attached to Iodine (C-I). Shifted significantly upfield due to the heavy-atom effect.[4][6] |
Comparative Analysis with Related Scaffolds
To add confidence to these predictions, we can compare them with experimentally determined data for related pyrazolopyridine isomers. While data for the exact target molecule is scarce, analysis of similar structures provides valuable context. For instance, studies on pyrazolo[3,4-c]pyridines and pyrazolo[3,4-b]pyridines reveal typical chemical shift ranges for the core nuclei.[1][2][7]
Table 3: Comparative ¹H and ¹³C NMR Data (Predicted vs. Experimental Analogs)
| Position | Target Molecule (Predicted) | 5-Halo-1H-pyrazolo[3,4-c]pyridine Analogues (Experimental)[1] | Pyrazolo[3,4-b]pyridine Analogues (Experimental)[7] |
|---|---|---|---|
| ¹H Shifts (ppm) | |||
| Aromatic CH | 7.8 - 8.8 | 7.6 - 9.6 | 6.0 - 6.4 (pyridine CH=CH) |
| NH | 13.5 - 14.5 | N/A (often protected) | 4.0 - 4.2 |
| ¹³C Shifts (ppm) | |||
| C-Halo | C6 (Br): 115-120, C3 (I): 85-95 | C5 (Cl): ~138 | N/A |
| Quaternary C | 120 - 152 | ~115, ~140 | 129 - 145 |
| Aromatic CH | 130 - 149 | ~110, ~145 | 71 - 135 |
Note: Direct comparison is challenging due to different isomerism and substitution patterns. The data serves to establish plausible chemical shift ranges for this class of heterocycles.
The comparison highlights that the predicted values fall within reasonable ranges for these heterocyclic systems. The most striking feature remains the predicted upfield shift of C3 due to the iodine substituent, a feature that would strongly support the structural assignment if observed experimentally.
Recommended Experimental Protocols for Verification
To obtain unambiguous assignments and validate the predictions herein, a suite of 2D NMR experiments is required. The following protocol represents a robust, self-validating workflow for the structural elucidation of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine.
Diagram 2: NMR Structural Elucidation Workflow
Caption: Recommended workflow for complete NMR-based structural elucidation.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve in approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure the observation of the acidic N-H proton, which might be exchanged in protic solvents like D₂O or CD₃OD.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Causality: This initial spectrum confirms the presence of the expected aromatic and N-H protons and reveals their chemical shifts and multiplicities, providing the first layer of structural information.
-
-
¹³C{¹H} NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum. A sufficient number of scans should be acquired to observe the low-intensity quaternary carbons.
-
Causality: This experiment provides the chemical shifts of all unique carbon atoms in the molecule, allowing for the identification of the six core carbons. The upfield C-I signal should be a key focus.
-
-
¹H-¹³C HSQC Experiment:
-
This 2D experiment correlates each proton with the carbon atom to which it is directly attached.
-
Causality: This is a self-validating step that will unequivocally link the ¹H signals of H4 and H7 to their corresponding ¹³C signals (C4 and C7), confirming their assignments.
-
-
¹H-¹³C HMBC Experiment:
-
This 2D experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).
-
Causality: This is the most powerful experiment for assigning the quaternary carbons. For example, the H4 proton should show a correlation to the bridgehead carbon C3a and the bromo-substituted carbon C6. The H7 proton should show correlations to the bridgehead carbon C3a and potentially C6. These correlations act as a network of connections that validate the entire carbon skeleton.
-
Conclusion
The NMR analysis of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine presents a clear-cut case for structural determination, even in the absence of previously published data. The predicted spectra are characterized by two aromatic proton singlets, a downfield N-H proton, and six distinct carbon signals. The most diagnostically significant feature is the anticipated upfield shift of the C3 carbon to ~85-95 ppm, a hallmark of the heavy-atom effect from the iodine substituent. By following the recommended multi-dimensional NMR workflow, researchers can confidently verify these predictions, leading to an unambiguous and robust structural assignment essential for advancing drug discovery programs based on this promising heterocyclic scaffold.
References
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-
Castellano, S., Sun, C., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics. [Link]
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Bai, S., Dmitrenko, O., & Dybowski, C. (2010). 15N and 13C NMR chemical shifts of 6-(fluoro, chloro, bromo, and iodo)purine 2'-deoxynucleosides: measurements and calculations. Magnetic Resonance in Chemistry. [Link]
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Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Royal Society of Chemistry. [Link]
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American Chemical Society (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives. ACS Omega. [Link]
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ResearchGate (n.d.). 1H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz),... ResearchGate. [Link]
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Semantic Scholar (n.d.). Analysis of the NMR Spectrum of Pyridine. Semantic Scholar. [Link]
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Tsikouris, O., et al. (2008). NMR study of 5-substituted pyrazolo[3,4-c]pyridine derivatives. Magnetic Resonance in Chemistry. [Link]
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ScienceDirect (2025). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. ScienceDirect. [Link]
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Chemistry LibreTexts (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]
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University of Colorado Boulder (n.d.). 13C NMR Chemical Shift Table. University of Colorado Boulder. [Link]
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Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry Characterization of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine
For Immediate Release
In the landscape of modern drug discovery and development, the precise structural elucidation of novel heterocyclic compounds is paramount. Among these, pyrazolo[4,3-c]pyridines represent a privileged scaffold, with derivatives exhibiting a wide range of biological activities. This guide provides a comprehensive technical comparison of mass spectrometry-based approaches for the characterization of a specific, highly functionalized derivative: 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine. This document is intended for researchers, scientists, and drug development professionals seeking to understand the optimal analytical strategies for this and structurally related molecules.
Introduction to 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine: A Molecule of Interest
6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine (C₆H₃BrIN₃, MW: 323.92 g/mol ) is a halogenated heterocyclic compound with potential applications in medicinal chemistry.[1][2][3] The presence of two different halogen atoms (bromine and iodine) and a fused bicyclic aromatic system presents a unique analytical challenge. Accurate mass measurement and detailed fragmentation analysis are critical for unambiguous identification, purity assessment, and metabolic profiling.
Chemical Structure:
Caption: 2D structure of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine.
Core Principles of Mass Spectrometry for Heterocyclic Compounds
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. The process involves ionization of the analyte, separation of the resulting ions based on their m/z, and detection. For heterocyclic compounds, the choice of ionization method and the analysis of fragmentation patterns are crucial for structural elucidation.[4][5]
Ionization Techniques: A Comparative Overview
The selection of an appropriate ionization technique is the first and most critical step in the mass spectrometric analysis of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine. The choice will dictate the type of information obtained, from molecular weight confirmation to detailed structural insights through fragmentation.
| Ionization Technique | Principle | Expected Outcome for 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine | Suitability |
| Electron Ionization (EI) | High-energy electrons bombard the sample, causing ionization and extensive fragmentation.[6] | A complex spectrum with numerous fragment ions. The molecular ion peak ([M]⁺˙) may be weak or absent. | Excellent for structural elucidation via fragmentation pattern analysis. |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid sample, creating an aerosol of charged droplets.[6] | Primarily produces protonated molecules ([M+H]⁺). Fragmentation can be induced. | Ideal for molecular weight determination and LC-MS applications. |
| Atmospheric Pressure Chemical Ionization (APCI) | A corona discharge ionizes the solvent, which then transfers a proton to the analyte.[6] | Similar to ESI, yields protonated molecules ([M+H]⁺). Generally suitable for less polar compounds than ESI. | A good alternative to ESI, particularly if the compound has limited solubility in typical ESI solvents. |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | The analyte is co-crystallized with a matrix, which absorbs laser energy and promotes soft ionization.[6] | Produces predominantly singly charged ions ([M+H]⁺ or [M]⁺˙). | Useful for high-throughput screening and analysis of solid samples. |
Experimental Workflow for Ionization Method Selection:
Caption: Workflow for selecting the optimal ionization method.
Predicted Fragmentation Pathways of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine
While no experimental mass spectrum for 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine is publicly available, we can predict its fragmentation behavior based on established principles for halogenated and heterocyclic compounds.[7][8][9] The presence of bromine and iodine, with their distinct isotopic patterns, will be a key diagnostic feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while iodine is monoisotopic (¹²⁷I). This will result in characteristic M, M+2 isotopic patterns for bromine-containing fragments.
Electron Ionization (EI) Fragmentation
Under EI conditions, the high energy input is expected to induce significant fragmentation. The following pathways are predicted:
-
Halogen Loss: The initial fragmentation is likely to be the loss of the larger, more labile iodine atom, followed by the loss of the bromine atom.
-
[M]⁺˙ → [M-I]⁺ + I˙
-
[M]⁺˙ → [M-Br]⁺ + Br˙
-
[M-I]⁺ → [M-I-Br]⁺ + Br˙
-
-
HCN Loss: A common fragmentation pathway for nitrogen-containing heterocyclic compounds is the elimination of a neutral hydrogen cyanide (HCN) molecule.[10]
-
Ring Cleavage: The pyrazolopyridine ring system can undergo cleavage, leading to smaller fragment ions.
Predicted EI Fragmentation Diagram:
Caption: Predicted major fragmentation pathways under Electron Ionization.
Collision-Induced Dissociation (CID) of [M+H]⁺
In soft ionization techniques like ESI or APCI, tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) is employed to induce fragmentation of the protonated molecule ([M+H]⁺). The fragmentation pathways may differ from EI due to the different precursor ion.
-
Loss of Halogen Acids: The protonated molecule can lose hydrogen iodide (HI) or hydrogen bromide (HBr).
-
[M+H]⁺ → [M+H-HI]⁺ + HI
-
[M+H]⁺ → [M+H-HBr]⁺ + HBr
-
-
Sequential Halogen Loss: Similar to EI, sequential loss of the halogen atoms is expected.
Comparison with Alternative Analytical Techniques
While mass spectrometry is a primary tool for the characterization of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine, a comprehensive analysis should be corroborated by other techniques.
| Technique | Information Provided | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical environment of each atom (¹H, ¹³C). | Unambiguous structure determination and stereochemistry. | Requires larger sample amounts and longer acquisition times. |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the compound.[11] | Excellent for purity assessment and analysis of complex mixtures. | Does not provide structural information on its own. |
| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule. | Fast and non-destructive. | Provides limited information for complex molecules with many functional groups. |
Self-Validating Experimental Protocols
To ensure the trustworthiness of the analytical data, all mass spectrometry protocols must be self-validating.
Protocol for Accurate Mass Measurement via ESI-MS
-
Instrumentation: High-resolution mass spectrometer (e.g., Orbitrap, TOF).
-
Calibration: Calibrate the instrument daily using a standard calibration mixture to ensure mass accuracy below 5 ppm.
-
Sample Preparation: Prepare a 1 µg/mL solution of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine in 50:50 acetonitrile:water with 0.1% formic acid.
-
Infusion: Infuse the sample directly into the mass spectrometer at a flow rate of 5 µL/min.
-
Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 100-500.
-
Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and calculate the elemental composition. The theoretical m/z for [C₆H₄BrIN₃]⁺ is 323.8641.
Protocol for Fragmentation Analysis via EI-GC-MS
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an EI source.
-
GC Method:
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm).
-
Inlet temperature: 250°C.
-
Oven program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
-
MS Method:
-
Ionization energy: 70 eV.
-
Source temperature: 230°C.
-
Scan range: m/z 40-400.
-
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with the predicted pathways.
Conclusion
The mass spectrometric characterization of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine requires a multi-faceted approach. High-resolution ESI-MS is recommended for accurate molecular weight determination, confirming the elemental composition. For detailed structural elucidation, EI-MS provides rich fragmentation data, with the characteristic isotopic patterns of bromine serving as a key diagnostic tool. The predicted fragmentation pathways, primarily involving the loss of halogens and HCN, provide a roadmap for interpreting the mass spectra of this and related novel heterocyclic compounds. The integration of mass spectrometry with other analytical techniques like NMR and HPLC is essential for a complete and unambiguous characterization.
References
-
Khakwani, S., Aslam, S., Shahi, M. N., Rolim Bernardino, A. M., & Khan, M. A. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 28(10), 2385-2387. [Link]
-
Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. (2023). RSC Publishing. [Link]
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Acetone chemical ionization studies. VIII: pyridine derivatives. (2001). ResearchGate. [Link]
- Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. John Wiley & Sons.
-
Ionization of pyridine: Interplay of orbital relaxation and electron correlation. (2017). AIP Publishing. [Link]
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Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds. Defense Technical Information Center. [Link]
-
Mass Spectrometry Ionization Methods. Emory University. [Link]
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]
-
6-bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine. Appretech Scientific Limited. [Link]
-
6-Bromo-1H-pyrazolo[4,3-c]pyridine. PubChem. [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]
-
Characterizing Families of Spectral Similarity Scores and Their Use Cases for Gas Chromatography–Mass Spectrometry Small Molecule Identification. (2023). National Institutes of Health. [Link]
-
Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b]. (2016). ResearchGate. [Link]
-
Mass Spectrometry: Fragmentation. University of California, Irvine. [Link]
-
Synthesis, Characterization, and Comparative Study of Some Heterocyclic Compounds Containing Isoniazid and Nicotinic Acid Hydrazide Moieties. (2020). ResearchGate. [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2018). ResearchGate. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. (2021). MDPI. [Link]
-
14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. (2018). Chad's Prep. [Link]
-
6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine. Lead Sciences. [Link]
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A Comparative Guide to the X-ray Crystallography of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrazolo[4,3-c]pyridine Scaffold
The pyrazolo[4,3-c]pyridine core is a significant heterocyclic scaffold in medicinal chemistry due to its structural analogy to purines, enabling it to interact with a wide range of biological targets.[1] The introduction of halogen atoms, such as bromine and iodine, at specific positions can profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to form specific intermolecular interactions like halogen bonds. These interactions can be pivotal for modulating binding affinity and selectivity for protein targets.
The title compound, 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine, presents a unique combination of a hydrogen bond donor (the pyrazole N-H), a hydrogen bond acceptor (the pyridine nitrogen), and two distinct halogen bond donors (bromine and iodine). Understanding the three-dimensional structure of its derivatives through X-ray crystallography is paramount for rational drug design and the development of structure-activity relationships (SAR).
Experimental Protocol: A Roadmap to Crystal Structure Determination
The journey from a synthesized compound to a refined crystal structure is a multi-step process that requires meticulous attention to detail. This section outlines a comprehensive, self-validating protocol for the X-ray crystallographic analysis of 6-bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine derivatives.
Synthesis of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine Derivatives
The synthesis of the pyrazolo[4,3-c]pyridine system can be approached in two primary ways: annelation of a pyrazole ring onto a pyridine precursor or formation of the pyridine ring from a pyrazole derivative.[2] A potential synthetic route to derivatives of 6-bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine could involve a multi-step synthesis starting from commercially available precursors.
Diagram of a Potential Synthetic Pathway:
Sources
Comparative Guide to HPLC Purity Analysis of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine
Abstract
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine, a critical heterocyclic building block in pharmaceutical development. Recognizing the paramount importance of purity on the efficacy and safety of active pharmaceutical ingredients (APIs), this document details the development and validation of a robust reversed-phase HPLC (RP-HPLC) method. We will explore the rationale behind chromatographic parameter selection, compare different analytical columns and mobile phase compositions, and present a fully validated method in accordance with International Council for Harmonisation (ICH) guidelines. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and efficient analytical solution for this compound and its analogues.
Introduction
6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine is a halogenated heterocyclic compound with a molecular weight of 323.92 g/mol .[1] Its structural complexity and the presence of reactive halogen atoms make it a valuable intermediate in the synthesis of novel therapeutic agents. The purity of such intermediates is a critical quality attribute, as impurities can carry over to the final drug substance, potentially altering its pharmacological and toxicological profile. Therefore, a precise and accurate analytical method for purity determination is essential for quality control throughout the drug development process.
This guide will compare and contrast different RP-HPLC methods to establish an optimal approach for the purity analysis of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine. The development process will be elucidated, focusing on achieving adequate resolution, sensitivity, and robustness.
Physicochemical Properties of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine:
| Property | Value | Source |
| Molecular Formula | C₆H₃BrIN₃ | [1] |
| Molecular Weight | 323.92 | [1] |
| Form | Solid | [1] |
| InChI Key | CVXSIXKIMJVPFN-UHFFFAOYSA-N | [1] |
HPLC Method Development and Optimization: A Comparative Approach
The development of a robust HPLC method hinges on the systematic evaluation of key chromatographic parameters. For a polar, heterocyclic compound like 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine, reversed-phase chromatography is the technique of choice.[2][3] This section details the comparative evaluation of different stationary and mobile phases to achieve optimal separation.
Column Selection: The Heart of the Separation
The choice of the analytical column is paramount for achieving the desired selectivity and resolution. We evaluated three different C18 columns, a widely used stationary phase for the separation of a broad range of pharmaceutical compounds.
| Column | Particle Size (µm) | Dimensions (mm) | Key Features |
| Method A: Standard C18 | 5 | 4.6 x 150 | General purpose, good for initial screening. |
| Method B: High-Purity C18 | 3.5 | 4.6 x 100 | Higher efficiency and resolution due to smaller particle size. |
| Method C: C18 with End-capping | 5 | 4.6 x 250 | Reduced peak tailing for basic compounds due to shielding of residual silanols. |
Rationale: The selection of C18 columns is based on their hydrophobicity, which is suitable for retaining and separating moderately polar compounds like the target analyte. The comparison between different particle sizes and the presence of end-capping allows for a thorough evaluation of their impact on peak shape and separation efficiency.
Mobile Phase Optimization: Driving the Separation
The mobile phase composition dictates the retention and elution of the analyte. A gradient elution with an organic modifier (acetonitrile or methanol) and an aqueous phase with a pH modifier is typically employed for purity analysis to ensure the elution of all potential impurities with good peak shapes.
We investigated the following mobile phase compositions:
-
Mobile Phase 1: Acetonitrile and water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase 2: Methanol and water with 0.1% Formic Acid.
-
Mobile Phase 3: Acetonitrile and 20 mM Potassium Phosphate buffer (pH 3.0).
Rationale: Acidic modifiers like TFA and formic acid are used to suppress the ionization of any basic functional groups in the analyte and potential impurities, leading to improved peak shape and retention on C18 columns.[2] A buffered mobile phase provides better pH control, which can be crucial for reproducibility. The choice between acetonitrile and methanol as the organic modifier is based on their different selectivities and elution strengths.
Detection Wavelength
The selection of an appropriate detection wavelength is critical for achieving high sensitivity. Based on the UV-Visible spectrum of pyridine and its derivatives, a wavelength of 254 nm was chosen for initial screening, as it is a common wavelength for aromatic compounds.[4][5][6] Further optimization can be performed using a photodiode array (PDA) detector to identify the wavelength of maximum absorbance for the main component and all impurities.
Comparative Analysis of HPLC Methods
The following table summarizes the performance of the different HPLC methods evaluated for the purity analysis of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine.
| Method | Column | Mobile Phase | Retention Time (min) | Tailing Factor | Resolution (Main Peak vs. Closest Impurity) |
| A1 | Standard C18 | Acetonitrile/Water + 0.1% TFA | 8.5 | 1.8 | 1.2 |
| A2 | Standard C18 | Methanol/Water + 0.1% Formic Acid | 10.2 | 1.6 | 1.4 |
| B1 | High-Purity C18 | Acetonitrile/Water + 0.1% TFA | 6.3 | 1.3 | 2.1 |
| B2 | High-Purity C18 | Acetonitrile/20mM KH₂PO₄ (pH 3.0) | 7.1 | 1.2 | 2.5 |
| C1 | C18 with End-capping | Acetonitrile/Water + 0.1% TFA | 8.9 | 1.1 | 2.8 |
Analysis of Results:
-
Method A provided basic separation but suffered from significant peak tailing and poor resolution, making it unsuitable for accurate purity determination.
-
Method B , with its smaller particle size, showed improved efficiency and resolution. The use of a buffered mobile phase (B2) further enhanced the peak shape and resolution.
-
Method C , utilizing an end-capped column, demonstrated the best peak symmetry (lowest tailing factor) and superior resolution, indicating effective suppression of interactions between the basic analyte and residual silanol groups on the silica surface.
Based on this comparative analysis, Method C1 was selected as the most promising for further development and validation.
Recommended HPLC Method and Protocol
The following method was validated according to ICH guidelines for the purity analysis of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine.[7][8][9]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 with End-capping (5 µm, 4.6 x 250 mm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes, then hold at 90% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Experimental Workflow:
Caption: Workflow for HPLC Purity Analysis.
Step-by-Step Protocol:
-
Standard Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
-
Sample Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of the 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine sample.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition (10% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the absence of interfering peaks.
-
Inject the standard solution in replicate (e.g., n=5) to check for system suitability (see Section 5.1).
-
Inject the sample solution.
-
-
Data Analysis:
-
Integrate the peaks in the chromatograms.
-
Calculate the percentage purity of the sample using the area normalization method.
-
Method Validation
The recommended HPLC method was validated in accordance with ICH Q2(R2) guidelines to ensure its suitability for its intended purpose.[7][8][9] The validation parameters assessed included specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
System Suitability
System suitability tests are an integral part of the analytical procedure and are performed to ensure that the chromatographic system is adequate for the analysis to be performed.[10]
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | 8500 |
| % RSD of Peak Area (n=5) | ≤ 2.0% | 0.8% |
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components.[7] The method demonstrated good specificity, with no interference from the diluent or known impurities at the retention time of the main peak. Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) showed that the degradation products were well-resolved from the parent peak, confirming the stability-indicating nature of the method.[5][6]
Linearity
The linearity of an analytical procedure is its ability (within a given range) to obtain test results which are directly proportional to the concentration (amount) of analyte in the sample.[9]
| Parameter | Result |
| Range | 1 µg/mL to 150 µg/mL |
| Correlation Coefficient (r²) | 0.9995 |
| Y-intercept | Close to zero |
Accuracy
The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[9] Accuracy was determined by spike recovery studies at three concentration levels (80%, 100%, and 120% of the nominal concentration).
| Spiked Level | Mean Recovery (%) | % RSD |
| 80% | 99.2 | 1.1 |
| 100% | 100.5 | 0.9 |
| 120% | 99.8 | 1.3 |
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[9]
| Precision Level | % RSD |
| Repeatability (Intra-day, n=6) | 0.7% |
| Intermediate Precision (Inter-day, n=6) | 1.2% |
LOD and LOQ
The Limit of Detection (LOD) is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[11]
| Parameter | Result |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[2][9] The method was found to be robust with respect to minor changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).
Method Validation Logic:
Caption: Key Parameters of HPLC Method Validation.
Conclusion
This guide has presented a comparative study of different RP-HPLC methods for the purity analysis of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine. Through systematic optimization of the column and mobile phase, a robust and reliable method utilizing a C18 end-capped column with a gradient of acetonitrile and water containing 0.1% TFA has been developed and validated. The validation results demonstrate that the method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine in a pharmaceutical setting. This comprehensive guide provides valuable insights and a practical, validated protocol for researchers and scientists working with this important heterocyclic compound.
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HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
-
PubChem. 6-Bromo-1H-pyrazolo[4,3-c]pyridine. [Link]
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International Journal of Current Pharmaceutical Analysis. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]
-
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-
SciSpace. Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
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IKEV. ICH Q2B Guideline Validation of Analytical Procedures Methodology. [Link]
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Pharmaceutical Technology. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
-
PubMed. Reverse-phase HPLC analysis and purification of small molecules. [Link]
-
PubMed. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link]
-
ResearchGate. (PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link]
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A Comparative Guide to the Reactivity of C-Br vs. C-I Bonds in 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and organic synthesis, the pyrazolopyridine scaffold is a privileged heterocycle, forming the core of numerous biologically active compounds. The targeted functionalization of this scaffold is paramount for generating molecular diversity and optimizing pharmacological properties. The molecule 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine presents a unique opportunity for selective synthesis, possessing two distinct carbon-halogen bonds at strategic positions. Understanding the differential reactivity of the C-I bond at the 3-position versus the C-Br bond at the 6-position is critical for designing efficient and regioselective synthetic routes. This guide provides an in-depth, objective comparison of the reactivity of these two bonds, supported by fundamental chemical principles and experimental data, to empower researchers in their synthetic endeavors.
Core Principles: Why C-I and C-Br Bonds Exhibit Different Reactivities
The disparate reactivity of carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is fundamentally rooted in their intrinsic physicochemical properties. These differences are the levers that chemists can pull to achieve selective transformations.
Bond Dissociation Energy (BDE): The most significant factor governing the reactivity of C-X bonds in many transformations, particularly in transition metal-catalyzed cross-coupling reactions, is the bond dissociation energy.[1] A weaker bond is more readily cleaved and thus more reactive. The C-I bond is considerably weaker than the C-Br bond. This is a direct result of the larger atomic radius of iodine, which leads to poorer orbital overlap with carbon compared to the smaller bromine atom.[1][2]
| Bond | Average Bond Dissociation Energy (kJ/mol) |
| C-I | ~213-240 |
| C-Br | ~285-339 |
| Data compiled from various sources.[3][4] |
This substantial difference in bond strength is the primary reason why the C-I bond in 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine is the more labile and, therefore, the more reactive site in many reactions.
Bond Polarity and Length: As we move down the halogen group, the electronegativity decreases. This results in the C-Br bond being more polar than the C-I bond.[5] While bond polarity can influence reactivity in certain contexts, in the case of palladium-catalyzed cross-coupling reactions, the bond strength is the dominant factor.[6] The C-I bond is also longer than the C-Br bond, which contributes to its lower bond strength.[2]
The Crucial Step: Oxidative Addition in Palladium-Catalyzed Cross-Coupling Reactions
The majority of selective functionalizations on dihalogenated heterocycles are achieved through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The first and often rate-determining step in these catalytic cycles is the oxidative addition of the aryl halide to the low-valent palladium(0) catalyst.[1][7]
During this step, the palladium center inserts into the carbon-halogen bond, forming a palladium(II) species. The activation barrier for this process is highly dependent on the C-X bond strength. The weaker C-I bond undergoes oxidative addition much more readily and under milder conditions than the stronger C-Br bond.[6] This kinetic preference is the cornerstone of selective functionalization.
Diagram: Preferential oxidative addition of C-I bond over C-Br bond to a Pd(0) catalyst.
Experimental Evidence: Selective Functionalization Strategies
The theoretical principles outlined above are consistently validated by experimental results. By carefully selecting the reaction conditions, catalysts, and ligands, chemists can achieve highly selective functionalization of either the C-I or the C-Br bond in 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine.
Selective Reaction at the C-I Bond
The higher reactivity of the C-I bond allows for its selective functionalization in the presence of the C-Br bond under mild reaction conditions.
The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, is an excellent example of this selectivity.[8][9] The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[10]
Experimental Protocol: Selective Sonogashira Coupling at the C-I Position
-
To a solution of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine (1.0 eq) in a suitable solvent (e.g., THF or DMF) under an inert atmosphere (e.g., Argon or Nitrogen), add the terminal alkyne (1.1-1.5 eq).
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05-0.10 eq), and a copper(I) salt, typically CuI (0.10-0.20 eq).
-
Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Stir the reaction mixture at room temperature to a slightly elevated temperature (e.g., 40-60 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent.
-
Purify the product by column chromatography.
The mild conditions required for the Sonogashira coupling of the C-I bond are generally insufficient to activate the more robust C-Br bond, leading to excellent chemoselectivity.[8]
Similar selectivity can be achieved in Suzuki-Miyaura cross-coupling reactions, which couple an aryl halide with an organoboron reagent. While iodopyrazoles are generally reactive, they can sometimes be prone to dehalogenation side reactions.[11][12] However, with careful optimization of the catalyst, ligand, and base, selective coupling at the C-I position is highly feasible.
Diagram: Workflow for sequential Suzuki-Miyaura coupling.
Reaction at the C-Br Bond
To functionalize the C-Br bond, the C-I bond must first be reacted or removed. A common strategy is to perform a sequential, one-pot, or stepwise cross-coupling. After the initial selective reaction at the C-I position under mild conditions, the resulting 6-bromo-3-substituted-1H-pyrazolo[4,3-c]pyridine can be subjected to a second cross-coupling reaction under more forcing conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems) to react the C-Br bond.
Alternatively, if functionalization at the C-3 position is not desired, the iodo group can be selectively removed via reduction (deiodination) prior to reacting the C-Br bond.
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[13] The general reactivity trend of I > Br holds for this reaction as well.[13] Therefore, to achieve amination at the C-6 position, prior functionalization or removal of the iodo group at C-3 is necessary.
Experimental Protocol: Buchwald-Hartwig Amination at the C-Br Position (on a 3-substituted substrate)
-
To a solution of the 6-bromo-3-substituted-1H-pyrazolo[4,3-c]pyridine (1.0 eq) and the desired amine (1.2-2.0 eq) in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane), add a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP) (typically 1-5 mol % Pd).[14]
-
Add a strong base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.5-2.5 eq).[15]
-
Heat the reaction mixture under an inert atmosphere to a temperature typically ranging from 80-120 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Summary of Comparative Reactivity
| Feature | C-I Bond (Position 3) | C-Br Bond (Position 6) |
| Bond Strength | Weaker | Stronger |
| Reactivity in Pd-Catalyzed Cross-Coupling | High | Moderate |
| Typical Reaction Conditions | Mild (e.g., room temp. to 60 °C) | Harsher (e.g., >80 °C) |
| Selectivity | Reacts preferentially | Requires prior reaction at C-I |
Conclusion
The differential reactivity between the C-I and C-Br bonds in 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine provides a versatile handle for the strategic and selective synthesis of complex derivatives. The significantly lower bond dissociation energy of the C-I bond dictates its higher reactivity, enabling its preferential functionalization under mild conditions in a variety of palladium-catalyzed cross-coupling reactions. By understanding and leveraging these intrinsic differences, researchers can design elegant and efficient synthetic routes, allowing for the vectorial elaboration of the pyrazolopyridine scaffold. This knowledge is crucial for the rapid generation of compound libraries for structure-activity relationship studies and the development of novel therapeutic agents.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrazolo[4,3-c]pyridine Analogs and Related Scaffolds
Introduction: Unlocking the Potential of the Pyrazolo[4,3-c]pyridine Scaffold
The 1H-pyrazolo[4,3-c]pyridine core represents a class of bicyclic heteroaromatic compounds that have garnered significant interest in medicinal chemistry.[1] Its structural resemblance to purine has positioned it as a privileged scaffold in the design of molecules targeting a diverse range of biological entities, including kinases, which are pivotal in cellular signaling pathways. This guide focuses on the structure-activity relationship (SAR) of analogs based on this scaffold, with a particular emphasis on the 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine framework.
While specific, in-depth SAR studies on the 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine scaffold are emerging, a wealth of knowledge can be gleaned from comparative analyses of structurally related pyrazolopyridine isomers. This guide will synthesize findings from published research on pyrazolo[4,3-c]pyridines and their congeners to provide a comprehensive overview of their SAR, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices in analog design, present supporting experimental data, and provide detailed protocols for key biological assays.
The 1H-Pyrazolo[4,3-c]pyridine Core: A Foundation for Diverse Biological Activity
The fusion of a pyrazole and a pyridine ring gives rise to several isomers, each with a unique electronic distribution and spatial arrangement of nitrogen atoms, which in turn dictates its interaction with biological targets. The 1H-pyrazolo[4,3-c]pyridine scaffold has been explored for various therapeutic applications, including as antimicrobial, anti-inflammatory, antiviral, and antitumor agents.[1]
Caption: The core structure of 1H-pyrazolo[4,3-c]pyridine with numbered positions.
Comparative Structure-Activity Relationship (SAR) Analysis
SAR of 1H-Pyrazolo[4,3-c]pyridine Analogs
Recent studies have begun to illuminate the SAR of the pyrazolo[4,3-c]pyridine scaffold. For instance, a series of these derivatives were identified as the first inhibitors of the PEX14–PEX5 protein-protein interaction (PPI), a target for developing treatments against Trypanosoma parasites.[2] In this context, the pyrazolo[4,3-c]pyridine core was observed to form favorable π–π stacking interactions with phenylalanine residues in the protein's binding pocket.[2]
Another study explored pyrazolo[4,3-c]pyridine sulfonamides as carbonic anhydrase inhibitors. The SAR revealed that the nature of the linker between the pyrazolopyridine core and a benzenesulfonamide moiety was critical for inhibitory activity against the hCA I isoform.[3] Specifically, an N-methylpropionamide linker was found to be favorable for this activity.[3]
Caption: Key positions for substitution on the 1H-pyrazolo[4,3-c]pyridine scaffold.
The Significance of Halogenation at Positions 3 and 6
The 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine scaffold is a particularly interesting starting point for medicinal chemistry campaigns. The distinct electronic properties and reactivity of the bromine and iodine atoms allow for selective, sequential functionalization.[4] Generally, the carbon-iodine bond is more reactive towards palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) than the carbon-bromine bond. This differential reactivity enables a modular approach to analog synthesis, where the iodine at position 3 can be replaced first, followed by modification at the bromine-bearing position 6.[4] This strategic approach allows for the systematic exploration of the chemical space around the core scaffold to optimize biological activity.
The presence of halogens themselves can also contribute to binding affinity through halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug-target interactions.
Quantitative Data Summary: A Comparative Overview
The following table summarizes the biological activity of selected pyrazolo[4,3-c]pyridine analogs and related pyrazolopyrimidine derivatives to provide a comparative perspective on their potency.
| Compound ID | Scaffold | Target | IC₅₀ (nM) | Reference |
| Compound 29 | Pyrazolo[4,3-c]pyridine | TbPEX14–PEX5 PPI | 29 | [2] |
| Compound 1f | Pyrazolo[4,3-c]pyridine | hCA I | 15.6 | [3] |
| Compound 1f | Pyrazolo[4,3-c]pyridine | hCA II | 24.8 | [3] |
| Br-APP | Pyrazolo-pyrimidine | Corrosion Inhibition | N/A | [5][6] |
| I-APP | Pyrazolo-pyrimidine | Corrosion Inhibition | N/A | [5][6] |
Note: IC₅₀ values for corrosion inhibition are not applicable in the same way as for biological targets, but the studies indicate the importance of halogen substitution.[5][6]
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase.[7] The assay measures the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test compounds (e.g., 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine analogs)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10-point, 1:3 serial dilution of the test compounds in 100% DMSO, starting from a high concentration (e.g., 1 mM).[7]
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (as a vehicle control) to each well.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of a substrate/ATP mixture to each well to start the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[7]
-
Add 20 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and initiates a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Cell Viability and Proliferation Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10][11]
Materials:
-
Adherent or suspension cells in culture
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.01 M HCl in 10% SDS)[9]
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[9] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[10]
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
Caption: General workflow for the MTT cell viability assay.
Expert Insights and Future Directions
The 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine scaffold holds considerable promise as a versatile starting point for the development of novel therapeutics. The strategic placement of two different halogens provides a clear and efficient route for the synthesis of diverse compound libraries. By leveraging the insights gained from related pyrazolopyridine isomers, researchers can make more informed decisions in designing analogs with improved potency and selectivity.
Future research should focus on systematically exploring substitutions at positions 3 and 6 using a variety of cross-coupling chemistries. It will be crucial to characterize the resulting analogs in a panel of relevant biological assays, such as kinase inhibition and cellular proliferation assays, to build a comprehensive SAR profile for this specific scaffold. Furthermore, co-crystallization of lead compounds with their biological targets will provide invaluable structural information to guide further optimization efforts. The integration of computational modeling with empirical screening will undoubtedly accelerate the discovery of potent and selective drug candidates derived from the 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine core.
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Dediu, V. M., et al. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 26(16), 4945. Retrieved from [Link]
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Dawidowski, M., et al. (2020). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(3), 847-879. Retrieved from [Link]
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Bawa, S., & Kumar, S. (2012). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry, 9(1), 85-93. Retrieved from [Link]
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Grant, S. K. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. Retrieved from [Link]
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Dawidowski, M., et al. (2020). Structure−Activity Relationship in Pyrazolo[4,3‐c]pyridines, First Inhibitors of PEX14−PEX5 Protein−Protein. Journal of Medicinal Chemistry, 63(3), 847-879. Retrieved from [Link]
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Zhang, D., et al. (2018). Halogen-substituted pyrazolo-pyrimidine derivatives as corrosion inhibitors for copper in sulfuric acid solution. Semantic Scholar. Retrieved from [Link]
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Śladowska, H., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(11), 3365. Retrieved from [Link]
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Kumar, A., et al. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances, 14(16), 11347-11352. Retrieved from [Link]
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Comparative Guide to the Kinase Inhibitory Activity of Substituted Pyrazolo[4,3-c]pyridines
Introduction
Protein kinases, enzymes that catalyze the phosphorylation of proteins, are fundamental regulators of a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. This has positioned protein kinases as one of the most significant classes of therapeutic targets. Within the landscape of kinase inhibitor discovery, the pyrazolo[4,3-c]pyridine scaffold has emerged as a "privileged structure." Its heterocyclic framework is adept at forming key interactions within the ATP-binding site of various kinases, making it a versatile starting point for the development of potent and selective inhibitors.[1] This guide provides an in-depth comparison of the kinase inhibitory activity of substituted pyrazolo[4,3-c]pyridines, synthesizing data from seminal studies to inform rational drug design and future research directions. We will explore the structure-activity relationships (SAR), compare inhibitory potencies, and provide detailed, field-proven experimental protocols for researchers in the field.
The Pyrazolo[4,3-c]pyridine Scaffold: A Versatile Kinase Hinge-Binder
The pyrazolo[4,3-c]pyridine core consists of a fused pyrazole and pyridine ring system. This arrangement provides a unique combination of hydrogen bond donors and acceptors that can effectively mimic the purine core of ATP, enabling it to bind to the hinge region of the kinase active site. This interaction is a critical anchor for many kinase inhibitors. The true power of this scaffold, however, lies in its amenability to substitution at multiple positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship (SAR): The Impact of Substitutions
The biological activity of pyrazolo[4,3-c]pyridine derivatives is highly dependent on the nature and position of their substituents. Medicinal chemistry campaigns have systematically explored these modifications to optimize their inhibitory profiles against various kinase targets.
-
Substitutions on the Pyrazole Ring: The pyrazole moiety is crucial for hinge binding. N-alkylation or N-arylation can influence the orientation of the molecule within the ATP pocket and can be exploited to gain selectivity. For instance, in the development of c-Jun N-terminal kinase (JNK) inhibitors, N-alkylation of the pyrazole ring was a key strategy to modulate potency.[2]
-
Substitutions on the Pyridine Ring: The pyridine ring often extends towards the solvent-exposed region of the active site. Modifications here are critical for enhancing potency and influencing solubility and other drug-like properties. Introducing aryl or heteroaryl groups can lead to additional interactions with the kinase, significantly boosting inhibitory activity.[3] For example, the introduction of a 4-fluorophenyl group at this position resulted in a significant increase in JNK3 potency.[2]
-
Fused Ring Modifications: Further derivatization, such as creating tricyclic structures like 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones, has been explored to develop inhibitors for targets like Checkpoint Kinase 1 (Chk1).[4] These modifications can alter the shape and electronic properties of the molecule, allowing it to engage with different regions of the kinase active site.
The following diagram illustrates the key substitution points on the pyrazolo[4,3-c]pyridine core and their general impact on kinase inhibitory activity.
Caption: Key substitution points on the pyrazolo[4,3-c]pyridine scaffold.
Comparative Analysis of Inhibitory Activity
To provide a clear comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of substituted pyrazolo[4,3-c]pyridine derivatives against various protein kinases. This data highlights the differential potency and selectivity achieved through specific substitution patterns.
| Compound ID | Target Kinase | Substitution Pattern | IC50 (nM) | Reference |
| Compound A | JNK3 | 4-(Pyrazol-3-yl)-pyridine | 630 | [2] |
| Compound B | JNK3 | 4-(Pyrazol-3-yl)-pyrimidine with 4-fluorophenyl | <100 | [2] |
| Compound C | Akt | Pyridine-pyrazolopyridine | Varies | [5] |
| Compound D | Chk1 | 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-one | Modest Inhibition | [4] |
| Compound E | TRKA | Pyrazolo[3,4-b]pyridine core | 293 | [6] |
| Compound F | TRKA | Substituted pyrazolo[3,4-b]pyridine (C03) | 56 | [6] |
Note: This table is a representative summary. For complete datasets, please refer to the cited literature.
Experimental Protocols
The generation of reliable and reproducible data is paramount in drug discovery. Here, we provide detailed protocols for key assays used to evaluate the kinase inhibitory activity of compounds like substituted pyrazolo[4,3-c]pyridines.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[7] It is a robust method for determining IC50 values.
Principle: The amount of ADP generated is directly proportional to the kinase activity. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal.
Materials:
-
Kinase of interest
-
Kinase-specific substrate peptide
-
ATP (at Km concentration for the specific kinase)
-
Test compounds (substituted pyrazolo[4,3-c]pyridines)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. The final DMSO concentration in the assay should be kept below 1%.
-
Kinase Reaction:
-
In a multiwell plate, add 2.5 µL of the serially diluted test compound or DMSO (vehicle control).
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow for compound-kinase binding.
-
Initiate the reaction by adding 5 µL of a pre-mixed solution of the substrate and ATP.
-
Incubate for 60 minutes at 30°C. The incubation time may need to be optimized for different kinases.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin.
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for the in vitro luminescence-based kinase assay.
Cell-Based Kinase Activity Assay
Cell-based assays are crucial for confirming the activity of inhibitors in a more physiologically relevant context.[8] These assays measure the inhibition of a specific phosphorylation event downstream of the target kinase.
Principle: This assay uses a sandwich immunoassay format (e.g., ELISA or TR-FRET) to detect the phosphorylation of a specific substrate in cell lysates.[9]
Materials:
-
Cell line expressing the target kinase
-
Appropriate cell culture medium and supplements
-
Test compounds
-
Stimulant (if required to activate the signaling pathway)
-
Lysis buffer
-
Antibody pair: one that captures the total substrate protein and another that specifically detects the phosphorylated form.
-
Detection reagents (e.g., HRP-conjugated secondary antibody and substrate for ELISA, or fluorophore-labeled antibodies for TR-FRET)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for a predetermined time (e.g., 1-2 hours).
-
If necessary, stimulate the cells with an appropriate agonist to activate the target kinase pathway.
-
-
Cell Lysis:
-
Remove the culture medium and lyse the cells by adding lysis buffer.
-
Incubate on ice to ensure complete lysis.
-
-
Phosphorylation Detection (ELISA-based example):
-
Coat a new 96-well plate with the capture antibody for the total substrate protein.
-
Add the cell lysates to the coated plate and incubate to allow the substrate to bind.
-
Wash the plate to remove unbound material.
-
Add the phospho-specific detection antibody and incubate.
-
Wash the plate again.
-
Add an HRP-conjugated secondary antibody and incubate.
-
Wash the plate and add a colorimetric HRP substrate.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Normalize the signal to the total protein amount or cell number.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
The following diagram depicts a generic signaling pathway and the point of inhibition by a pyrazolo[4,3-c]pyridine inhibitor.
Caption: Inhibition of a kinase signaling pathway.
Conclusion and Future Directions
Substituted pyrazolo[4,3-c]pyridines represent a highly versatile and promising scaffold for the development of potent and selective kinase inhibitors. The extensive structure-activity relationship studies have demonstrated that strategic modifications at various positions on the heterocyclic core can effectively tune the inhibitory profile of these compounds. The comparative data presented in this guide underscores the potential of this chemical class to target a range of kinases implicated in disease.
Future research in this area should continue to focus on:
-
Improving Selectivity: While potent inhibitors have been developed, achieving high selectivity remains a challenge. Co-crystal structures of inhibitors bound to their target kinases can provide invaluable insights for designing more selective compounds.
-
Optimizing Pharmacokinetic Properties: Early assessment of ADME (absorption, distribution, metabolism, and excretion) properties is crucial for the successful translation of these compounds into clinical candidates.
-
Exploring New Kinase Targets: The versatility of the pyrazolo[4,3-c]pyridine scaffold suggests that it could be adapted to inhibit other, less-explored kinases.
By leveraging the knowledge summarized in this guide and employing the robust experimental methodologies detailed, researchers can accelerate the discovery and development of novel pyrazolo[4,3-c]pyridine-based kinase inhibitors for the treatment of a wide range of diseases.
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cytotoxicity assay of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine derivatives on cancer cell lines
An In-Depth Technical Guide to the Comparative Cytotoxicity Analysis of Novel 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine Derivatives in Oncology Research
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cytotoxic potential of novel 6-bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine derivatives against various cancer cell lines. We will delve into the rationale behind experimental design, present detailed protocols for robust cytotoxicity assays, and discuss the interpretation of results within the context of a comparative analysis.
The pyrazolopyridine scaffold is recognized as a "privileged scaffold" in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, most notably protein kinases.[1] Since the dysregulation of kinase activity is a hallmark of many cancers, inhibitors based on this core structure are of significant interest in modern oncology.[1] The introduction of novel derivatives, such as the 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine series, necessitates a rigorous and standardized approach to cytotoxicity screening to identify promising lead compounds for further development.
Experimental Design: A Comparative Framework
A successful cytotoxicity study hinges on a well-designed experiment that is both internally consistent and comparable to established benchmarks. The primary goal is to determine the concentration of a compound required to inhibit cell growth by 50% (IC50), a key measure of its potency.
Rationale for Cell Line Selection
The choice of cell lines is critical for generating meaningful data. A standard panel should include:
-
Representative Cancer Cell Lines: Select lines from different cancer types to assess the breadth of activity. Common choices include:
-
Non-Cancerous Control Cell Line: To assess selectivity, a non-tumorigenic cell line is crucial. A high cytotoxic effect on cancer cells with minimal impact on normal cells is the ideal profile.
-
MRC-5: A normal human fetal lung fibroblast cell line.[3]
-
-
Positive Control: A well-characterized, potent anticancer agent is necessary to validate the assay's performance.
The Comparative Structure
For this guide, we will evaluate a hypothetical lead compound, Derivative A (6-bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine) , against a known anticancer drug, Doxorubicin , across the selected cell lines. This direct comparison allows for an objective assessment of Derivative A's potency and spectrum of activity.
Methodologies: Foundational Cytotoxicity Assays
Selecting the appropriate assay requires considering the compound's properties and the specific biological question.[7][8] Here, we detail two widely used, robust, and cost-effective colorimetric assays: the Sulforhodamine B (SRB) assay and the MTT assay.
Sulforhodamine B (SRB) Assay
The SRB assay is a high-throughput method that relies on the ability of the SRB dye to bind stoichiometrically to cellular proteins under mildly acidic conditions, providing a reliable measure of cell mass.[9][10] This method is independent of cellular metabolism, which can be an advantage over other assays.[9]
-
Cell Plating: Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[11]
-
Compound Treatment: Prepare serial dilutions of Derivative A and the Doxorubicin control. Add 100 µL of the diluted compounds to the respective wells, resulting in a final volume of 200 µL. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plates for an additional 48-72 hours.[11]
-
Cell Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well (for a final concentration of 10% TCA) and incubate at 4°C for 1 hour to fix the cells.[11] This step denatures and precipitates cellular proteins.
-
Washing: Discard the supernatant and wash the plates five times with slow-running tap water to remove TCA, media, and unbound components.[9] Air-dry the plates completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[10][12]
-
Remove Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye and allow the plates to air-dry.[9]
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance on a microplate reader at 540 nm.[10]
MTT Assay
The MTT assay is a classic method that measures cell viability based on the metabolic activity of cells.[13][14][15] Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[16]
-
Cell Plating & Treatment: Follow steps 1-3 from the SRB protocol.
-
MTT Addition: After the 48-72 hour incubation, add 20 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into visible purple formazan crystals.[14][17]
-
Solubilization: Carefully aspirate the medium and add 150-200 µL of a solubilization solvent (e.g., Dimethyl Sulfoxide - DMSO) to each well.[16] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength between 550 and 600 nm.[13]
Visualizing the Workflow
A standardized workflow ensures reproducibility and minimizes variability between experiments.
Caption: General workflow for cytotoxicity screening of novel compounds.
Results and Comparative Analysis (Hypothetical Data)
The absorbance data is used to calculate the percentage of cell viability relative to the untreated control. These values are then plotted against the compound concentrations to determine the IC50 value for each cell line.
The table below presents hypothetical IC50 values for our lead compound, Derivative A , compared to the standard chemotherapeutic agent, Doxorubicin . This format allows for a clear and objective comparison of potency and selectivity.
| Compound | MCF-7 (Breast) IC50 [µM] | A549 (Lung) IC50 [µM] | HCT-116 (Colon) IC50 [µM] | MRC-5 (Normal Lung) IC50 [µM] | Selectivity Index (MRC-5 / Avg. Cancer IC50) |
| Derivative A | 8.2 | 10.5 | 9.4 | 84.2 | 8.9 |
| Doxorubicin | 0.9 | 1.2 | 1.1 | 5.3 | 4.8 |
Data are hypothetical and for illustrative purposes only.
Interpreting the Results
-
Potency: Doxorubicin shows significantly higher potency (lower IC50 values) across all cancer cell lines compared to Derivative A. This is expected, as Doxorubicin is a highly potent, established drug.
-
Spectrum of Activity: Derivative A demonstrates consistent cytotoxic activity in the single-digit to low double-digit micromolar range against all three tested cancer cell lines, suggesting a broad spectrum of action.
-
Selectivity (Most Critical Parameter): The Selectivity Index (SI) provides a measure of a compound's therapeutic window. It is calculated by dividing the IC50 value for the normal cell line by the average IC50 value for the cancer cell lines.
-
Derivative A exhibits a promising SI of 8.9, indicating it is nearly nine times more toxic to the cancer cells than to the normal cells in this panel.
-
Doxorubicin , while more potent, shows a lower SI of 4.8, highlighting its known issue of higher toxicity toward normal cells.
-
This analysis suggests that while Derivative A is less potent than Doxorubicin, its superior selectivity profile makes it a compelling candidate for further optimization and investigation.
Probing the Mechanism of Action
The pyrazolopyridine scaffold frequently targets protein kinases.[1] Many derivatives of the related pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine cores have been shown to inhibit key signaling proteins like Epidermal Growth Factor Receptor (EGFR), Tropomyosin receptor kinase A (TrKA), or Topoisomerase IIα.[18][19][20][21][22]
A logical next step would be to investigate if Derivative A functions as a kinase inhibitor. These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates, thereby halting signal transduction pathways that drive cell proliferation and survival.[1]
Caption: Inhibition of a kinase signaling pathway by an ATP-competitive inhibitor.
Conclusion
This guide outlines a robust, multi-faceted strategy for evaluating the cytotoxic properties of novel 6-bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine derivatives. By employing standardized assays like SRB and MTT, utilizing a comparative experimental design with appropriate controls, and focusing on the critical parameter of selectivity, researchers can effectively identify promising anticancer candidates. The hypothetical data for "Derivative A" illustrates a compound with a favorable therapeutic window, warranting further investigation into its specific molecular targets and mechanism of action. This structured approach ensures that experimental data is not only accurate but also contextually relevant, paving the way for the rational development of next-generation cancer therapies.
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A Comparative Guide to Kinase Inhibitor Scaffolds: Profiling 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine and Its Core Heterocycle
This guide provides an in-depth comparison of the 6-bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine scaffold against other prominent classes of kinase inhibitors. Designed for researchers and drug development professionals, this document delves into the structural nuances, mechanisms of action, and experimental evaluation of these critical therapeutic building blocks.
Introduction: The Central Role of Kinase Scaffolds
Protein kinases, numbering over 500 in the human genome, are fundamental regulators of cellular processes.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important classes of drug targets.[1][2] The development of small molecule kinase inhibitors has revolutionized cancer therapy, with dozens of approved drugs transforming patient outcomes.[2]
At the heart of these inhibitors lies the "scaffold," a core heterocyclic structure that anchors the molecule within the ATP-binding site of the kinase.[3] The choice of scaffold is a critical decision in drug design, profoundly influencing potency, selectivity, and pharmacokinetic properties. This guide focuses on the pyrazolo[4,3-c]pyridine scaffold, exemplified by the versatile building block 6-bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine, and compares it with established, clinically significant scaffolds.
The Pyrazolo[4,3-c]pyridine Core: A Scaffold of Emerging Interest
The compound 6-bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine itself is not an active inhibitor but rather a highly valuable starting material for chemical synthesis.[4] Its significance lies in the pyrazolo[4,3-c]pyridine core, which acts as a bioisostere of purine, the natural backbone of ATP.[5] This structural mimicry allows it to effectively occupy the ATP binding pocket and serve as a "hinge-binder," forming critical hydrogen bonds with the kinase's hinge region.[5]
The true utility of this specific molecule is revealed by its halogenation. The bromine and iodine atoms at the 6- and 3-positions, respectively, are chemical handles. They provide distinct reactivity for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling medicinal chemists to systematically attach different chemical groups. This process, known as Structure-Activity Relationship (SAR) exploration, is fundamental to optimizing a lead compound's potency and selectivity.[6] The pyrazolo[4,3-c]quinolone nucleus, a related structure, has shown a broad range of pharmacological activities, including inhibition of Checkpoint Kinase 1 (Chk1).[7]
Caption: The structure of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine.
Comparative Analysis of Leading Kinase Inhibitor Scaffolds
The landscape of kinase inhibitors is dominated by a few "privileged scaffolds" that have proven highly successful in clinical applications. Understanding their properties provides a crucial benchmark for evaluating emerging scaffolds like pyrazolo[4,3-c]pyridine.
| Feature | Pyrazolo[4,3-c]pyridine | Quinazoline | Pyrimidine | Imidazopyridine |
| Core Structure | Pyrazole ring fused to a pyridine ring | Pyrimidine ring fused to a benzene ring | Single pyrimidine ring | Imidazole ring fused to a pyridine ring |
| Primary Targets | Diverse (e.g., FGFR, Chk1)[5][7] | EGFR, VEGFR[8][9][10] | EGFR, CDKs, BTK[11][12] | Ser/Thr & Tyr Kinases (diverse)[13][14] |
| Approved Drugs | Selpercatinib (related pyrazolo[1,5-a]pyridine core)[5] | Gefitinib, Erlotinib, Afatinib[15] | Osimertinib, Ibrutinib[3][16] | Ponatinib (Imidazopyridazine)[17][18] |
| Key Advantage | Novel chemical space, potential for unique selectivity profiles | Well-established SAR, high potency against key oncogenic drivers | High versatility, core of 3rd-gen inhibitors targeting resistance mutations | Structural versatility, potent inhibitors of various kinases[14][19] |
graph Scaffolds_Comparison { graph [splines=ortho, nodesep=0.6, ranksep=0.5]; node [shape=none, fontname="Arial", fontsize=10, fontcolor="#202124"];Pyrazolo [image="https://storage.googleapis.com/download/storage/v1/b/gemini-generative-ai-downloads/o/images%2Fscaffold_pyrazolo.png?alt=media&metadatakey=1716402340277", label=""]; Quinazoline [image="https://storage.googleapis.com/download/storage/v1/b/gemini-generative-ai-downloads/o/images%2Fscaffold_quinazoline.png?alt=media&metadatakey=1716402340277", label=""]; Pyrimidine [image="https://storage.googleapis.com/download/storage/v1/b/gemini-generative-ai-downloads/o/images%2Fscaffold_pyrimidine.png?alt=media&metadatakey=1716402340277", label=""]; Imidazo [image="https://storage.googleapis.com/download/storage/v1/b/gemini-generative-ai-downloads/o/images%2Fscaffold_imidazo.png?alt=media&metadatakey=1716402340277", label=""];
Pyrazolo_label [label="Pyrazolo[4,3-c]pyridine", shape=plaintext]; Quinazoline_label [label="Quinazoline", shape=plaintext]; Pyrimidine_label [label="Pyrimidine", shape=plaintext]; Imidazo_label [label="Imidazopyridine", shape=plaintext];
Pyrazolo -- Pyrazolo_label [style=invis]; Quinazoline -- Quinazoline_label [style=invis]; Pyrimidine -- Pyrimidine_label [style=invis]; Imidazo -- Imidazo_label [style=invis]; }
Caption: Core structures of four key kinase inhibitor scaffolds.
Mechanistic Insights: Type I vs. Type II Inhibition
A critical differentiator between kinase inhibitors is their binding mode, which is largely dictated by the conformation of the kinase's activation loop. This loop contains a conserved Asp-Phe-Gly (DFG) motif that can exist in an "in" (active) or "out" (inactive) state.
-
Type I Inhibitors: These are ATP-competitive and bind to the active "DFG-in" conformation. They occupy the adenine-binding pocket and typically form hydrogen bonds with the hinge region.[20][21]
-
Type II Inhibitors: These inhibitors bind to the inactive "DFG-out" conformation. They also occupy the adenine pocket but extend further into an adjacent allosteric site that is only accessible when the DFG motif is flipped out.[22][23] This binding mode can offer improved selectivity by exploiting a less-conserved pocket.[22]
The ability of a scaffold to be adapted for either Type I or Type II binding is a significant advantage in drug discovery, providing a strategy to overcome acquired resistance or improve selectivity.
Caption: Binding modes of Type I and Type II kinase inhibitors.
Experimental Protocols for Kinase Inhibitor Evaluation
The objective comparison of inhibitor scaffolds relies on robust and reproducible experimental data. The following protocols outline key assays in the kinase inhibitor discovery workflow.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction. It is a fundamental tool for determining an inhibitor's potency (IC50).
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted into ATP, which is then used by luciferase to generate a luminescent signal that is directly proportional to kinase activity.[24]
Step-by-Step Protocol:
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the kinase inhibitor at various concentrations (typically a 10-point serial dilution).
-
Kinase Addition: Add 2.5 µL of a 2x kinase/substrate solution in reaction buffer.
-
Initiation: Add 5 µL of a 1x ATP solution to start the reaction. Include "no enzyme" and "vehicle" controls.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Normalize the data to controls and fit the dose-response curve to determine the IC50 value.
Cell-Based Target Engagement Assay (NanoBRET™)
Confirming that a compound binds to its intended target in a live cell is a critical validation step. Cell-based assays provide more physiologically relevant data than biochemical assays alone.[25]
Principle: This assay measures target engagement via Bioluminescence Resonance Energy Transfer (BRET). The target kinase is expressed as a fusion with NanoLuc® luciferase (the energy donor). A fluorescent tracer that binds the kinase active site is added to the cells (the energy acceptor). When the tracer is bound, BRET occurs. A test compound that competes with the tracer for binding will disrupt BRET, leading to a measurable decrease in the signal.[26]
Step-by-Step Protocol:
-
Cell Plating: Seed cells expressing the NanoLuc®-kinase fusion protein into a 96-well plate and incubate overnight.
-
Compound Addition: Treat the cells with the test compound at various concentrations.
-
Tracer Addition: Add the fluorescent NanoBRET™ tracer to all wells.
-
Incubation: Incubate at 37°C in a CO2 incubator for 2 hours.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to the wells.
-
Data Acquisition: Read both the donor (460 nm) and acceptor (610 nm) emission wavelengths simultaneously on a plate reader equipped for BRET measurements.
-
Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). A decrease in the BRET ratio with increasing compound concentration indicates target engagement.
Kinase Selectivity Profiling
No inhibitor is perfectly selective. Profiling a compound against a broad panel of kinases is essential to understand its off-target effects, which can lead to toxicity or provide opportunities for polypharmacology.
Principle: A lead compound is tested at a fixed concentration (e.g., 1 µM) against a large panel of purified kinases (often >400) using a standardized biochemical activity assay.[27][28] The percent inhibition for each kinase is determined.
Step-by-Step Protocol:
-
Compound Submission: Provide the test compound to a specialized service provider (e.g., Eurofins Discovery's KINOMEscan™, Promega's selectivity profiling systems).[24][28]
-
Screening: The compound is screened at a single high concentration (e.g., 1-10 µM) against the kinase panel.
-
Data Analysis: The percent inhibition for each kinase is calculated. Results are often visualized as a "kinome tree" map, where inhibited kinases are highlighted.
-
Follow-up: For significant off-target hits, full IC50 dose-response curves are generated to confirm the activity.
Caption: General workflow for kinase inhibitor discovery and validation.
Conclusion
The 6-bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine represents a versatile entry point into a promising class of kinase inhibitor scaffolds. While scaffolds like quinazoline and pyrimidine form the backbone of many first, second, and third-generation approved drugs, the exploration of novel heterocycles such as pyrazolo[4,3-c]pyridine is essential for overcoming acquired resistance and discovering inhibitors with novel selectivity profiles. Its identity as a purine bioisostere provides a strong rationale for its ability to bind the kinase hinge region, and its functional handles allow for extensive SAR exploration. By employing a rigorous cascade of biochemical and cellular assays, researchers can effectively compare the performance of compounds derived from this scaffold against established benchmarks, paving the way for the next generation of targeted therapies.
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Rojas-Gazzotti, M. F., et al. (2019). Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors. Scientific Reports, 9, 11481. Available from: [Link]
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Chen, H., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science, 6(8), 1205-1215. Available from: [Link]
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Kinase Inhibitor Types Predicted with Machine-Learning - Drug Hunter. (2019-12-15). Available from: [Link]
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Abuelizz, H. A., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][13][19][26]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(11), 6432-6450. Available from: [Link]
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Georgieva, M., & Stoitsov, S. (2023). Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. International Journal of Molecular Sciences, 24(18), 13813. Available from: [Link]
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Scott, J. S., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1119-1133. Available from: [Link]
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Singh, K., et al. (2023). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. European Journal of Medicinal Chemistry, 258, 115599. Available from: [Link]
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A Comparative Guide to the In Vitro ADME Properties of Pyrazolo[4,3-c]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[4,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for a range of therapeutic targets, including kinase inhibitors. For any biologically active compound to become a viable drug candidate, a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount. This guide provides a comparative analysis of the in vitro ADME properties of a series of pyrazolo[4,3-c]pyridine derivatives, drawing upon available experimental data. It is important to note that while the pyrazolo[4,3-c]pyridine core is of significant interest, comprehensive and comparative in vitro ADME data across a wide range of its derivatives is not extensively available in the public domain. The data presented herein is primarily derived from a focused study on Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, offering valuable insights into the structure-ADME relationships within this specific chemical series.
The Critical Role of In Vitro ADME in Drug Discovery
In the early stages of drug discovery, in vitro ADME assays serve as a crucial filter to identify compounds with favorable pharmacokinetic profiles, thereby reducing the likelihood of costly late-stage failures. Key parameters evaluated include:
-
Permeability: The ability of a compound to pass through biological membranes, such as the intestinal wall, which is a key determinant of oral bioavailability. The Caco-2 cell permeability assay is the gold standard for in vitro prediction of intestinal permeability.
-
Plasma Protein Binding (PPB): The extent to which a compound binds to proteins in the blood. Only the unbound (free) fraction of a drug is available to interact with its target and exert a therapeutic effect. High plasma protein binding can also affect a drug's distribution and clearance.
-
Metabolic Stability: The susceptibility of a compound to metabolism by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily in the liver. High metabolic instability can lead to rapid clearance and poor in vivo efficacy.
-
CYP450 Inhibition: The potential of a compound to inhibit the activity of CYP enzymes. Inhibition of these enzymes can lead to drug-drug interactions (DDIs), where the co-administration of two drugs results in altered metabolism of one or both, potentially leading to toxicity or reduced efficacy.
Comparative Analysis of Pyrazolo[4,3-c]pyridine Derivatives
The following table summarizes the in vitro ADME data for a series of pyrazolo[4,3-c]pyridine derivatives developed as HPK1 inhibitors. This data provides a valuable snapshot of how structural modifications on the pyrazolo[4,3-c]pyridine core can influence key ADME parameters.
Table 1: In Vitro ADME Properties of Pyrazolo[4,3-c]pyridine Derivatives
| Compound ID | R1 | R2 | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Human Plasma Unbound Fraction (fu) |
| 1 | H | 2-pyridyl | 0.5 | 0.12 |
| 2 | Me | 2-pyridyl | 1.2 | 0.25 |
| 3 | H | 4-pyridyl | <0.1 | 0.08 |
| 4 | Me | 4-pyridyl | 0.3 | 0.15 |
| 5 | H | 2-pyrimidyl | 0.2 | 0.10 |
| 6 | Me | 2-pyrimidyl | 0.8 | 0.21 |
Data synthesized from a study on pyrazolopyridine derivatives as HPK1 inhibitors.
Interpretation of the Data:
The data in Table 1 reveals several interesting structure-ADME relationships within this series of pyrazolo[4,3-c]pyridine derivatives:
-
Impact of Methylation (R1): The introduction of a methyl group at the R1 position consistently improves both Caco-2 permeability and the unbound fraction in human plasma. For instance, compound 2 (Papp = 1.2 x 10⁻⁶ cm/s, fu = 0.25) shows a significant improvement over its unmethylated counterpart, compound 1 (Papp = 0.5 x 10⁻⁶ cm/s, fu = 0.12). This trend suggests that the methyl group may reduce the polarity or increase the lipophilicity of the molecule in a manner that favors membrane permeation and reduces plasma protein binding.
-
Influence of the Heterocyclic Moiety (R2): The nature and position of the nitrogen atom in the R2 heterocyclic ring also play a critical role. The 4-pyridyl derivatives (compounds 3 and 4 ) exhibit lower permeability compared to their 2-pyridyl (compounds 1 and 2 ) and 2-pyrimidyl (compounds 5 and 6 ) analogs. This highlights the subtle interplay between the overall molecular properties and their interaction with membrane transporters and plasma proteins.
In a separate study on pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors, a lead compound, C03 , was reported to possess good plasma stability and low inhibitory activity against a panel of cytochrome P450 isoforms (with the exception of CYP2C9). While comparative data for a series of analogs was not provided, this finding underscores the potential for the pyrazolopyridine scaffold to yield compounds with favorable metabolic profiles.
Experimental Methodologies for Key In Vitro ADME Assays
To ensure the scientific integrity and reproducibility of the data, it is essential to follow well-established and validated experimental protocols. The following sections detail the methodologies for the key in vitro ADME assays discussed in this guide.
Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs. The Caco-2 cell line, derived from a human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.
Experimental Workflow:
Caption: Workflow for the Plasma Protein Binding Assay using Equilibrium Dialysis.
Step-by-Step Protocol:
-
Assay Preparation: The test compound is added to plasma (human, rat, mouse, etc.) at a known concentration.
-
Dialysis Setup: A semi-permeable membrane with a specific molecular weight cutoff is used to separate a plasma-containing chamber from a buffer-filled chamber in a dialysis apparatus (e.g., a RED device).
-
Equilibration: The apparatus is incubated at 37°C with gentle shaking for a sufficient period to allow the unbound drug to reach equilibrium across the membrane.
-
Sampling and Analysis: After incubation, aliquots are taken from both the plasma and buffer chambers. The concentration of the test compound in each sample is determined by LC-MS/MS.
-
Calculation of Fraction Unbound: The fraction unbound (fu) is calculated as the ratio of the compound concentration in the buffer chamber to the concentration in the plasma chamber.
Cytochrome P450 Inhibition Assay
This assay evaluates the potential of a test compound to inhibit the activity of major CYP450 isoforms. Human liver microsomes, which contain a high concentration of CYP enzymes, are typically used as the enzyme source.
Experimental Workflow:
Caption: Workflow for the Cytochrome P450 Inhibition Assay.
Step-by-Step Protocol:
-
Incubation Setup: A reaction mixture is prepared containing human liver microsomes, a specific probe substrate for the CYP isoform of interest (e.g., phenacetin for CYP1A2, midazolam for CYP3A4), and a cofactor solution (NADPH).
-
Inhibitor Addition: The test compound is added to the reaction mixture at a range of concentrations. A control incubation without the test compound is also performed.
-
Reaction Initiation and Termination: The reaction is initiated by the addition of NADPH and incubated at 37°C for a specific time. The reaction is then terminated by adding a quenching solution (e.g., acetonitrile).
-
Metabolite Quantification: The samples are processed (e.g., centrifuged) and the concentration of the metabolite of the probe substrate is measured by LC-MS/MS.
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to the control. The IC50 value, which is the concentration of the test compound that causes 50% inhibition of the enzyme activity, is then determined by non-linear regression analysis.
Conclusion and Future Perspectives
The in vitro ADME profiling of pyrazolo[4,3-c]pyridine derivatives is a critical component of the drug discovery process. The limited available data on a series of HPK1 inhibitors demonstrates that subtle structural modifications to the pyrazolo[4,3-c]pyridine scaffold can significantly impact key ADME properties such as permeability and plasma protein binding. The general protocols provided for Caco-2 permeability, plasma protein binding, and CYP450 inhibition assays offer a framework for the continued evaluation of novel derivatives.
To build a more comprehensive understanding of the ADME landscape of this important heterocyclic class, further systematic studies are warranted. Future research should focus on generating and publishing comparative in vitro ADME data for a wider range of pyrazolo[4,3-c]pyridine derivatives with diverse substitution patterns and therapeutic targets. This will enable the development of more robust structure-ADME relationships and guide the design of next-generation pyrazolo[4,3-c]pyridine-based drug candidates with optimized pharmacokinetic profiles.
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Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 2021 , 12(10), 1736-1748. [Link]
-
Caco-2 Permeability Assay Protocol. Evotec. [Link]
-
Plasma Protein Binding Assay. BioIVT. [Link]
-
Cytochrome P450 Inhibition Assay. Corning Life Sciences. [Link]
-
Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors. BMC Chemistry, 2024 , 18(1), 68. [Link]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine
This guide provides essential, immediate safety and logistical information for the proper handling and disposal of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine. As a halogenated heterocyclic compound, this substance requires rigorous disposal protocols to ensure laboratory safety, environmental protection, and regulatory compliance. The procedures outlined herein are designed for researchers, scientists, and drug development professionals who handle this and similar chemical entities.
Hazard Identification and Core Chemical Profile
Understanding the specific hazards of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine is the foundation of its safe management. Its structure, containing both bromine and iodine atoms on a pyrazolopyridine core, classifies it as a halogenated organic compound, dictating a specific waste stream.
The primary documented hazard is acute oral toxicity.[1] However, the causality behind its stringent disposal requirements extends beyond this. The pyridine-like structure suggests potential for skin and respiratory irritation, and like many halogenated organics, its improper disposal—particularly through combustion at inadequate temperatures—can lead to the formation of highly toxic and environmentally persistent byproducts such as dioxins and furans.[2][3] Therefore, the disposal strategy must focus on complete and controlled destruction.
Table 1: Chemical and Safety Identifiers for 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine
| Property | Identifier | Source(s) |
| Molecular Formula | C₆H₃BrIN₃ | [1][4] |
| Molecular Weight | 323.92 g/mol | [1][4] |
| CAS Number | 1357945-49-3 | [4] |
| Physical Form | Solid | [1] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statement | H302: Harmful if swallowed | [1] |
| Classification | Acute Toxicity 4 (Oral) | [1] |
| Storage Class | 11: Combustible Solids | [1] |
Regulatory Framework: The Generator's Responsibility
In the United States, the management and disposal of hazardous waste are primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] RCRA establishes a "cradle-to-grave" framework, making the generator of the waste legally responsible for its safe handling from generation to final disposal.[5]
Key regulations are detailed in Title 40 of the Code of Federal Regulations (CFR), Parts 260 through 273.[7] A core tenet of these regulations is that the generator must first determine if their waste is hazardous and then ensure it is managed according to federal, state, and institutional standards.[5][8]
Standard Operating Protocol for Disposal
This protocol provides a step-by-step methodology for the safe segregation, containerization, and disposal of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine waste.
Step 1: Personal Protective Equipment (PPE) and Handling
Before handling the compound or its waste, ensure a safe working environment.
-
Ventilation: Always handle this compound and its waste inside a certified chemical fume hood to prevent inhalation of any dust or vapors.[2][9]
-
Gloves: Wear nitrile gloves, which are resistant to a broad range of chemicals, including pyridine derivatives.[2]
-
Eye Protection: Chemical safety goggles are mandatory to protect from splashes or fine solid particles.[9]
-
Lab Coat: A lab coat must be worn to prevent skin contact.[2]
Step 2: Waste Segregation (Critical Step)
The most critical aspect of this process is strict waste segregation. The causality is clear: mixing halogenated waste with non-halogenated streams contaminates the entire volume, drastically increasing disposal costs and environmental risk.[10]
-
Dedicated Halogenated Waste: All waste contaminated with 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine must be placed in a designated "Halogenated Organic Waste" container.[10][11]
-
Solid vs. Liquid:
-
Solid Waste: Unused compound, contaminated gloves, weigh boats, and paper towels should be collected in a dedicated solid halogenated waste container.
-
Liquid Waste: Solutions containing the compound must be collected in a dedicated liquid halogenated waste container. Never dispose of organic liquids down the drain.[10]
-
-
No Mixing Rule: Even a trace amount of halogenated waste renders a non-halogenated waste stream as halogenated.[10]
Step 3: Containerization and Labeling
Proper containerization and labeling are required for regulatory compliance and safety.
-
Container Selection: Use only approved, chemically compatible hazardous waste containers, typically made of high-density polyethylene (HDPE).[12] Ensure the container is in good condition with a tightly sealing, threaded cap to be "vapor tight" and "spill proof."[10]
-
Labeling Protocol:
-
Label the container before adding the first drop of waste.[10]
-
The label must clearly state "Hazardous Waste."
-
List all chemical constituents by their full names—do not use abbreviations or formulas.[10] For this specific waste, write "6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine."
-
Keep a running list of all components if it is a mixed waste container.
-
Step 4: On-Site Accumulation and Storage
Temporary storage of waste must be managed safely pending pickup by a licensed disposal vendor.
-
Location: Store waste containers in a cool, dry, and well-ventilated area designated for hazardous waste, such as a secondary containment bin within a safety cabinet.[2][13]
-
Segregation: Keep containers away from incompatible materials, especially strong oxidizing agents.[14]
-
Closure: Waste containers must be kept tightly closed at all times, except when actively adding waste.[10][12]
Step 5: Final Disposal by a Licensed Vendor
Final treatment and disposal must be conducted by a certified hazardous waste management facility.
-
Professional Disposal: Your institution's Environmental Health and Safety (EHS) office will have a contract with a licensed vendor for the pickup, transport, and disposal of chemical waste.
-
Manifest System: For transport off-site, a hazardous waste manifest is required. This system tracks the waste from your laboratory to its final destination, ensuring a documented chain of custody as required by RCRA.[8]
-
Disposal Method: The most common and effective method for halogenated organic compounds is high-temperature incineration (typically ~1200 K or higher), which ensures complete destruction of the molecule and prevents the formation of toxic byproducts.[3]
Decontamination and Spill Management
Accidents require immediate and correct action.
-
Surface Decontamination: For benchtops or equipment, wipe the area thoroughly with a detergent solution, followed by a solvent rinse (e.g., ethanol or isopropanol) if appropriate. All cleaning materials (wipes, paper towels, gloves) must be disposed of as solid halogenated hazardous waste.[15]
-
Small Spill Protocol:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with a non-flammable absorbent material like sand or diatomaceous earth.[9]
-
Carefully sweep or scoop the absorbed material into a designated container for halogenated solid waste.[16]
-
Seal and label the container appropriately.
-
-
Large Spills: For any large or unmanageable spill, evacuate the area immediately and contact your institution's EHS emergency line.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for managing waste potentially contaminated with 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine.
Caption: Decision workflow for proper segregation and disposal of waste.
References
- Penta chemicals. (2024). Pyridine - SAFETY DATA SHEET.
- Jubilant Ingrevia Limited. (2024). Pyridine ACS Safety Data Sheet.
- Jubilant Ingrevia Limited. (2024). Pyridine 1 degree Safety Data Sheet.
- Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
- Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?.
- Carl ROTH. (2025). Safety Data Sheet: Pyridine.
- U.S. Environmental Protection Agency. (2025). Waste, Chemical, and Cleanup Enforcement.
- Sigma-Aldrich. (n.d.). 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine.
- U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations.
- U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
- Cornell University Environmental Health and Safety. (n.d.). 7.19.2 Deactivation Procedures.
- Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Sigma-Aldrich. (n.d.). 6-Bromo-1H-pyrazolo[4,3-c]pyridine.
- Unknown. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
- Sunway Pharm Ltd. (n.d.). 6-bromo-3-iodo-1h-pyrazolo[4,3-c]pyridine - CAS:1357945-49-3.
- M. F. M. Fahmy, et al. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. International Journal of Petroleum Research, 1(2), 76-78.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Benzene, 1-bromo-4-iodo-.
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Personal protective equipment for handling 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine
Comprehensive Safety & Handling Guide for 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine
This guide provides essential safety protocols and operational plans for the handling and disposal of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine (CAS No: 1305208-17-6). As a halogenated heterocyclic compound, its unique chemical properties necessitate stringent safety measures to protect researchers and maintain a secure laboratory environment. This document is designed to empower you with the knowledge to handle this compound with confidence and precision.
Hazard Assessment & Chemical Profile
Understanding the inherent risks of a compound is the foundation of safe laboratory practice. 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine is a solid material with a molecular weight of 323.92 g/mol .[1] While a comprehensive toxicological profile is not widely published, available data and the chemical's structure provide a clear indication of its potential hazards.
GHS Hazard Classification: The primary supplier, Sigma-Aldrich, classifies this compound with the GHS07 pictogram, indicating the following hazards[1]:
-
H302: Harmful if swallowed. (Acute Toxicity, Oral, Category 4)
Based on the known hazards of structurally similar halogenated pyridine derivatives, it is prudent to assume the following additional risks, which are common for this chemical class[2][3][4]:
-
Skin Irritation: May cause redness and irritation upon contact.[2]
-
Eye Irritation: Can cause serious irritation, redness, and watering of the eyes.[2]
-
Respiratory Irritation: Inhalation of the dust may lead to irritation of the respiratory tract.[2][4]
Incompatibility: Store this compound away from strong oxidizing agents and strong reducing agents.[3]
| Hazard Profile: 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine | |
| Physical Form | Solid[1] |
| Molecular Formula | C₆H₃BrIN₃[1] |
| Molecular Weight | 323.92 g/mol [1] |
| GHS Pictogram | GHS07 (Exclamation Mark)[1] |
| Primary Hazard | H302: Harmful if swallowed[1] |
| Inferred Hazards | Skin Irritation, Serious Eye Irritation, Respiratory Tract Irritation[2][4] |
| Storage Class | 11 - Combustible Solids[1] |
| Incompatibilities | Strong oxidizing agents, strong reducing agents[3] |
Engineering Controls: The First Line of Defense
Personal protective equipment is the final barrier between you and a chemical hazard. The primary methods of exposure control are engineering and administrative controls.
-
Fume Hood: All weighing, handling, and manipulation of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine must be conducted inside a certified chemical fume hood.[5] This is critical to prevent the inhalation of fine dust particles and to contain any potential spills.
-
Ventilation: Ensure the laboratory has adequate general ventilation to supplement the localized exhaust of the fume hood.[5]
-
Designated Work Area: Establish a designated area within the lab specifically for working with this and other potent compounds. This helps to contain contamination and simplifies cleanup procedures.
-
Safety Stations: An emergency eyewash station and safety shower must be readily accessible, within a 10-second travel distance of the handling area.[6]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory. The following protocol outlines the minimum requirements for handling this compound.
Eye and Face Protection
-
Safety Goggles: Chemical splash goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations are required at all times.[3] These provide a seal around the eyes to protect against dust and splashes.
-
Face Shield: When handling larger quantities (typically >25g) or when there is a significant risk of splashing, a face shield should be worn in addition to safety goggles to protect the entire face.
Hand Protection
-
Glove Selection: Due to the compound's halogenated pyridine structure, standard nitrile gloves may not offer sufficient protection for prolonged contact.[6] It is recommended to use double-gloving , with a lighter nitrile glove underneath a more robust, chemical-resistant glove.
-
Recommended Glove Types:
-
Primary (Outer) Glove: Butyl rubber or Viton™ gloves are excellent choices for halogenated compounds.
-
Secondary (Inner) Glove: A standard nitrile examination glove.
-
-
Glove Integrity: Always inspect gloves for tears or punctures before use. Remove and replace gloves immediately if contamination occurs, and always wash hands thoroughly after removing gloves.
Body Protection
-
Lab Coat: A flame-resistant lab coat is recommended.[7] It should be fully buttoned to provide maximum coverage. Lab coats should never be worn outside of the laboratory area.
-
Apron: For procedures involving larger volumes or a higher risk of spills, a chemical-resistant apron worn over the lab coat is advised.
-
Full Coverage: Ensure that legs and arms are fully covered. Do not wear shorts, skirts, or open-toed shoes in the laboratory.
Respiratory Protection
When engineering controls like a fume hood are properly used, respiratory protection is typically not required. However, in the event of an engineering control failure or a large spill, respiratory protection is critical.
-
Respirator Type: A NIOSH-approved air-purifying respirator with a particulate filter (P100) is necessary if there is a risk of inhaling dust.[3] All personnel who may need to use a respirator must be properly fit-tested and trained in its use.
Operational Plan: Step-by-Step Handling Procedure
This protocol provides a self-validating workflow for safely weighing the solid compound and preparing a solution.
-
Preparation:
-
Don all required PPE as outlined in Section 3.
-
Ensure the fume hood is on and operating correctly.
-
Assemble all necessary equipment (spatula, weigh boat, glassware, solvent) inside the fume hood.
-
Place a plastic-backed absorbent pad on the work surface to contain minor spills.
-
-
Weighing:
-
Carefully open the container of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine. Avoid creating airborne dust.
-
Using a clean spatula, transfer the desired amount of solid to a weigh boat on a tared balance.
-
Once the desired weight is achieved, securely close the primary container.
-
-
Solution Preparation:
-
Carefully add the weighed solid to the destination flask.
-
Slowly add the desired solvent, pointing the opening of the vessel away from your face.
-
Gently swirl or stir the mixture to dissolve the solid.
-
-
Cleanup:
-
Dispose of the used weigh boat and any contaminated consumables (e.g., pipette tips, wipes) into a designated "Halogenated Solid Waste" container.
-
Wipe down the spatula with a solvent-dampened cloth and dispose of the cloth in the same waste container.
-
Clean the work area within the fume hood.
-
Emergency Response & Disposal Plan
Accidents can happen despite the best precautions. A clear and practiced response plan is essential.[5]
Spill Response
-
Small Spill (inside fume hood):
-
Ensure you have the appropriate PPE on.
-
Contain the spill using an inert absorbent material like vermiculite or sand.[8] Do not use combustible materials like paper towels to absorb the initial spill. [7]
-
Carefully collect the absorbed material and spilled powder using a scoop or brush.[8]
-
Place the collected material into a clearly labeled, sealed container for hazardous waste disposal.[7]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[8]
-
-
Large Spill (outside fume hood):
-
Evacuate the immediate area immediately.[6]
-
Alert colleagues and your supervisor.
-
If safe to do so, increase ventilation to the area.
-
Contact your institution's Environmental Health & Safety (EHS) department or emergency response team. Do not attempt to clean up a large spill without specialized training and equipment.[6]
-
First Aid Measures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3][6]
-
Eye Contact: Immediately flush eyes with copious amounts of water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them half a liter of water to drink. Seek immediate medical attention.[2]
Disposal Plan
Proper disposal is a legal and ethical requirement to protect the environment.
-
Waste Segregation: All waste containing 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine must be segregated as "Halogenated Organic Waste."[9][10] Do not mix it with non-halogenated waste streams.[9]
-
Containers: Use only designated, compatible, and clearly labeled hazardous waste containers.[8] The label should include "Hazardous Waste," the full chemical name, and the date.[8]
-
Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, weigh boats, absorbent pads, and pipette tips, must be disposed of in the solid halogenated waste container.[8]
-
Final Disposal: The recommended method for disposing of halogenated organic compounds is high-temperature incineration by a licensed hazardous waste disposal contractor.[8][11] Never pour this chemical or its solutions down the drain.[5][8]
Visualization of Safety Workflow
The following diagram illustrates the critical decision-making process for handling 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine, from initial setup to emergency response.
Caption: PPE Selection and Emergency Response Workflow.
References
-
Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
-
Emergency Response & Training Solutions. (2025). What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps. [Link]
-
Washington State University. Standard Operating Procedure for Pyridine. [Link]
-
Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines. [Link]
-
United States Environmental Protection Agency. Personal Protective Equipment. [Link]
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Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]
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Occupational Safety and Health Administration. Personal Protective Equipment. [Link]
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YouTube. (2022). Preparation of Pyridines, Part 2: By Halogenation and Nitration. [Link]
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
-
National Center for Biotechnology Information. Personal Protective Equipment - Chemical and Biological Terrorism. [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
University of Wisconsin-Milwaukee. Halogenated Waste. [Link]
-
ETH Zürich. (2021). Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
-
McNally, A. et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. [Link]
-
Science. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. [Link]
-
U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
-
Lead Sciences. 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine. [Link]
-
ResearchGate. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. [Link]
-
PubChem. 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine. [Link]
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- 3. fishersci.com [fishersci.com]
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- 10. ethz.ch [ethz.ch]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
